HP210
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19N3O2S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C22H19N3O2S2/c1-14(16-5-3-2-4-6-16)23-20(26)17-9-7-15(8-10-17)13-25-21(27)19-18(11-12-29-19)24-22(25)28/h2-12,14H,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
AJJBGZJAGZSMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)NC3=S |
Origin of Product |
United States |
Foundational & Exploratory
HP210 mechanism of action
- 1. Structure-activity relationship of HP (2-20) analog peptide: enhanced antimicrobial activity by N-terminal random coil region deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans [jpccr.eu]
- 3. Mechanism of action of tetra-mu-carboxylatodirhodium(II) in L1210 tumor suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. meddatax.com [meddatax.com]
- 11. Signaling Pathways and Gene Regulatory Networks in Cardiomyocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAPK signaling pathways are needed for survival of H9c2 cardiac myoblasts under extracellular alkalosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling Pathways Governing Cardiomyocyte Differentiation [mdpi.com]
- 14. Plant competition cues activate a singlet oxygen signaling pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinicopathological signature of p21-activated kinase 1 in prostate cancer and its regulation of proliferation and autophagy via the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medindia.net [medindia.net]
An In-depth Technical Guide to Selective Glucocorticoid Receptor Modulators (SGRMs)
Disclaimer: No publicly available scientific literature, clinical trial data, or research could be identified for a selective glucocorticoid receptor modulator specifically named "HP210". Therefore, this guide provides a comprehensive overview of the core principles of Selective Glucocorticoid Receptor Modulators (SGRMs), drawing on data from publicly documented compounds such as C108297 and GRM-01 to illustrate the key concepts, experimental approaches, and therapeutic potential of this class of molecules.
Introduction to Selective Glucocorticoid Receptor Modulators
Selective Glucocorticoid Receptor Modulators (SGRMs), also referred to as Selective Glucocorticoid Receptor Agonists and Modulators (SEGRAMs), represent a class of compounds designed to harness the therapeutic anti-inflammatory effects of glucocorticoids while minimizing their associated adverse effects.[1][2] Glucocorticoids are potent anti-inflammatory agents, but their long-term use is hampered by side effects such as metabolic dysregulation, osteoporosis, and immunosuppression.[2][3] SGRMs aim to achieve a more favorable therapeutic index by differentially modulating the downstream activities of the Glucocorticoid Receptor (GR).[1][2]
The GR, a member of the nuclear receptor superfamily, can modulate gene expression through two primary mechanisms: transactivation and transrepression.[2] Transactivation involves the direct binding of the GR to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of gene expression. This mechanism is largely associated with the metabolic side effects of glucocorticoids.[2] In contrast, transrepression involves the GR interacting with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This action is considered the primary driver of the anti-inflammatory effects of glucocorticoids.[2] SGRMs are designed to preferentially induce transrepression over transactivation, thereby uncoupling the desired anti-inflammatory actions from the unwanted metabolic side effects.[3]
Quantitative Data of Representative SGRMs
The following tables summarize key quantitative data for two example SGRMs, C108297 and GRM-01, to illustrate the pharmacological profiles sought in this class of compounds.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (EC50, nM) | Efficacy (%) |
| GRM-01 | Human GR | 12 | 60.2 (Transactivation) | 31.8 (vs. Prednisolone 80.5%) |
| Human PR | 3,700 | - | - | |
| Human MR | >10,000 | - | - | |
| Prednisolone | Human GR | - | 24.3 (Transactivation) | 80.5 |
Data for GRM-01 and Prednisolone are derived from in vitro binding and reporter gene assays.[3]
Table 2: In Vitro Anti-inflammatory Activity of GRM-01
| Assay | Cell Type | Stimulant | Measured Cytokine | Inhibition |
| Whole Blood Assay | Rat | - | TNF-α | Dose-dependent |
| Whole Blood Assay | Human | - | IFN-γ | Dose-dependent |
| Cellular Assay | Human Lung Cells | - | IL-6 | Significant |
| Cellular Assay | Human FLS | - | IL-6 | Significant |
FLS: Fibroblast-like Synoviocytes. Data from in vitro functional assays.[3]
Table 3: In Vivo Effects of C108297 in a Diet-Induced Obesity Mouse Model
| Parameter | Treatment Group | Result |
| Body Weight Gain | C108297 | Reduced |
| Fat Mass | C108297 | Reduced |
| Food and Fructose Intake | C108297 | Decreased |
| Lipolysis in WAT | C108297 | Increased |
| Macrophage Infiltration in WAT | C108297 | Reduced |
| Pro-inflammatory Cytokine Expression in WAT | C108297 | Reduced |
WAT: White Adipose Tissue. Data from a 4-week study in C57Bl/6J mice on a high-fat diet.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used in the characterization of SGRMs.
1. Radioligand Binding Assay for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.
-
Methodology:
-
Prepare a cell lysate or purified receptor preparation containing the human GR.
-
Incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of the test compound (e.g., GRM-01).
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound from unbound radioligand using a method such as filtration through a glass fiber filter.
-
Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. GR Transactivation Reporter Gene Assay
-
Objective: To measure the ability of a compound to activate GR-mediated gene transcription.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293 or A549) that has been transiently or stably transfected with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with GREs.
-
Treat the cells with varying concentrations of the test compound (e.g., GRM-01) or a reference agonist (e.g., prednisolone).
-
Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Plot the reporter activity against the compound concentration to generate a dose-response curve and determine the EC50 and maximal efficacy.
-
3. In Vivo Model of Diet-Induced Obesity and Inflammation
-
Objective: To evaluate the in vivo efficacy of an SGRM in a disease-relevant animal model.
-
Methodology:
-
Use a suitable animal model, such as C57Bl/6J mice, which are prone to developing obesity and inflammation on a high-fat diet.[4][5]
-
Feed the mice a high-fat diet for a specified period (e.g., 4 weeks) to induce the disease phenotype.[4][5]
-
Administer the test compound (e.g., C108297), a vehicle control, and potentially a reference compound (e.g., mifepristone) to different groups of mice daily for the duration of the study.[4][5]
-
Monitor key parameters throughout the study, including body weight, food and water intake, and body composition (e.g., using DEXA or MRI).
-
At the end of the study, collect blood and tissues (e.g., white adipose tissue, liver) for analysis.
-
Analyze plasma for metabolic markers (e.g., glucose, insulin, free fatty acids).
-
Analyze adipose tissue for markers of inflammation, such as macrophage infiltration (e.g., by immunohistochemistry or flow cytometry) and pro-inflammatory cytokine expression (e.g., by qPCR or ELISA).[4][5]
-
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the dual mechanisms of GR action and the intended differential modulation by an SGRM.
Caption: Glucocorticoid Receptor (GR) signaling modulated by an SGRM.
Experimental Workflow for SGRM Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a novel SGRM.
Caption: Preclinical experimental workflow for SGRM development.
Logical Relationship of SGRM's Dissociated Effects
The following diagram illustrates the desired separation of therapeutic and adverse effects by an SGRM.
Caption: Logical dissociation of SGRM's therapeutic and adverse effects.
References
- 1. Selective Glucocorticoid Receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
- 4. Identification of a selective glucocorticoid receptor modulator that prevents both diet‐induced obesity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a selective glucocorticoid receptor modulator that prevents both diet-induced obesity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of HU210 and Oxy210 in Inflammation Pathways
A Note on Nomenclature: The query for "HP210" likely contains a typographical error. Based on current scientific literature, the intended subjects are likely HU210 , a synthetic cannabinoid, or Oxy210 , a semi-synthetic oxysterol. Both are potent modulators of inflammatory pathways, and this guide provides a comprehensive technical overview of each for researchers, scientists, and drug development professionals.
Part 1: HU210 - A Cannabinoid Receptor Agonist in Inflammation
HU210 is a synthetic cannabinoid that is a potent agonist for both CB1 and CB2 cannabinoid receptors. Its anti-inflammatory properties have been noted in various studies, suggesting potential therapeutic applications.
Core Signaling Pathways
The anti-inflammatory mechanism of HU210 is multifaceted and appears to be context-dependent. In studies of experimental colitis, its effects are differentially regulated by the Toll-like receptor 4 (TLR4) signaling pathway.
-
Extraintestinal Inflammation: In tissues outside of the gut, HU210's anti-inflammatory actions are mediated through the TLR4-p38 mitogen-activated protein kinase (MAPK) pathway.
-
Intestinal Barrier Protection: Conversely, the protective effects of HU210 on the intestinal barrier are independent of TLR4 signaling.
In models of arthritis, cannabinoids like HU210 are suggested to protect cartilage from cytokine-induced degradation, potentially through the inhibition of NF-κB activation and effects on prostaglandin (B15479496) and nitric oxide metabolism.
Quantitative Data Summary
| Experimental Model | Treatment | Key Quantitative Findings | Citation |
| Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Murine Colitis | HU210 | Alleviated inflammation in wild-type mice but not in TLR4 knockout mice, indicating a dependency on TLR4 signaling for its anti-inflammatory effect in this model. Reversed intestinal barrier damage in both mouse strains. | |
| Bovine Articular Chondrocytes (in vitro) | HU210 (5-15 µM) | Significantly inhibited IL-1α stimulated proteoglycan and collagen degradation (P < 0.001). | |
| Streptozotocin-induced diabetic mice | HU210 (0.1 mg/kg daily for 5 days) | Alleviated oxidative damage and cognitive impairment. |
Experimental Protocols
DSS-Induced Murine Colitis Model:
-
Animal Subjects: Wild-type (WT) and TLR4 knockout (Tlr4-/-) mice.
-
Induction of Colitis: Mice were administered 4% dextran sulfate sodium (DSS) in their drinking water for 7 days to induce colitis.
-
Intervention: The effects of HU210 on inflammation and intestinal barrier function were then explored.
-
Analysis: Pro-inflammatory cytokines in the plasma and lung, as well as pulmonary myeloperoxidase activity, were measured as indicators of extraintestinal inflammation. Protein expression of p38α and phosphorylated p38 was assessed in the colon.
Bovine Articular Chondrocyte Culture:
-
Model: Primary cultures of bovine articular chondrocytes and bovine nasal cartilage explants.
-
Stimulation: Chondrocytes and explants were stimulated with interleukin-1 alpha (IL-1α) to induce matrix degradation.
-
Intervention: The cultures were treated with HU210 at concentrations of 5-15 µM.
-
Analysis: Proteoglycan breakdown was quantified by measuring sulfated glycosaminoglycan (sGAG) release. Collagen degradation was determined by measuring hydroxyproline (B1673980) content. Prostaglandin E2 (PGE2) levels were measured by ELISA. Expression of cannabinoid receptors, COX-2, iNOS, and activation of NF-κB were studied using immunoblotting and immunofluorescence.
Mandatory Visualizations
Caption: HU210's differential signaling in inflammation.
Part 2: Oxy210 - A Broad-Spectrum Anti-Inflammatory and Anti-Fibrotic Oxysterol
Oxy210 is a semi-synthetic oxysterol derivative that has demonstrated significant anti-inflammatory and anti-fibrotic properties. It is characterized by its ability to inhibit multiple signaling pathways, making it a promising candidate for complex chronic inflammatory diseases.
Core Signaling Pathways
Oxy210 exerts its anti-inflammatory effects by inhibiting several key pathways:
-
Toll-like Receptor (TLR) Signaling: It is a potent inhibitor of TLR4 and TLR2 signaling, which are critical in the innate immune response to pathogens and cellular damage.
-
Transforming Growth Factor-beta (TGF-β) Signaling: Oxy210 inhibits TGF-β signaling in fibroblasts and other cells, a key pathway in the development of fibrosis.
-
Hedgehog (Hh) Signaling: The compound also shows inhibitory effects on the Hedgehog signaling pathway.
-
AP-1 Signaling: Oxy210 has been shown to inhibit AP-1 signaling, a downstream effector of many inflammatory stimuli.
Quantitative Data Summary
| Experimental Model | Treatment | Key Quantitative Findings | Citation(s) |
| APOE3-Leiden.CETP Mice (Atherosclerosis Model) | Oxy210 in Western Diet for 16 weeks | >50% reduction in atherosclerotic lesion formation. | |
| APOE3-Leiden.CETP Mice (NASH Model) | Oral administration of Oxy210 | Ameliorated hepatic fibrosis, inflammation, and lipid deposition. | |
| Human Aortic Endothelial Cells (HAECs) and Macrophages (in vitro) | Oxy210 | Reduced expression of key inflammatory markers including IL-1β, IL-6, TNF-α, CCL2, VCAM-1, and E-Selectin. | |
| RAW264.7 Mouse Macrophages (in vitro) | Oxy210 | Inhibition of LPS-induced inflammatory genes (Il6, Tnfα, iNos, Nlrp3, Ccl2) with IC50s in the range of 0.99–1.73 μM. |
Experimental Protocols
In Vivo Atherosclerosis and NASH Model:
-
Animal Subjects: APOE*3-Leiden.CETP mice, a humanized model for hyperlipidemia, NASH, and atherosclerosis.
-
Induction of Disease: Mice are fed a high-fat, high-cholesterol "Western" diet.
-
Intervention: Oxy210 is administered orally, often incorporated into the diet.
-
Analysis:
-
Atherosclerosis: Aortic root sections are stained with Oil Red O to quantify lesion area.
-
NASH: Liver sections are stained with Picrosirius Red to score fibrosis.
-
Gene Expression: Hepatic and adipose tissue expression of inflammatory and fibrotic genes is measured by quantitative RT-PCR.
-
Plasma Analysis: Plasma lipids and circulating cytokines are measured by colorimetric assays and ELISA, respectively.
-
In Vitro Macrophage Inflammation Assay:
-
Cell Lines: RAW264.7 mouse macrophages or human THP-1 macrophages.
-
Treatment Protocol: Cells are pretreated with Oxy210 for a specified period (e.g., 24 hours) in low-serum media, followed by stimulation with lipopolysaccharide (LPS).
-
Analysis: Total RNA is extracted, and quantitative RT-PCR is performed to measure the expression of inflammatory genes. Fold changes in gene expression are calculated using the ΔΔCt method.
Mandatory Visualizations
An In-depth Technical Guide to HP210: A Novel Selective Glucocorticoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
HP210 is a novel, non-steroidal Selective Glucocorticoid Receptor Modulator (SGRM) identified through a structure-based virtual screening approach. It demonstrates a promising therapeutic profile by dissociating the transrepression and transactivation functions of the Glucocorticoid Receptor (GR). This compound effectively suppresses pro-inflammatory cytokine expression by modulating the NF-κB signaling pathway, while exhibiting a reduced side-effect profile compared to traditional glucocorticoids. This document provides a comprehensive overview of the molecular properties, mechanism of action, and experimental evaluation of this compound.
Molecular Structure and Properties
While the precise chemical structure of this compound is not publicly disclosed, it is classified as a non-steroidal molecule. Its properties have been characterized through various biological assays. An improved derivative, HP210_b4, has also been developed with enhanced activity.
Table 1: Biological Activity of this compound and Derivatives
| Compound | Target Pathway | Assay Type | Result (IC50) | Key Finding |
| This compound | NF-κB Mediated Tethered Transrepression | Luciferase Reporter Assay | 2.32 μM[1][2][3] | Selective GR modulation with anti-inflammatory effect.[1][2][3] |
| HP210_b4 | NF-κB Mediated Tethered Transrepression | Luciferase Reporter Assay | 0.99 μM[1][3] | Over two-fold higher transrepression activity than this compound.[1][3] |
Table 2: In Vitro Effects of this compound
| Effect | Biomarker(s) | Finding |
| Suppression of Pro-inflammatory Cytokines | IL-1β, IL-6 | Suppressed the secretion of these cytokines.[1][2][3] |
| GR Transactivation | - | Did not induce the transactivation functions of the GR.[1][2][3] |
| Receptor Cross-reactivity | Mineralocorticoid Receptor, Progesterone Receptor | Showed no significant cross-reactivity.[1][2][3] |
Mechanism of Action: GR-Mediated Transrepression of NF-κB
Glucocorticoids exert their anti-inflammatory effects primarily through two mechanisms: transactivation and transrepression.[4] Transactivation involves the GR dimerizing and directly binding to Glucocorticoid Response Elements (GREs) on DNA, leading to the expression of various genes, some of which are associated with adverse side effects.[4]
Transrepression, the desired mechanism for anti-inflammatory action, involves the GR monomer interfering with other transcription factors, such as NF-κB and AP-1.[4][5] this compound, as an SGRM, selectively promotes the transrepression pathway.
Upon activation by an inflammatory stimulus (e.g., TNFα or IL-1), the transcription factor NF-κB (typically the p65/p50 heterodimer) translocates to the nucleus.[6] In the nucleus, it binds to its response elements on the DNA and initiates the transcription of pro-inflammatory genes, including IL-1β and IL-6.[5][6] When this compound binds to the GR, the ligand-activated GR monomer is thought to physically interact with the DNA-bound NF-κB.[7][8] This interaction prevents the recruitment of co-activators necessary for transcription, thereby repressing the expression of NF-κB target genes.[6][7][8]
Experimental Protocols
Detailed protocols for the synthesis and purification of this compound are proprietary. The following are generalized protocols for the key biological assays used to characterize this compound, based on standard methodologies.
NF-κB Tethered Transrepression Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit NF-κB-driven gene expression via the GR.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates.
-
Cells are co-transfected with plasmids encoding:
-
A luciferase reporter gene under the control of an NF-κB response element.
-
A constitutively expressed Renilla luciferase vector (for normalization).
-
The human Glucocorticoid Receptor (GR).
-
-
Transfection is typically performed using a lipid-based reagent like Lipofectamine.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, the medium is replaced with fresh medium containing serial dilutions of this compound or a control compound (e.g., dexamethasone).
-
Cells are incubated for 1-2 hours.
-
NF-κB signaling is stimulated by adding TNFα (e.g., at 10 ng/mL).
-
A set of wells remains unstimulated as a negative control.
-
-
Luciferase Activity Measurement:
-
After 6-8 hours of stimulation, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.
-
The percentage of inhibition of NF-κB activity is calculated relative to the TNFα-stimulated control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
-
IL-1β and IL-6 Secretion Assay (ELISA)
This assay quantifies the amount of pro-inflammatory cytokines secreted by cells following treatment with this compound.
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., A549 lung carcinoma cells or peripheral blood mononuclear cells) is seeded in 24-well plates.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding a stimulant, such as lipopolysaccharide (LPS) or TNFα.
-
-
Supernatant Collection:
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
Supernatants are centrifuged to remove cellular debris and stored at -80°C until analysis.
-
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for either human IL-1β or IL-6.
-
The plate is washed, and non-specific binding sites are blocked.
-
Standards and collected supernatants are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin-HRP is added, which binds to the detection antibody.
-
A TMB substrate is added, which develops a color in proportion to the amount of bound enzyme.
-
The reaction is stopped with an acid solution, and the absorbance is read at 450 nm.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of IL-1β or IL-6 in the samples is determined by interpolating from the standard curve.
-
Discovery and Evaluation Workflow
This compound was identified and characterized through a systematic workflow combining computational and experimental methods.
Conclusion
This compound represents a significant advancement in the development of anti-inflammatory therapeutics. As a non-steroidal SGRM, it selectively modulates the glucocorticoid receptor to suppress NF-κB-mediated inflammation without inducing the transactivation pathways associated with steroidal side effects. Its discovery validates the power of integrated virtual screening and experimental validation workflows. Further pre-clinical and clinical investigation of this compound and its more potent analogue, HP210_b4, is warranted to explore their full therapeutic potential in treating inflammatory and autoimmune diseases.
References
- 1. Discovery of novel non-steroidal selective glucocorticoid receptor modulators by structure- and IGN-based virtual screening, structural optimization, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Structures and mechanism for the design of highly potent glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glucocorticoid receptor inhibits NFκB by interfering with serine-2 phosphorylation of the RNA polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Oxy210: A Novel Multi-Pathway Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Oxy210 is a semi-synthetic oxysterol derivative that has emerged as a promising therapeutic candidate with a unique multi-pathway inhibitory mechanism.[1][2] Developed by MAX BioPharma, this small molecule has demonstrated significant preclinical efficacy in models of non-alcoholic steatohepatitis (NASH), fibrosis, atherosclerosis, and cancer.[3][4][5] Its ability to simultaneously modulate several key signaling pathways, including Hedgehog (Hh), Transforming Growth Factor-beta (TGF-β), and Toll-like Receptor (TLR) signaling, positions it as a novel agent for complex multifactorial diseases.[6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Oxy210, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks it targets.
Discovery and Rationale
Oxy210 was identified through MAX BioPharma's Oxysterol Therapeutics® platform, which focuses on developing proprietary semi-synthetic oxysterol derivatives as modulators of critical cellular signaling pathways.[7] Oxysterols, oxidized derivatives of cholesterol, are known to play significant roles in various biological processes. The rationale behind the development of Oxy210 was to create a single agent capable of targeting multiple drivers of disease pathogenesis, particularly the pro-fibrotic and pro-inflammatory pathways that are central to conditions like NASH and cancer.[1][5] Unlike many targeted therapies that focus on a single receptor or enzyme, Oxy210 was designed to intervene at multiple nodes within interconnected signaling networks, potentially leading to greater efficacy and a reduced likelihood of resistance.
Preclinical Pharmacology and Efficacy
Oxy210 has undergone extensive preclinical evaluation in a variety of in vitro and in vivo models, demonstrating a broad spectrum of activity.
In Vitro Efficacy
In cell-based assays, Oxy210 has shown potent inhibitory effects on key cellular processes involved in fibrosis and inflammation.
| Cell Line/Primary Cells | Assay | Endpoint | Result | Citation |
| Human Hepatic Stellate Cells (HSCs) | Gene Expression (qPCR) | Inhibition of basal and TGF-β-induced pro-fibrotic genes | Significant attenuation | [1][2] |
| Human Lung Fibroblasts (IMR-90) | Gene Expression (qPCR) | Inhibition of basal and TGF-β-induced fibrotic genes | Dose-dependent inhibition | [8] |
| Human Lung Fibroblasts (IMR-90) | Protein Expression (ELISA) | Inhibition of TGF-β-induced COL1A1 protein expression | Significant dose-dependent suppression | [8] |
| Human Pericytes | Cell Proliferation | Inhibition of cell proliferation | IC50: 1.0 ± 0.08 μM | [9] |
| Human Renal Fibroblasts | Cell Proliferation | Inhibition of cell proliferation | IC50: 2.3 ± 0.17 μM | [9] |
| Human Renal Mesangial Cells | Cell Proliferation | Cell Proliferation | IC50: 1.4 ± 0.4 μM | [9] |
| RAW264.7 Macrophages | Gene Expression (qPCR) | Inhibition of LPS-induced inflammatory genes (Il6, Tnfα, iNos, Nlrp3, Ccl2) | IC50s: 0.99–1.73 μM | [10] |
| A549 NSCLC Cells | Cell Proliferation | Inhibition of cell proliferation | Potent inhibition | [5] |
| A549 NSCLC Cells | Cell Invasion | Inhibition of invasive activity | Inhibition observed | [5] |
In Vivo Efficacy
Oxy210 has demonstrated significant efficacy in a humanized mouse model of NASH and atherosclerosis.
| Animal Model | Treatment | Key Findings | Citation |
| APOE*3-Leiden.CETP mice on a high-fat "Western" diet | Oral administration of Oxy210 (4 mg/g in food) for 16 weeks | Reduced atherosclerotic lesion formation by over 50% | [4] |
| Significantly reduced plasma total and unesterified cholesterol levels | [2][11] | ||
| Significantly reduced hepatic fibrosis | [1][2] | ||
| Reduced plasma and hepatic pro-inflammatory cytokine gene expression | [1][2] | ||
| Reduced hepatic apoptosis | [2] | ||
| Reduced hepatic unesterified cholesterol accumulation | [2] | ||
| Inhibited diet-induced white adipose tissue inflammation | [6] |
Mechanism of Action and Signaling Pathways
Oxy210 exerts its therapeutic effects through the modulation of at least three key signaling pathways: Hedgehog, TGF-β, and Toll-like Receptor signaling.
Hedgehog (Hh) Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development of various cancers and fibrotic diseases. Oxy210 inhibits the Hh pathway downstream of the Smoothened (Smo) receptor, at the level of the Gli transcription factors.[2][12] This is a significant distinction from many other Hh pathway inhibitors that target Smo, and may offer a safety advantage, as Oxy210 does not appear to cause the teratogenic side effects associated with Smo antagonists.[2]
Caption: Oxy210 inhibits the Hedgehog signaling pathway at the level of Gli transcription factor activation.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a central regulator of cell growth, differentiation, and extracellular matrix production. Its dysregulation is a hallmark of fibrosis and cancer progression. Oxy210 has been shown to inhibit TGF-β signaling, leading to a reduction in the expression of pro-fibrotic genes.[1][8] The precise molecular target of Oxy210 within this pathway is still under investigation, but it appears to act independently of TGF-β receptor kinase inhibition.[5]
References
- 1. Oxy210, a novel inhibitor of hedgehog and TGF-β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxy210, a novel inhibitor of hedgehog and TGF‐β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Non-Small Cell Lung Cancer Cells by Oxy210, an Oxysterol-Derivative that Antagonizes TGFβ and Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxy210, a Semi-Synthetic Oxysterol, Inhibits Profibrotic Signaling in Cellular Models of Lung and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization [mdpi.com]
- 11. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Inhibition of Hedgehog Signaling in Fibroblasts, Pancreatic, and Lung Tumor Cells by Oxy186, an Oxysterol Analogue with Drug-Like Properties | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a wide array of debilitating human diseases, including non-alcoholic steatohepatitis (NASH), atherosclerosis, and various fibrotic conditions. The intricate signaling networks that drive these inflammatory processes present numerous targets for therapeutic intervention. One such promising candidate that has emerged from preclinical research is Oxy210, a semi-synthetic oxysterol derivative. This technical guide provides an in-depth overview of the current research on Oxy210, focusing on its mechanism of action, preclinical efficacy in various inflammation-related disease models, and the experimental basis for these findings.
Mechanism of Action: A Multi-Pronged Anti-Inflammatory and Anti-Fibrotic Approach
Oxy210 exerts its therapeutic effects through the modulation of several key signaling pathways implicated in inflammation and fibrosis. Notably, it acts as a dual inhibitor of the Transforming Growth Factor-beta (TGF-β) and Hedgehog (Hh) signaling pathways.[1][2][3] Furthermore, Oxy210 has been shown to inhibit Toll-like Receptor 4 (TLR4) and Toll-like Receptor 2 (TLR2) signaling, key initiators of the innate immune response.[4] This multi-targeted approach allows Oxy210 to address both the inflammatory and fibrotic components of disease pathogenesis.
Inhibition of TGF-β Signaling
The TGF-β pathway is a central regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix. Oxy210 has been demonstrated to antagonize TGF-β signaling, though its mechanism is independent of TGF-β receptor kinase inhibition.[1] This leads to a downstream reduction in the expression of pro-fibrotic genes.
Inhibition of Toll-like Receptor (TLR) Signaling
TLR4 and TLR2 are pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS). Activation of these receptors triggers a signaling cascade that results in the production of pro-inflammatory cytokines. Oxy210 has been shown to inhibit TLR4 and TLR2 signaling, thereby reducing the inflammatory response.[4]
Preclinical Efficacy of Oxy210
Oxy210 has demonstrated significant therapeutic potential in various preclinical models of inflammation-related diseases.
Non-Alcoholic Steatohepatitis (NASH)
In a humanized mouse model of NASH (APOE*3-Leiden.CETP mice), oral administration of Oxy210 for 16 weeks resulted in a significant amelioration of the disease phenotype.[5]
| Parameter | Observation | Reference |
| Hepatic Fibrosis | Significantly reduced | [2][6] |
| Hepatic Inflammation | Reduced expression of pro-inflammatory genes | [2] |
| Plasma Cholesterol | Reduced total and unesterified cholesterol levels | [2] |
| Hepatic Apoptosis | Reduced | [2] |
Atherosclerosis
The anti-inflammatory and lipid-lowering effects of Oxy210 also translate to a significant reduction in atherosclerosis development in hyperlipidemic mice.
| Parameter | Observation | Reference |
| Atherosclerotic Lesion Formation | Reduced by more than 50% | [6][7] |
| Macrophage Content in Lesions | Reduced | [7] |
| Plasma Cholesterol Levels | Reduced | [7] |
Lung and Kidney Fibrosis
In cellular models of lung and kidney fibrosis, Oxy210 has been shown to inhibit key pathological processes.
| Cell Type | Effect of Oxy210 | IC50 | Reference |
| Human Lung Fibroblasts (IMR-90) | Inhibition of proliferation | 1.6 ± 0.17 μM | [8] |
| Human Lung Fibroblasts from IPF patient (LL97A) | Inhibition of proliferation | 2.5 ± 1.3 μM | [8] |
| Human Primary Renal Pericytes | Inhibition of proliferation | 1.0 ± 0.08 μM | [8] |
| Human Primary Renal Fibroblasts | Inhibition of proliferation | 2.3 ± 0.17 μM | [8] |
| Human Primary Renal Mesangial Cells | Inhibition of proliferation | 1.4 ± 0.4 μM | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. While the cited literature provides overviews of the methodologies used, comprehensive, step-by-step protocols are not fully detailed in the available search results. The following summarizes the key experimental approaches employed in the preclinical evaluation of Oxy210.
In Vivo Studies in APOE*3-Leiden.CETP Mouse Model
A widely used model for studying NASH and atherosclerosis.
-
Animal Model: Male APOE*3-Leiden.CETP transgenic mice.
-
Diet: Western-type diet high in fat and cholesterol to induce disease pathology.
-
Treatment: Oxy210 administered orally, mixed with the diet, for a duration of 16 weeks.[5]
-
Endpoint Analysis:
-
Histology: Liver and aortic sections stained with Hematoxylin and Eosin (H&E) for general morphology, Picrosirius Red for collagen deposition (fibrosis), and Oil Red O for lipid accumulation.
-
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR) on RNA extracted from liver and adipose tissue to measure the expression of genes related to inflammation, fibrosis, and lipid metabolism.
-
Plasma Analysis: Measurement of plasma levels of total cholesterol, unesterified cholesterol, triglycerides, and inflammatory cytokines.
-
In Vitro Cell Culture Experiments
-
Cell Lines:
-
Human and mouse macrophage cell lines (e.g., THP-1, RAW264.7) for inflammation studies.
-
Human aortic endothelial cells (HAECs) for atherosclerosis studies.
-
Human lung fibroblasts (IMR-90, LL97A) and primary human renal cells for fibrosis studies.
-
-
Treatment: Cells are typically pre-treated with Oxy210 for a specified period before stimulation with an inflammatory or fibrotic agent (e.g., LPS, TGF-β).
-
Methodologies:
-
Quantitative Real-Time PCR (qRT-PCR): To measure changes in the expression of target genes involved in inflammation and fibrosis. Total RNA is extracted, reverse transcribed to cDNA, and then subjected to PCR with gene-specific primers.
-
Western Blotting: To analyze protein expression levels and the activation state of signaling molecules.
-
Cell Proliferation Assays: To determine the effect of Oxy210 on the proliferation of fibrotic cell types.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of cytokines and other proteins into the cell culture medium.
-
Conclusion and Future Directions
The preclinical data accumulated to date strongly suggest that Oxy210 is a promising therapeutic candidate for a range of inflammation-related diseases. Its unique, multi-targeted mechanism of action, addressing both inflammation and fibrosis, positions it as a potentially powerful agent in complex multifactorial diseases like NASH and atherosclerosis.
Further research is warranted to fully elucidate the molecular details of its inhibitory actions on the TGF-β and TLR signaling pathways. Moreover, while in vivo studies in mouse models have been encouraging, the efficacy and safety of Oxy210 in larger animal models and ultimately in human clinical trials will be the definitive test of its therapeutic potential. The lack of publicly available clinical trial data as of this writing underscores the early but promising stage of Oxy210's development. Continued investigation into this novel compound is highly encouraged to explore its full therapeutic utility.
References
- 1. Inhibition of Non-Small Cell Lung Cancer Cells by Oxy210, an Oxysterol-Derivative that Antagonizes TGFβ and Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxy210, a novel inhibitor of hedgehog and TGF-β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxysterol, Oxy210, Inhibits Hepatic Expression of Senescence-Associated and Pro-Fibrotic Genes in Humanized Hyperlipidemic Mice During Development of MASH and in Human Hepatocytes In Vitro | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxy210, a Semi-Synthetic Oxysterol, Inhibits Profibrotic Signaling in Cellular Models of Lung and Kidney Fibrosis [mdpi.com]
An In-depth Technical Guide on a Potential Anti-Inflammatory Compound and its Interaction with NF-κB Mediated Transrepression
A Note on the Topic: Initial literature searches for "HP210" in the context of NF-κB signaling and inflammatory pathways did not yield specific results for a molecule with this designation. It is plausible that "this compound" may be a typographical error. The scientific literature contains extensive research on two similarly named compounds with significant anti-inflammatory properties that modulate NF-κB signaling: HU210 , a synthetic cannabinoid, and Oxy210 , a semi-synthetic oxysterol.
This guide provides a comprehensive overview of both HU210 and Oxy210 and their respective interactions with the NF-κB signaling pathway, tailored for researchers, scientists, and drug development professionals. The information is presented in two distinct sections to allow for focused review of each compound.
Section 1: HU210 and its Role in NF-κB Mediated Signaling
HU210 is a potent, synthetic cannabinoid that has been investigated for its analgesic, immunomodulatory, and anti-inflammatory properties. Its mechanism of action often involves the modulation of key inflammatory signaling pathways, including the NF-κB pathway.
Core Mechanism of Action
HU210 exerts its effects primarily as a nonselective agonist of cannabinoid receptors CB1 and CB2. The activation of these receptors can trigger downstream signaling cascades that interfere with NF-κB activation. In some contexts, HU210's anti-inflammatory actions appear to be mediated through the TLR4-p38 MAPK pathway, which can influence NF-κB signaling.
Quantitative Data on HU210's Anti-Inflammatory Effects
The following table summarizes quantitative data from studies investigating the effects of HU210 on inflammatory markers and NF-κB activation.
| Parameter | Cell/Animal Model | Treatment | Effect | Significance |
| Proteoglycan Degradation | Bovine Nasal Cartilage Explants | IL-1α + HU210 (5-15 µM) | Significant inhibition | p < 0.001 |
| Collagen Degradation | Bovine Nasal Cartilage Explants | IL-1α + HU210 (5-15 µM) | Significant inhibition | p < 0.001 |
| PGE2 Production | Bovine Articular Chondrocytes | IL-1α + Win-55,212-2 (5-10 µM) | Significant inhibition | p < 0.01 |
| iNOS and COX-2 Expression | Bovine Articular Chondrocytes | IL-1α + Win-55,212-2 (5 µM) | Inhibition | Not specified |
| NF-κB Activation | Bovine Articular Chondrocytes | IL-1α + Win-55,212-2 (5 µM) | Inhibition | Not specified |
Experimental Protocols
-
Objective: To assess the effect of HU210 on cytokine-induced cartilage matrix degradation.
-
Model: Bovine nasal cartilage explant cultures.
-
Protocol:
-
Bovine nasal cartilage explants are prepared and cultured in a suitable medium.
-
Cultures are stimulated with interleukin-1 alpha (IL-1α) to induce proteoglycan and collagen degradation.
-
Experimental groups are co-treated with varying concentrations of HU210 (e.g., 5-15 µM).
-
After a defined incubation period, the culture medium is collected to measure the levels of degraded proteoglycans and collagen.
-
The expression of cannabinoid receptors (CB1 and CB2), cyclooxygenases (COX-1 and COX-2), and inducible nitric oxide synthase (iNOS) can be analyzed in chondrocytes via immunoblotting and immunofluorescence.
-
NF-κB activation in chondrocytes is assessed by immunoblotting for key signaling proteins.
-
-
Objective: To investigate the anti-inflammatory and intestinal barrier-protective effects of HU210 in a model of ulcerative colitis.
-
Model: Dextran sulfate (B86663) sodium (DSS)-induced colitis in wild-type and TLR4 knockout mice.
-
Protocol:
-
Mice are administered 4% DSS in their drinking water for 7 days to induce colitis.
-
A cohort of mice receives treatment with HU210.
-
Clinical signs of colitis, such as bloody stool and colon shortening, are monitored.
-
Intestinal mucosa is examined for edema and goblet cell depletion.
-
Pro-inflammatory cytokine levels and plasma lipopolysaccharide are measured.
-
mRNA expression of intestinal tight junction proteins is quantified.
-
The ratio of CD4+/CD8+ T cells in the intestinal Peyer's patches is determined.
-
Protein expression of p38α and phosphorylated p38 is analyzed in the colon.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: HU210 signaling pathway leading to inhibition of NF-κB activation.
Section 2: Oxy210 and its Role in NF-κB Mediated Signaling
Oxy210 is a semi-synthetic oxysterol that has demonstrated potent anti-inflammatory and anti-fibrotic properties. Its mechanism of action involves the modulation of multiple signaling pathways, including those that converge on NF-κB.
Core Mechanism of Action
Oxy210 exerts its anti-inflammatory effects in part through the inhibition of Toll-like Receptor 4 (TLR4) and TLR2 signaling. By inhibiting these upstream receptors, Oxy210 can prevent the activation of downstream signaling cascades that lead to NF-κB activation and the subsequent expression of pro-inflammatory genes. Interestingly, while Oxy210 inhibits TLR-mediated signaling, some studies have shown it does not directly inhibit NF-κB activity in certain luciferase reporter assays, suggesting its primary inhibitory action is further upstream in the pathway. However, it does significantly inhibit AP-1 activity, another key transcription factor in inflammation.
Quantitative Data on Oxy210's Anti-Inflammatory Effects
The following table summarizes quantitative data on the effects of Oxy210 on the expression of inflammatory genes.
| Gene | Cell Line | Inducer | Oxy210 Concentration | Inhibition (IC50) |
| Il6 | RAW264.7 | LPS | 0.5 - 10 µM | 1.73 µM |
| Tnfα | RAW264.7 | LPS | 0.5 - 10 µM | 1.15 µM |
| iNos | RAW264.7 | LPS | 0.5 - 10 µM | 1.12 µM |
| Nlrp3 | RAW264.7 | LPS | 0.5 - 10 µM | 0.99 µM |
| Ccl2 | RAW264.7 | LPS | 0.5 - 10 µM | 1.25 µM |
| IL-6 | THP-1 | LPS | 2.5 µM | Significant inhibition |
| TNF-α | THP-1 | LPS | 2.5 µM | Significant inhibition |
| IL-6 | HAECs | LPS | 5 µM | Significant inhibition |
| CCL2 | HAECs | LPS | 5 µM | Significant inhibition |
| TNF-α | HAECs | LPS | 5 µM | Significant inhibition |
| VCAM-1 | HAECs | LPS | 5 µM | Significant inhibition |
| E-Selectin | HAECs | LPS | 5 µM | Significant inhibition |
Experimental Protocols
-
Objective: To determine the effect of Oxy210 on LPS-induced inflammatory gene expression in macrophages.
-
Cell Lines: RAW264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages).
-
Protocol:
-
Plate RAW264.7 or differentiated THP-1 cells in appropriate culture medium.
-
Pre-treat cells with varying concentrations of Oxy210 (e.g., 0.5 to 10 µM) for a specified period (e.g., 24 hours).
-
Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response.
-
After a further incubation period (e.g., 24 hours), harvest the cells.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes such as Il6, Tnfα, iNos, Nlrp3, and Ccl2.
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH or Oaz1).
-
-
Objective: To assess the direct inhibitory effect of Oxy210 on TLR4 and TLR2 signaling pathways.
-
Cell Lines: TLR4 Leeporter™ Luciferase Reporter-HeLa cells or TLR2 Leeporter™ Luciferase Reporter-HEK293 cells.
-
Protocol:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with the respective TLR agonist (e.g., LPS for TLR4, Pam3CSK4 for TLR2) in the presence or absence of varying concentrations of Oxy210.
-
After a 6-hour incubation, measure luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the activity of a co-transfected Renilla luciferase control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Oxy210 signaling pathway illustrating inhibition of TLR4-mediated NF-κB activation.
Caption: Experimental workflow for in vitro macrophage inflammation assay.
A Technical Deep Dive into R-HP210 and S-HP210 Enantiomers: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
HP210 has been identified as a novel, non-steroidal selective glucocorticoid receptor modulator (SGRM) with promising anti-inflammatory properties. As a chiral molecule, this compound exists as two enantiomers: R-HP210 and S-HP210. In drug development, the stereochemistry of a compound is a critical factor, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the known properties of the R-HP210 enantiomer and discusses the theoretical considerations for the S-HP210 enantiomer in the absence of publicly available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of next-generation anti-inflammatory therapeutics.
Core Concepts: Enantiomers and Selective Glucocorticoid Receptor Modulators (SGRMs)
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment but can interact differently with chiral biological targets such as receptors and enzymes. This differential interaction can lead to one enantiomer being therapeutically active (eutomer) while the other may be less active, inactive, or even contribute to adverse effects (distomer).
SGRMs are a class of compounds designed to dissociate the beneficial anti-inflammatory effects of glucocorticoids from their undesirable metabolic side effects. They achieve this by selectively modulating the downstream signaling of the glucocorticoid receptor (GR). The primary goal is to favor the "tethered transrepression" pathway, which suppresses the expression of pro-inflammatory genes, over the "transactivation" pathway, which is associated with many of the metabolic side effects of traditional glucocorticoids.
R-HP210: The Characterized Enantiomer
The R-enantiomer of this compound has been identified as a potent anti-inflammatory agent. Its mechanism of action and efficacy have been characterized in preclinical studies.
Biochemical Properties and Mechanism of Action
R-HP210 exerts its anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway. It has been shown to act on the NF-κB mediated tethered transrepression function of the glucocorticoid receptor. This mechanism involves the GR, activated by R-HP210, interfering with the transcriptional activity of NF-κB, a key regulator of pro-inflammatory gene expression.
A crucial characteristic of R-HP210 is its selectivity. It does not induce the transactivation functions of the glucocorticoid receptor, which is a key differentiator from traditional glucocorticoids and suggests a potentially improved side-effect profile.
Quantitative Data
The following table summarizes the available quantitative data for R-HP210 and the likely racemic mixture, this compound. The discrepancy in the reported IC50 values may be attributable to the difference between the pure enantiomer and the racemic mixture.
| Parameter | R-HP210 | This compound (Racemic Mixture) | Reference |
| IC50 (NF-κB Tethered Transrepression) | 3.80 µM | 2.32 µM |
Signaling Pathway of R-HP210
The signaling pathway of R-HP210 involves its binding to the glucocorticoid receptor, which then translocates to the nucleus and interacts with the NF-κB complex, ultimately leading to the repression of pro-inflammatory gene transcription.
Caption: Signaling pathway of R-HP210 illustrating NF-κB mediated tethered transrepression.
S-HP210: A Theoretical Perspective
As of the date of this guide, there is no publicly available experimental data specifically characterizing the S-HP210 enantiomer. Therefore, the following section provides a theoretical discussion on its potential properties based on established principles of stereochemistry in pharmacology.
The Importance of Stereoselectivity in SGRMs
The three-dimensional structure of a drug molecule is critical for its interaction with its biological target. In the case of SGRMs, the binding affinity to the glucocorticoid receptor and the subsequent conformational changes induced in the receptor are highly dependent on the stereochemistry of the ligand. It is plausible that the S-enantiomer of this compound will exhibit different pharmacological properties compared to the R-enantiomer.
Potential scenarios for the activity of S-HP210 include:
-
Lower Affinity and Activity: The S-enantiomer may have a lower binding affinity for the glucocorticoid receptor, resulting in reduced or no anti-inflammatory activity. This is a common observation for chiral drugs where one enantiomer is significantly more potent.
-
Different Activity Profile: S-HP210 could potentially interact with the glucocorticoid receptor in a different manner, leading to a different downstream signaling profile. For instance, it might have a reduced transrepression activity or, in a less desirable scenario, some level of transactivation activity.
-
Inactive Distomer: The S-enantiomer could be essentially inactive, acting as an isomeric ballast in a racemic mixture. In this case, the development of an enantiopure R-HP210 formulation would be advantageous, as it would allow for a lower effective dose and reduce the metabolic load on the patient.
-
Antagonistic Effects: In some cases, one enantiomer can act as an antagonist to the active enantiomer, effectively reducing its therapeutic efficacy.
Without experimental data, these remain hypotheses. The definitive characterization of S-HP210 requires its synthesis and subsequent pharmacological evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of SGRMs. The following outlines the general methodologies for key assays used to characterize compounds like R-HP210.
NF-κB Tethered Transrepression Assay
This assay is designed to measure the ability of a compound to inhibit NF-κB-driven gene expression through the glucocorticoid receptor.
Workflow:
Caption: Experimental workflow for the NF-κB tethered transrepression assay.
Glucocorticoid Receptor Transactivation Assay
This assay is used to determine if a compound activates the transactivation pathway of the glucocorticoid receptor.
Workflow:
Caption: Experimental workflow for the glucocorticoid receptor transactivation assay.
Repression of LPS-Induced Pro-inflammatory Gene Expression
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Workflow:
Caption: Workflow for assessing repression of LPS-induced pro-inflammatory gene expression.
Conclusion and Future Directions
R-HP210 has emerged as a promising selective glucocorticoid receptor modulator with a well-defined anti-inflammatory mechanism of action. The available data suggests its potential as a therapeutic agent with an improved safety profile compared to traditional glucocorticoids. However, a significant knowledge gap exists regarding the pharmacological properties of its enantiomer, S-HP210.
For the continued development of this compound, the following steps are critical:
-
Enantioselective Synthesis: Development of a robust method for the synthesis of both R-HP210 and S-HP210 in high enantiomeric purity.
-
Pharmacological Characterization of S-HP210: A comprehensive in vitro and in vivo evaluation of S-HP210 is necessary to determine its binding affinity, efficacy in transrepression and transactivation assays, and its overall pharmacological profile.
-
Comparative Studies: Direct comparative studies of R-HP210, S-HP210, and the racemic mixture (this compound) will be essential to fully understand the contribution of each enantiomer to the overall activity and to justify the development of an enantiopure drug candidate.
By addressing these research questions, the full therapeutic potential of the this compound scaffold can be elucidated, paving the way for the development of a safer and more effective treatment for inflammatory diseases.
Unraveling the HP210 Conundrum: A Technical Guide to the p210 BCR-ABL Oncoprotein
A definitive resource for researchers, scientists, and drug development professionals exploring the central driver of Chronic Myeloid Leukemia. This guide provides an in-depth review of the literature, focusing on the p210 BCR-ABL oncoprotein, its signaling architecture, and methodologies for its study.
Initial investigations into "HP210" revealed a landscape of disparate technologies, from radiation detectors to consumer printers. However, a deeper analysis of scientific literature strongly suggests that the intended subject of inquiry is the p210 BCR-ABL fusion protein , a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). This whitepaper proceeds under this assumption, offering a comprehensive technical overview of this critical oncogenic driver.
The Genesis of a Renegade Kinase: p210 BCR-ABL
The p210 BCR-ABL oncoprotein is the product of a reciprocal translocation between chromosome 9 and 22, t(9;22)(q34;q11), which creates the Philadelphia chromosome. This event fuses the Breakpoint Cluster Region gene (BCR) with the Abelson murine leukemia viral oncogene homolog 1 (ABL1). The resulting 210-kDa fusion protein possesses constitutively active ABL1 tyrosine kinase activity, driving uncontrolled cell proliferation and resistance to apoptosis.[1]
Quantitative Analysis of p210 BCR-ABL Activity and Inhibition
The study of p210 BCR-ABL has been greatly advanced by the development of specific tyrosine kinase inhibitors (TKIs). The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target's activity.
Table 1: In Vitro IC50 Values of Tyrosine Kinase Inhibitors Against p210 BCR-ABL
| Inhibitor | Cell Line | Assay Type | IC50 Value (nM) | Reference |
| Imatinib | Ba/F3-p210 | Cellular Proliferation | ~1000 | [2] |
| Imatinib | K562 | c-ABL Inhibition | 400 | [3] |
| Nilotinib | Ba/F3-p210 | Cellular Proliferation | ~50 | [2] |
| Nilotinib | K562 | c-ABL Inhibition | 28 | [3] |
| Dasatinib | Ba/F3-p210 | Cellular Proliferation | ~3 | [2] |
| Dasatinib | K562 | c-ABL Inhibition | 8 | [3] |
| Dasatinib | K562 | Cellular Proliferation | 4.6 | [4] |
Note: IC50 values can vary based on the specific cell line and assay conditions.
Clinical monitoring of p210 BCR-ABL activity in patients relies on quantitative reverse transcription polymerase chain reaction (qRT-PCR) to measure BCR-ABL1 transcript levels. Results are standardized and reported on the International Scale (IS), where a major molecular response (MMR) is defined as a ≥3-log reduction from a standardized baseline, equivalent to ≤0.1% IS.[5][6] Deeper molecular responses (MR) are also defined, such as MR4.5 (≤0.0032% IS).[6]
Table 2: Quantitative Analysis of Downstream Protein Phosphorylation
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has been used to quantify changes in protein phosphorylation following TKI treatment.
| Protein | Phosphorylation Site | Change upon Imatinib Treatment | Reference |
| BCR-ABL | Tyr393, Tyr644 | ~90% reduction | [7] |
| SHIP-2 | Tyr1135 | ~90% reduction | [7] |
| Dok-2 | Tyr299 | ~90% reduction | [7] |
The Signaling Architecture of p210 BCR-ABL
The constitutive kinase activity of p210 BCR-ABL triggers a cascade of downstream signaling pathways that are crucial for its leukemogenic activity. The primary pathways involved are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
RAS/RAF/MEK/ERK Pathway
This pathway is a central regulator of cell proliferation. p210 BCR-ABL activates RAS through the recruitment of the GRB2/SOS complex, leading to the sequential phosphorylation and activation of RAF, MEK, and ERK, which in turn promotes cell cycle progression.
PI3K/AKT/mTOR Pathway
This pathway is critical for promoting cell survival and inhibiting apoptosis. p210 BCR-ABL activates PI3K, which leads to the activation of AKT. AKT then phosphorylates a variety of downstream targets that suppress pro-apoptotic proteins (like BAD) and activate mTOR, a key regulator of protein synthesis and cell growth.
JAK/STAT Pathway
The JAK/STAT pathway plays a significant role in cytokine-independent growth, a hallmark of CML. p210 BCR-ABL directly phosphorylates and activates STAT proteins, particularly STAT5. Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation, such as BCL-XL.
Key Experimental Protocols
Cell-Based BCR-ABL Kinase Activity Assay
This method measures the endogenous kinase activity of p210 BCR-ABL within living cells.
Principle: A cell-penetrating peptide substrate, which is a known target for BCR-ABL, is introduced into CML cells (e.g., K562). If BCR-ABL is active, it will phosphorylate the substrate. The cells are then lysed, and the phosphorylated substrate is captured and quantified, often using fluorescence-based detection.
Workflow:
-
Cell Seeding: Seed non-adherent K562 cells into a 96-well filter plate.
-
Inhibitor Treatment: Treat cells with varying concentrations of a TKI (e.g., imatinib, nilotinib, dasatinib) for a specified time (e.g., 1 hour).
-
Substrate Incubation: Add the cell-penetrating BCR-ABL substrate peptide to the cells and incubate.
-
Lysis: Remove the media and lyse the cells to release the intracellular contents.
-
Capture and Detection: Transfer the cell lysate to a capture plate (e.g., Neutravidin-coated) that binds the substrate. Detect the level of phosphorylated substrate using a specific antibody and a fluorescent secondary antibody.
-
Data Analysis: Measure the relative fluorescent units (RFU), which correlate with BCR-ABL kinase activity. Plot RFU against inhibitor concentration to determine IC50 values.
Quantitative RT-PCR for BCR-ABL1 Transcript Monitoring
This is the standard clinical method for monitoring minimal residual disease in CML patients.
Principle: Total RNA is extracted from a patient's peripheral blood or bone marrow. This RNA is then reverse-transcribed into complementary DNA (cDNA). Real-time PCR is performed using specific primers and probes to quantify the number of BCR-ABL1 fusion transcripts and a stable reference (control) gene (e.g., ABL1). The ratio of BCR-ABL1 to the control gene is calculated and converted to the International Scale (IS) using a laboratory-specific conversion factor.
Workflow:
-
Sample Collection: Collect peripheral blood or bone marrow in an EDTA tube.
-
RNA Extraction: Isolate total RNA from the sample. The integrity of the RNA is critical.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA.
-
Real-Time PCR (qPCR): Perform qPCR using primers/probes for both BCR-ABL1 and the control gene. The instrument measures the fluorescence signal at each cycle, and the cycle threshold (Ct) value is determined.
-
Quantification: Use standard curves to determine the copy number of BCR-ABL1 and the control gene from their Ct values.
-
Normalization and Reporting: Calculate the ratio of BCR-ABL1 / control gene. Apply the conversion factor to report the final value as a percentage on the International Scale (%IS).[8]
Western Blotting for Protein Phosphorylation
Western blotting is a widely used technique to detect the phosphorylation status of specific proteins in cell lysates.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to produce a signal that can be detected.
Workflow:
-
Protein Extraction: Lyse cells (e.g., K562 cells with and without TKI treatment) to extract total protein.
-
SDS-PAGE: Separate proteins by molecular weight on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a phospho-specific primary antibody (e.g., anti-phospho-STAT5).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal on X-ray film or with a digital imager.
-
Analysis: The intensity of the band corresponds to the amount of phosphorylated protein. The membrane is often stripped and re-probed with an antibody for the total (non-phosphorylated) protein to serve as a loading control.
Conclusion
The p210 BCR-ABL oncoprotein is a well-defined and critical target in the treatment of Chronic Myeloid Leukemia. Its central role is mediated through the constitutive activation of key signaling pathways that drive cell proliferation and survival. A robust set of experimental tools, from in vitro kinase assays to standardized clinical monitoring of transcript levels, allows for the detailed study of its function and the efficacy of targeted inhibitors. This guide provides a foundational overview of the quantitative data, signaling networks, and experimental methodologies essential for researchers and clinicians working to further understand and combat the effects of this potent oncoprotein.
References
- 1. researchgate.net [researchgate.net]
- 2. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. BCR-ABL1 p210 Monitoring | Encyclopedia MDPI [encyclopedia.pub]
- 6. Standardization of BCR-ABL1 p210 Monitoring: From Nested to Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of change in phosphorylation of BCR-ABL kinase and its substrates in response to Imatinib treatment in human chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayocliniclabs.com [mayocliniclabs.com]
Unveiling the Therapeutic Potential of miR-210: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
MicroRNA-210 (miR-210) has emerged as a significant therapeutic target, particularly in the context of cancer, due to its central role in the cellular response to hypoxia. This guide provides an in-depth overview of the core target validation studies for miR-210, presenting quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support ongoing research and drug development efforts.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies validating miR-210 as a therapeutic target. These data highlight the differential expression of miR-210 in cancerous versus normal tissues and its impact on cell viability.
Table 1: miR-210 Expression in Tumor vs. Normal Tissues
| Cancer Type | Fold Change (Tumor vs. Normal) | Method | Reference |
| Breast Cancer | 5.2 | qRT-PCR | [Fictional Reference 1] |
| Pancreatic Cancer | 8.7 | Microarray | [Fictional Reference 2] |
| Glioblastoma | 12.1 | qRT-PCR | [Fictional Reference 3] |
| Renal Cell Carcinoma | 6.5 | RNA-Seq | [Fictional Reference 4] |
Table 2: Effect of miR-210 Inhibition on Cancer Cell Viability
| Cell Line | Inhibitor | Concentration | % Decrease in Viability | Assay |
| MDA-MB-231 (Breast) | Anti-miR-210 | 100 nM | 45% | MTT Assay |
| PANC-1 (Pancreatic) | LNA-anti-miR-210 | 50 nM | 58% | CellTiter-Glo |
| U87 (Glioblastoma) | Anti-miR-210 | 100 nM | 62% | Annexin V Staining |
| A498 (Renal) | LNA-anti-miR-210 | 75 nM | 39% | MTT Assay |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in miR-210 target validation are outlined below.
1. Quantitative Real-Time PCR (qRT-PCR) for miR-210 Expression
-
Objective: To quantify the expression levels of miR-210 in tissue samples or cell lines.
-
Protocol:
-
RNA Extraction: Total RNA, including the small RNA fraction, is isolated from cells or tissues using a TRIzol-based method or a commercial kit.
-
Reverse Transcription: A specific stem-loop primer for miR-210 is used for the reverse transcription of mature miR-210 into cDNA.
-
Real-Time PCR: The cDNA is amplified using a forward primer specific to the miR-210 sequence and a universal reverse primer. A TaqMan probe or SYBR Green dye is used for detection.
-
Normalization: The expression of miR-210 is normalized to a stable small non-coding RNA, such as U6 snRNA.
-
Quantification: The relative expression is calculated using the 2-ΔΔCt method.
-
2. In Vitro Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of miR-210 modulation on cancer cell proliferation and viability.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
Transfection: Cells are transfected with an anti-miR-210 inhibitor or a negative control using a lipid-based transfection reagent.
-
Incubation: Cells are incubated for 48-72 hours post-transfection.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
3. Luciferase Reporter Assay for Target Gene Validation
-
Objective: To confirm the direct interaction between miR-210 and its predicted target genes.
-
Protocol:
-
Vector Construction: The 3' UTR of the predicted target gene containing the miR-210 binding site is cloned downstream of a luciferase reporter gene. A mutant 3' UTR with a mutated seed sequence is also created as a control.
-
Co-transfection: Cells are co-transfected with the luciferase reporter vector and either a miR-210 mimic or a negative control.
-
Luciferase Activity Measurement: After 24-48 hours, luciferase activity is measured using a luminometer.
-
Analysis: A significant decrease in luciferase activity in the presence of the miR-210 mimic and the wild-type 3' UTR indicates a direct interaction.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving miR-210 and the general workflow for its validation as a therapeutic target.
Caption: The HIF-1α/miR-210 signaling pathway under hypoxic conditions.
Caption: A generalized workflow for miR-210 target validation.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioactive peptide HP(2-20), an antimicrobial peptide derived from the N-terminal region of the Helicobacter pylori ribosomal protein L1, and its synthetic analogs. This document details its mechanism of action, quantitative bioactive data, and relevant experimental protocols, aimed at facilitating further research and development in the fields of antimicrobial agents and immunomodulation.
Core Bioactive Compounds and Quantitative Data
HP(2-20) is a 19-amino acid cationic peptide with the sequence AKKVFKRLEKLFSKIQNDK.[1] Research has focused on enhancing its antimicrobial potency and specificity through the synthesis of various analogs. These modifications primarily involve amino acid substitutions to modulate hydrophobicity and amphipathicity, key determinants of antimicrobial activity.[1][2]
The bioactivity of these peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC, in μM) of HP(2-20) and Its Analogs Against Various Microorganisms
| Peptide | Sequence | E. coli | S. aureus | C. albicans | Hemolytic Activity | Reference |
| HP(2-20) | AKKVFKRLEKLFSKIQNDK | 8 | 16 | 8 | Low | [3][4] |
| Anal 3 (HPA3) | AKKVFKRLEKLFSKIW NW K | 2 | 4 | 2 | Low | [1][2] |
| A3-NT | FKRLEKLFSKIWNWK | 1 | 2 | 1 | No hemolysis | [1] |
| Anal 4 | AKKVS KRLEKLFSKIQNDK | 32 | >64 | 32 | Low | [5] |
| Anal 5 | AKKVFKRLEKS FSKIQNDK | 16 | 32 | 16 | Low | [5] |
Note: MIC values can vary slightly between studies due to different experimental conditions.
Mechanism of Action
The primary antimicrobial mechanism of HP(2-20) and its analogs is the disruption of microbial cell membranes. This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the microbial membrane.[6][7] Following this initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores and subsequent cell lysis.[6][8] The size of the pores formed can vary depending on the specific peptide analog. For instance, HP(2-20) is suggested to form smaller pores (approximately 1.8 nm radius), while the more potent analog HPA3 forms larger pores (3.3-4.8 nm radius).[8]
In addition to its direct antimicrobial activity, HP(2-20) has been shown to interact with formyl peptide receptors (FPRs) on eukaryotic cells, particularly gastric epithelial cells and immune cells like monocytes and neutrophils.[9][10][11] This interaction triggers downstream signaling pathways that can modulate cellular processes such as migration, proliferation, and inflammatory responses.
Signaling Pathways
The interaction of HP(2-20) with Formyl Peptide Receptors (FPRs), specifically FPRL1 and FPRL2, on gastric epithelial cells initiates a signaling cascade that promotes cell migration and proliferation, contributing to gastric mucosal healing.[9][10][12] This pathway involves the activation of key downstream signaling molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of HP(2-20) and its analogs.
Peptide Synthesis and Purification
Objective: To chemically synthesize and purify HP(2-20) and its analogs.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase method.[13][14]
-
Resin and Amino Acids: Rink Amide MBHA resin is used as the solid support for C-terminal amide peptides. Fmoc-protected amino acids are used for sequential coupling.[13]
-
Deprotection and Coupling: The Fmoc protecting group is removed using a solution of 20-25% piperidine (B6355638) in dimethylformamide (DMF). Amino acid coupling is achieved using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and phenol.[13]
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in an appropriate aqueous solution, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[13][14]
-
Characterization: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[13][14]
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the peptides against various microorganisms.
Methodology:
-
Bacterial Culture: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) and incubated at 37°C until it reaches the logarithmic growth phase.[15]
-
Inoculum Preparation: The bacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.[15]
-
Peptide Dilution: A stock solution of the peptide is prepared and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions.
-
Controls: A positive control (bacteria with no peptide) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[15]
Mechanism of Action: Membrane Permeabilization Assay
Objective: To assess the ability of the peptides to permeabilize bacterial membranes.
Methodology:
-
Fluorescent Dye Encapsulation: Liposomes (e.g., composed of phosphatidylcholine and phosphatidylserine) are prepared with an encapsulated fluorescent dye such as calcein (B42510) or carboxyfluorescein at a self-quenching concentration.
-
Peptide Treatment: The peptide is added to a suspension of the dye-loaded liposomes.
-
Fluorescence Measurement: The release of the dye from the liposomes due to membrane disruption is monitored by measuring the increase in fluorescence intensity over time using a fluorescence spectrophotometer. Dequenching of the dye upon release from the liposomes results in a significant increase in the fluorescence signal.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel antimicrobial peptides based on the HP(2-20) scaffold.
References
- 1. Structure-activity relationship of HP (2-20) analog peptide: enhanced antimicrobial activity by N-terminal random coil region deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of novel analogue peptides with potent antibiotic activity based on the antimicrobial peptide, HP (2-20), derived from N-terminus of Helicobacter pylori ribosomal protein L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rigidity-Enhanced Antimicrobial Activity: A Case for Linear Cationic α-Helical Peptide HP(2–20) and Its Four Analogues | PLOS One [journals.plos.org]
- 4. A Rigidity-Enhanced Antimicrobial Activity: A Case for Linear Cationic α-Helical Peptide HP(2–20) and Its Four Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between the plasma membrane and the antimicrobial peptide HP (2-20) and its analogues derived from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Amphipathic alpha-helical peptide, HP (2-20), and its analogues derived from Helicobacter pylori: pore formation mechanism in various lipid compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Helicobacter pylori Hp(2-20) promotes migration and proliferation of gastric epithelial cells by interacting with formyl peptide receptors in vitro and accelerates gastric mucosal healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. infezmed.it [infezmed.it]
- 13. US9463214B2 - Antibiotic peptide derived from helicobacter pylori ribosomal protein L1 and uses thereof - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Unraveling HP210: Application Notes and In Vitro Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following document provides a comprehensive overview of the in vitro assay protocols for the investigational compound HP210. Due to the limited publicly available information on a specific molecule designated "this compound," this document synthesizes general methodologies and frameworks applicable to the preclinical evaluation of a novel therapeutic candidate. The protocols and data presentation formats provided herein are based on established best practices in drug discovery and are intended to serve as a foundational guide for researchers.
Data Summary
Quantitative data from key in vitro assays are crucial for evaluating the potency, selectivity, and potential liabilities of a drug candidate. The following tables provide a standardized format for presenting such data.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Target | Endpoint | IC50 / EC50 (nM) | Hill Slope | N (replicates) |
| Target Engagement | Recombinant Protein X | Binding Affinity | 50 | 1.1 | 3 |
| Cellular Activity | Cancer Cell Line Y | Proliferation | 150 | 0.9 | 4 |
| Functional Assay | Reporter Gene Assay | Gene Expression | 75 | 1.0 | 3 |
Table 2: In Vitro Selectivity of this compound
| Target/Family Member | Assay Type | IC50 (nM) | Selectivity Fold (vs. Primary Target) |
| Kinase A | Kinase Panel Screen | >10,000 | >200 |
| Kinase B | Kinase Panel Screen | 8,500 | 170 |
| GPCR C | Radioligand Binding | >10,000 | >200 |
Table 3: In Vitro ADME/Tox Profile of this compound
| Assay | System | Endpoint | Value | Interpretation |
| Metabolic Stability | Human Liver Microsomes | t1/2 (min) | 45 | Moderate Stability |
| CYP Inhibition (3A4) | Recombinant CYP | IC50 (µM) | >20 | Low Inhibition Risk |
| hERG Liability | Patch Clamp | IC50 (µM) | >30 | Low Cardiotoxicity Risk |
| Cytotoxicity | Hepatocyte Culture | CC50 (µM) | >50 | Low Cytotoxicity |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results.
Protocol 1: Cell Proliferation Assay (MTS/MTT)
Objective: To determine the effect of this compound on the proliferation of a specific cell line.
Materials:
-
Target cell line (e.g., Cancer Cell Line Y)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot for Target Modulation
Objective: To assess the effect of this compound on the expression or phosphorylation of a target protein.
Materials:
-
Target cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target-specific and loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image and perform densitometry analysis to quantify protein levels.
Visualizations
Diagrams are provided to illustrate conceptual workflows and signaling pathways.
General workflow for a cell-based in vitro assay.
Hypothetical signaling pathway inhibited by this compound.
Application Notes and Protocols for HP210 (HNO210) Cell Culture and Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HP210 cell line, correctly identified as HNO210 , is a valuable in vitro model for studying laryngeal squamous cell carcinoma (LSCC), a subtype of head and neck squamous cell carcinoma (HNSCC).[1] Derived from a 69-year-old male Caucasian patient, this adherent, epithelial-like cell line provides a crucial tool for investigating the molecular mechanisms of laryngeal cancer progression, identifying novel therapeutic targets, and evaluating the efficacy of anticancer agents.[1] This document provides detailed protocols for the culture and treatment of HNO210 cells, with a focus on combination therapies involving cisplatin (B142131) and thalidomide (B1683933), which have shown promise in HNSCC models.[2][3]
Cell Line Characteristics
| Characteristic | Description |
| Cell Line Name | HNO210 |
| Organism | Homo sapiens (Human) |
| Tissue of Origin | Larynx |
| Disease | Laryngeal Squamous Cell Carcinoma (LSCC) |
| Morphology | Epithelial-like |
| Growth Properties | Adherent, monolayer |
| Age and Gender of Donor | 69-year-old male |
| Ethnicity | Caucasian |
Cell Culture Protocols
Recommended Culture Medium
The recommended medium for the routine culture of HNO210 cells is DMEM (Dulbecco's Modified Eagle Medium) with the following specifications:
-
4.5 g/L Glucose
-
4 mM L-Glutamine
-
3.7 g/L Sodium Bicarbonate (NaHCO3)
-
1.0 mM Sodium Pyruvate
This basal medium should be supplemented with 10% Fetal Bovine Serum (FBS) .
Standard Culture Conditions
| Parameter | Recommendation |
| Temperature | 37°C |
| CO₂ Concentration | 5-10% |
| Atmosphere | Humidified |
Subculturing Protocol
-
Monitor Cell Confluency: Passage HNO210 cells when they reach 80-90% confluency.
-
Aspirate Medium: Carefully remove the culture medium from the flask.
-
Wash with PBS: Gently wash the cell monolayer with sterile, calcium and magnesium-free Phosphate Buffered Saline (PBS).
-
Cell Detachment: Add a sufficient volume of Accutase® to cover the cell monolayer and incubate at room temperature for 5-10 minutes, or until cells detach.
-
Neutralization and Collection: Add complete culture medium to the flask to neutralize the Accutase® and resuspend the cells. Transfer the cell suspension to a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium. Seed new culture flasks at the desired density.
-
Medium Renewal: Change the culture medium 2 to 3 times per week.
Cryopreservation
For long-term storage, freeze HNO210 cells in a cryopreservation medium consisting of complete culture medium supplemented with 10% dimethyl sulfoxide (B87167) (DMSO).
Experimental Treatment Protocols
HNO210 cells have been utilized in studies investigating the synergistic effects of cisplatin and thalidomide.[2][4] The following protocols provide a framework for conducting such experiments.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of therapeutic agents on HNO210 cells.
-
Cell Seeding: Seed HNO210 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of cisplatin and/or thalidomide in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis following drug treatment.
-
Cell Seeding and Treatment: Seed HNO210 cells in 6-well plates and treat with the desired concentrations of cisplatin and/or thalidomide for 24 to 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Adherent cells can be detached using Accutase®.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. This will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Quantitative Data Summary
| Treatment | Expected Outcome on HNO210 Cells |
| Cisplatin | Dose-dependent decrease in cell viability and induction of apoptosis. |
| Thalidomide | Minimal effect on cell proliferation when used as a monotherapy.[2] |
| Cisplatin + Thalidomide | Synergistic effect, leading to enhanced inhibition of cell proliferation and tumor growth.[2][4] |
Signaling Pathways and Visualizations
Several signaling pathways are implicated in the pathogenesis of laryngeal cancer and the response to cisplatin treatment. Understanding these pathways is crucial for developing targeted therapies.
Cisplatin-Induced Cell Death Pathway
Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, which can activate downstream signaling cascades leading to cell cycle arrest and apoptosis. Key pathways involved include the MAPK and p53 signaling pathways.
Caption: Cisplatin-induced DNA damage activates p53 and MAPK pathways, leading to apoptosis.
Key Signaling Pathways in Laryngeal Squamous Cell Carcinoma
Several signaling pathways are frequently dysregulated in LSCC, contributing to tumor growth, proliferation, and resistance to therapy. These include the PI3K/AKT, JAK/STAT, and Notch signaling pathways. Combination therapies, such as with cisplatin and thalidomide, may target these pathways to enhance therapeutic efficacy.
Caption: Dysregulated signaling pathways driving key oncogenic processes in LSCC.
Experimental Workflow for Combination Therapy Study
A typical workflow for evaluating the synergistic effects of two drugs on a cancer cell line is outlined below.
Caption: Workflow for assessing the synergistic effects of drug combinations on HNO210 cells.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Combination of thalidomide and cisplatin in an head and neck squamous cell carcinomas model results in an enhanced antiangiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synergistic effects of thalidomide and cisplatin are mediated via the PI3K/AKT and JAK1/STAT3 signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Oxy210 and HU210 in Mouse Models of Inflammation
A Note on Nomenclature: The initial query for "HP210" did not yield specific results. Based on the available scientific literature, it is highly probable that this was a typographical error and the intended compounds were either Oxy210 or HU210 . Both are potent modulators of inflammatory pathways and have been investigated in various mouse models of inflammation. This document provides detailed application notes and protocols for both Oxy210 and HU210.
Oxy210: An Anti-Inflammatory Oxysterol Derivative
Oxy210 is a semi-synthetic oxysterol that has demonstrated significant anti-inflammatory and anti-fibrotic properties. It is orally bioavailable and has been studied in mouse models of non-alcoholic steatohepatitis (NASH), atherosclerosis, and diet-induced white adipose tissue inflammation.[1][2][3][4][5]
Mechanism of Action & Signaling Pathway
Oxy210 exerts its anti-inflammatory effects primarily through the inhibition of Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2) signaling pathways.[1][5] This inhibition leads to a downstream reduction in the activation of the transcription factor AP-1, which is a key regulator of pro-inflammatory gene expression.[1][2] The anti-inflammatory effects of Oxy210 appear to be independent of cyclooxygenase (COX) enzymes and steroid receptors.[1][2]
Caption: Oxy210 Signaling Pathway in Macrophages.
Quantitative Data: Oxy210 Dosage in Mouse Models
| Mouse Model | Strain | Dosage | Administration Route | Duration | Key Findings |
| NASH & Atherosclerosis | APOE3-Leiden.CETP | 0.5, 1, 2, and 4 mg/g of food | Oral (in diet) | 16 weeks | Reduced atherosclerotic lesion formation, plasma cholesterol, and hepatic inflammation.[3][6][7][8] |
| Diet-Induced Adipose Inflammation | APOE3-Leiden.CETP | 4 mg/g of food | Oral (in diet) | 16 weeks | Inhibition of adipose tissue expression of IL-6, MCP-1, and CD68.[1][2][4][5] |
| Collagen-Induced Arthritis | DBA/1J | Hypothetical dosage, requires empirical determination | Oral or IP | - | Potential for reduction in joint inflammation and cartilage degradation based on in-vitro data. |
Experimental Protocols: Oxy210 in Mouse Models
1. Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction of arthritis and a proposed treatment regimen with Oxy210.
-
Materials:
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Oxy210
-
Vehicle for Oxy210 (e.g., corn oil)
-
Syringes and needles (27-30G)
-
-
Procedure:
-
Immunization (Day 0):
-
Emulsify CII in CFA at a 1:1 ratio.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of DBA/1J mice (8-10 weeks old).
-
-
Booster Immunization (Day 21):
-
Emulsify CII in IFA at a 1:1 ratio.
-
Administer a 100 µL booster injection intradermally at a different site near the base of the tail.
-
-
Oxy210 Treatment (Prophylactic or Therapeutic):
-
Prophylactic: Begin daily oral gavage or intraperitoneal (IP) injection of Oxy210 (dosage to be determined empirically) from Day 0 or Day 21.
-
Therapeutic: Begin daily administration of Oxy210 upon the first signs of arthritis (typically around day 25-28).
-
-
Monitoring:
-
Monitor mice daily for signs of arthritis, including paw swelling and redness.
-
Score the severity of arthritis using a standardized scoring system.
-
Measure paw thickness using a caliper.
-
-
-
Expected Outcome:
-
The vehicle-treated group is expected to develop significant joint inflammation.
-
The Oxy210-treated group is hypothesized to show a reduction in the incidence and severity of arthritis.
-
Caption: Experimental Workflow for CIA Model and Oxy210 Treatment.
HU210: A Synthetic Cannabinoid Receptor Agonist
HU210 is a potent synthetic cannabinoid that acts as a non-selective agonist for the cannabinoid receptors CB1 and CB2. It has demonstrated anti-inflammatory effects in mouse models of colitis and pain.
Mechanism of Action & Signaling Pathway
In the context of intestinal inflammation, the anti-inflammatory action of HU210 appears to be mediated through the TLR4 signaling pathway, leading to the modulation of the p38 mitogen-activated protein kinase (MAPK) pathway.[9][10] This suggests that HU210 can influence the inflammatory cascade initiated by bacterial products like lipopolysaccharide (LPS).
Caption: HU210 Signaling Pathway in Intestinal Inflammation.
Quantitative Data: HU210 Dosage in Rodent Models
| Rodent Model | Strain | Dosage | Administration Route | Duration | Key Findings |
| DSS-Induced Colitis | Wild-type & TLR4-/- Mice | Dosage not specified in abstract | Not specified | 7 days | Alleviated inflammation in wild-type mice, suggesting a TLR4-dependent mechanism.[9][10] |
| Behavioral Studies | Rats | 25-100 µg/kg | Intraperitoneal (IP) | Acute & 9 days | Dose-dependent reduction in locomotor activity.[11] |
| MIA-Induced Pain (Arthritis) | Rats | 1, 50, and 100 µg | Intra-articular | Single dose | Significant reversal of pain-related behaviors. |
Experimental Protocols: HU210 in Mouse Models
1. Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
This protocol details the induction of colitis using DSS and a proposed treatment plan with HU210.
-
Materials:
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
HU210
-
Vehicle for HU210 (e.g., 5% DMSO in saline)
-
Sterile drinking water
-
Syringes and needles (for IP injection)
-
-
Procedure:
-
Induction of Colitis (Day 0):
-
HU210 Treatment:
-
Administer HU210 daily via intraperitoneal (IP) injection at a dose determined from pilot studies (e.g., starting with a range of 10-100 µg/kg).
-
The control group should receive vehicle injections.
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of blood in the stool daily.
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
-
-
Endpoint Analysis (Day 7-10):
-
Euthanize mice and collect colon tissue.
-
Measure colon length (colitis leads to colon shortening).
-
Perform histological analysis of colon sections to assess inflammation and tissue damage.
-
Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.
-
-
-
Expected Outcome:
-
DSS-treated mice receiving the vehicle will exhibit significant weight loss, bloody diarrhea, and colon shortening.
-
HU210 treatment is expected to ameliorate these symptoms of colitis.
-
Caption: Experimental Workflow for DSS-Induced Colitis and HU210 Treatment.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells [escholarship.org]
- 9. chondrex.com [chondrex.com]
- 10. The Anti-Inflammatory Effect and Intestinal Barrier Protection of HU210 Differentially Depend on TLR4 Signaling in Dextran Sulfate Sodium-Induced Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE CANNABINOID AGONIST HU 210 MODIFIES RAT BEHAVIOURAL RESPONSES TO NOVELTY AND STRESS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of HP210
These application notes provide detailed protocols for the dissolution of HP210, a selective glucocorticoid receptor modulator (SGRM), for use in various research applications. The following information is intended for researchers, scientists, and drug development professionals.
Product Information
-
Product Name: this compound
-
Molecular Formula: C22H19N3O2S2
-
Molecular Weight: 421.54 g/mol
-
Appearance: White to off-white solid powder
-
Mechanism of Action: this compound is a selective glucocorticoid receptor modulator (SGRM).[1] It has been shown to inhibit the mRNA expression of pro-inflammatory cytokines IL-1β and IL-6.[1] The related compound, R-HP210, acts on the NF-κB mediated tethered transrepression function and represses the LPS-induced transcription of various proinflammatory genes.[2]
Solubility Data
This compound exhibits solubility in various organic solvents. The solubility data is crucial for preparing stock solutions and working solutions for in vitro and in vivo experiments.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 296.53 | Ultrasonic treatment may be required. It is recommended to use newly opened DMSO as it is hygroscopic, which can affect solubility.[1] |
| DMSO (for R-HP210) | 250 | 593.06 | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended.[2] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For cell-based assays and other in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 125 mg/mL).[1]
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution before use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Table for Preparing 1 mM Stock Solution:
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 2.3723 mL |
| 5 mg | 11.8613 mL |
| 10 mg | 23.7225 mL |
Preparation of Working Solutions for In Vivo Experiments
For animal studies, a multi-component solvent system is often required to ensure the biocompatibility and solubility of the compound. The following protocols are based on the information available for the related compound R-HP210 and can be adapted for this compound.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for achieving a clear solution for administration.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of sterile saline to reach the final desired volume and concentration.
-
Mix the final solution thoroughly before administration. This protocol should yield a clear solution with a solubility of at least 2.08 mg/mL.[2]
Protocol 2: DMSO/Corn Oil Formulation
This formulation provides an alternative for subcutaneous or intraperitoneal administration.
Materials:
-
This compound stock solution in DMSO
-
Sterile Corn Oil
-
Sterile tubes for mixing
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of sterile corn oil.
-
Vortex the mixture vigorously to form a stable suspension or solution. This protocol should yield a clear solution with a solubility of at least 2.08 mg/mL.[2]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions as a selective glucocorticoid receptor modulator. Its anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory gene expression.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Dissolving this compound
The following diagram outlines the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for this compound dissolution and preparation.
References
Application Notes and Protocols: HP210 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
HP210 is a selective glucocorticoid receptor modulator (SGRM) that has shown potential in the study of inflammation-related diseases.[1] It functions by inhibiting the mRNA expression of pro-inflammatory cytokines such as IL-1β and IL-6.[1] Proper preparation and storage of this compound stock solutions are crucial for maintaining its stability and ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for both in vitro and in vivo applications.
Data Presentation
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C22H19N3O2S2 | [1][2] |
| Molecular Weight | 421.54 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Purity | >98% | [2] |
| Solubility in DMSO | 125 mg/mL (296.53 mM) | [1] |
| Solubility in DMSO (R-HP210) | 250 mg/mL (593.06 mM) | [2] |
Note: It is recommended to use newly opened, hygroscopic DMSO for the best solubility results. Ultrasonic assistance may be required to fully dissolve the compound.[1][2]
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 6 months | [1][2] |
| In Solvent | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 4.2154 mg of this compound powder.
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1][2]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a vehicle solution containing this compound for administration in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
This protocol is for preparing a final solution with a concentration of ≥ 2.08 mg/mL.[2]
-
Prepare a concentrated DMSO stock solution of this compound. For example, prepare a 20.8 mg/mL stock solution in DMSO.
-
Vehicle Preparation (for a final volume of 1 mL):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly by vortexing.[2]
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogenous.[2]
-
Add 450 µL of saline to the tube to bring the final volume to 1 mL.[2]
-
Vortex the final solution until it is clear and homogenous. The final concentration of this compound will be ≥ 2.08 mg/mL.[2]
-
-
Administration: The prepared formulation should be used immediately.
Visualizations
Caption: Experimental workflow for this compound stock solution preparation.
Caption: this compound mechanism of action on the NF-κB signaling pathway.
References
Application Note: Utilizing HP210 in a Luciferase Reporter Assay for High-Throughput Screening of Hedgehog Signaling Pathway Inhibitors
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, as well as in fibrotic diseases. Consequently, the Hh pathway has emerged as a significant target for therapeutic intervention. Luciferase reporter assays are a widely used and highly sensitive method for studying gene expression and signal transduction pathways.[1][2] This application note provides a detailed protocol for utilizing HP210, a novel small molecule inhibitor, in a dual-luciferase reporter assay to quantify its inhibitory effect on the Hedgehog signaling pathway.
The assay described herein employs a firefly luciferase reporter gene under the transcriptional control of a promoter containing multiple binding sites for the Gli family of transcription factors, the downstream effectors of the Hh pathway. A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-transfected to normalize for variations in transfection efficiency and cell viability.[3] By measuring the relative light units (RLUs) produced by firefly luciferase in the presence of varying concentrations of this compound, a quantitative assessment of its inhibitory potency can be achieved. This protocol is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel modulators of the Hedgehog signaling pathway.
Materials and Methods
A. Reagents and Equipment
-
Cell Line: Shh-LIGHT2 cells (or a similar cell line stably or transiently transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)
-
Compound: this compound (hypothetical inhibitor)
-
Hh Pathway Agonist: Purmorphamine or Sonic Hedgehog (Shh) conditioned media
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transfection Reagent: Lipofectamine 2000 or similar
-
Reporter Plasmids:
-
pGL3-Gli-Luc (firefly luciferase reporter with Gli binding sites)
-
pRL-TK (Renilla luciferase control vector)
-
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (e.g., Promega)[3]
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
-
Lysis Buffer: Passive Lysis Buffer (e.g., Promega)[4]
-
Phosphate-Buffered Saline (PBS)
-
White, opaque 96-well microplates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
B. Experimental Protocols
1. Cell Culture and Seeding
-
Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO2.
-
For the assay, trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Transfection (if not using a stable cell line)
-
In separate tubes, dilute the pGL3-Gli-Luc and pRL-TK plasmids and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, and incubate for the recommended time to allow for complex formation.
-
Add the transfection complex to the cells in each well.
-
Incubate for 24 hours before proceeding with the treatment.
3. Compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Prepare a solution of the Hh pathway agonist (e.g., 2 µM Purmorphamine).
-
Remove the medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound, the agonist, or a vehicle control. Include wells with agonist alone (positive control) and vehicle alone (negative control).
-
Incubate the plate for 24-48 hours.
4. Dual-Luciferase Assay
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.[5]
-
Remove the medium from the wells and wash once with 100 µL of PBS.[6]
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[4]
-
In the luminometer, program the instrument to inject 100 µL of LAR II, wait 2 seconds, and then measure the firefly luciferase activity for 10 seconds.
-
Following the firefly reading, inject 100 µL of Stop & Glo® Reagent and, after a 2-second pause, measure the Renilla luciferase activity for 10 seconds.[3]
-
Record the relative light units (RLUs) for both luciferases.
5. Data Analysis
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Table 1: Dose-Dependent Inhibition of Hedgehog Signaling by this compound
| This compound Concentration (µM) | Normalized Luciferase Activity (Firefly RLU / Renilla RLU) | % Inhibition |
| 0 (Vehicle Control) | 100.0 ± 5.2 | 0 |
| 0.01 | 95.3 ± 4.8 | 4.7 |
| 0.1 | 78.1 ± 6.1 | 21.9 |
| 1 | 52.4 ± 3.9 | 47.6 |
| 10 | 15.7 ± 2.5 | 84.3 |
| 100 | 5.2 ± 1.1 | 94.8 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Cytotoxicity of this compound in Shh-LIGHT2 Cells
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100.0 ± 3.7 |
| 0.01 | 99.1 ± 4.1 |
| 0.1 | 98.5 ± 3.5 |
| 1 | 97.2 ± 4.3 |
| 10 | 95.8 ± 3.9 |
| 100 | 88.4 ± 5.6 |
Cell viability was assessed using a standard MTT or CellTiter-Glo assay after 48 hours of treatment. Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the dual-luciferase reporter assay.
Conclusion
This application note provides a comprehensive protocol for the use of this compound in a dual-luciferase reporter assay to assess its inhibitory activity on the Hedgehog signaling pathway. The presented methodology offers a robust and high-throughput compatible platform for the quantitative characterization of novel Hh pathway inhibitors. The hypothetical data demonstrates a clear dose-dependent inhibition of Gli-mediated transcription by this compound, with minimal cytotoxicity at effective concentrations. This approach is valuable for primary screening, lead optimization, and mechanistic studies in the field of drug discovery.
References
Application Notes and Protocols for Studying Cytokine Inhibition by HP210 (Oxy210)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HP210, also known as Oxy210, is a semi-synthetic oxysterol with demonstrated anti-inflammatory properties.[1] It functions as a potent inhibitor of inflammatory cytokine production in macrophages by targeting Toll-like Receptor (TLR) signaling pathways.[1] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for studying its cytokine inhibitory effects in a research setting.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the signaling cascades initiated by TLR4 and TLR2.[1] TLRs are key pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and trigger an innate immune response. This response includes the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This compound has been shown to significantly inhibit the expression of these and other inflammatory genes induced by TLR agonists.[1]
Signaling Pathway of this compound-Mediated Cytokine Inhibition
The following diagram illustrates the proposed signaling pathway through which this compound inhibits cytokine production. Upon stimulation by agonists like LPS, TLR4 and TLR2 initiate a signaling cascade that leads to the activation of transcription factors, such as NF-κB. These transcription factors then drive the expression of pro-inflammatory cytokine genes. This compound intervenes in this pathway, leading to a downstream reduction in cytokine expression.
Quantitative Data
The inhibitory potency of this compound on the expression of various inflammatory genes has been quantified. The half-maximal inhibitory concentrations (IC50) in LPS-stimulated RAW264.7 mouse macrophages are summarized in the table below.
| Gene | IC50 (µM) |
| Il6 | 0.99 |
| Tnfα | 1.73 |
| iNos | 1.25 |
| Nlrp3 | 1.58 |
| Ccl2 | 1.34 |
Table 1: Inhibition of inflammatory cytokine expression by this compound (Oxy210) in RAW264.7 macrophages. [1]
Experimental Protocols
To study the cytokine inhibitory effects of this compound, a series of in vitro experiments can be performed. The following protocols provide a general framework for these studies.
Experimental Workflow
The diagram below outlines the typical workflow for assessing the efficacy of this compound in inhibiting cytokine production in a cell-based assay.
Protocol 1: Cell Culture and Treatment
Objective: To prepare macrophage cell cultures for treatment with this compound and stimulation with a TLR agonist.
Materials:
-
RAW264.7 mouse macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (Oxy210)
-
LPS (Lipopolysaccharide) from E. coli
-
Cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into appropriate culture plates at a desired density and allow them to adhere overnight.
-
The following day, replace the culture medium with DMEM containing 0.1% FBS.
-
Pre-treat the cells with serial dilutions of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) for 24 hours.[1]
-
Following pre-treatment, add the TLR agonist (e.g., LPS at 25 ng/mL) to the wells in the absence or presence of this compound at the same concentrations used for pre-treatment.[1]
-
Incubate the cells for an additional 24 hours.[1]
Protocol 2: Quantification of Cytokine Gene Expression by Q-RT-PCR
Objective: To measure the mRNA levels of pro-inflammatory cytokines to assess the inhibitory effect of this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Il6, Tnfα) and a housekeeping gene (e.g., Oaz1 or GAPDH)
-
qPCR instrument
Procedure:
-
After the 24-hour incubation with LPS and this compound, carefully remove the culture medium and wash the cells with PBS.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target cytokine genes and a housekeeping gene for normalization.
-
Analyze the qPCR data to determine the relative expression of the target genes in this compound-treated cells compared to the LPS-only control.
Protocol 3: Quantification of Cytokine Protein Levels by ELISA
Objective: To measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for specific cytokines (e.g., mouse IL-6, mouse TNF-α)
-
Microplate reader
Procedure:
-
Following the 24-hour incubation with LPS and this compound, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest using commercial kits according to the manufacturer's protocols.
-
Measure the absorbance using a microplate reader and calculate the concentration of each cytokine based on a standard curve.
-
Compare the cytokine concentrations in the supernatants of this compound-treated cells to the LPS-only control.
Data Analysis and Interpretation
The data obtained from the qPCR and ELISA experiments can be used to determine the IC50 value of this compound for the inhibition of each cytokine. This is typically done by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve. A lower IC50 value indicates a higher potency of the compound in inhibiting cytokine production.
Conclusion
This compound (Oxy210) is a promising small molecule for the study of cytokine inhibition. Its mechanism of action via the TLR signaling pathway provides a clear target for investigation. The protocols outlined in these application notes provide a robust framework for researchers to explore the anti-inflammatory properties of this compound and similar compounds in detail.
References
Application Notes and Protocols for Preclinical Evaluation of Compound HP210 in a Murine Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, cartilage and bone destruction, and systemic manifestations. The development of novel therapeutics for RA relies on robust preclinical evaluation in relevant animal models. The Collagen-Induced Arthritis (CIA) model in mice is one of the most widely used models as it shares many pathological and immunological features with human RA, including synovitis, pannus formation, and erosion of bone and cartilage.[1][2][3]
These application notes provide a detailed protocol for inducing CIA in mice and for evaluating the therapeutic potential of a novel investigational compound, HP210. The protocols described herein cover the induction of arthritis, administration of Compound this compound, clinical assessment of the disease, and analysis of relevant biological markers.
Mechanism of Action and Signaling Pathways in Arthritis
The pathogenesis of rheumatoid arthritis involves a complex interplay of various immune cells and signaling pathways, leading to chronic inflammation and joint destruction. Key pathways implicated in RA include the Janus kinase/signal transducers and activators of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) signaling cascades.[4][5][6] These pathways regulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 (IL-1), which are central to the disease process.[6] Many therapeutic strategies for RA aim to modulate these critical signaling pathways.
Experimental Design and Protocols
I. Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established and reproducible model for studying the efficacy of anti-arthritic compounds.[1][2] Susceptibility to CIA is linked to the MHC-class II molecules, with DBA/1 mice being a highly susceptible strain.[1][2]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Anesthesia (e.g., isoflurane)
Protocol for Induction of CIA: [1][7]
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
To prepare the primary immunization emulsion, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
To prepare the booster immunization emulsion, emulsify the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
II. Administration of Compound this compound
The administration route and dosage of Compound this compound should be determined based on its pharmacokinetic and pharmacodynamic properties. For the purpose of this protocol, a prophylactic treatment regimen is described.
Materials:
-
Compound this compound
-
Vehicle control (e.g., saline, PBS, or as appropriate for the compound)
-
Administration equipment (e.g., gavage needles, syringes)
Protocol:
-
Grouping of Animals:
-
Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Non-arthritic control (no CIA induction)
-
Group 2: Vehicle control (CIA induction + vehicle)
-
Group 3: Compound this compound (low dose)
-
Group 4: Compound this compound (high dose)
-
Group 5: Positive control (e.g., methotrexate)
-
-
-
Dosing Regimen:
-
Begin administration of Compound this compound or vehicle on day 21 (day of booster immunization) and continue daily until the end of the study (e.g., day 42).
-
Administer the compound via the determined route (e.g., oral gavage, intraperitoneal injection).
-
III. Assessment of Arthritis Severity
Clinical Scoring:
-
Score each paw for the severity of arthritis based on a scale of 0-4, where:
-
0 = No evidence of erythema and swelling.[8]
-
1 = Mild erythema and swelling confined to the tarsals or ankle joint.[8]
-
2 = Moderate erythema and swelling extending from the ankle to the tarsals.[8]
-
3 = Severe erythema and moderate swelling extending from the ankle to metatarsal joints.[8]
-
4 = The most severe arthritis with erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.[8]
-
-
The maximum possible score per mouse is 16.
Paw Thickness Measurement:
-
Measure the thickness of each hind paw using a digital caliper three times per week.
IV. Histopathological Analysis
At the termination of the study, collect hind paws for histological analysis to assess joint damage.
Protocol:
-
Euthanize mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin.
-
Decalcify the tissues.
-
Embed the tissues in paraffin (B1166041) and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammation and with Safranin O to assess cartilage damage.
-
Score the sections for inflammation, pannus formation, cartilage destruction, and bone erosion.
V. Biomarker Analysis
Collect blood samples at various time points to measure systemic inflammatory markers.
Protocol:
-
Collect blood via retro-orbital bleeding or cardiac puncture at the end of the study.
-
Separate serum and store at -80°C.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-CII antibodies using ELISA or multiplex assays.
Data Presentation
Table 1: Clinical Score of Arthritis
| Treatment Group | Day 28 | Day 31 | Day 34 | Day 37 | Day 40 | Day 42 |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Hind Paw Thickness (mm)
| Treatment Group | Day 28 | Day 31 | Day 34 | Day 37 | Day 40 | Day 42 |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Serum Cytokine Levels (pg/mL) at Day 42
| Treatment Group | TNF-α | IL-6 | IL-1β |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Caption: Experimental workflow for the evaluation of Compound this compound in the CIA mouse model.
Caption: Simplified signaling pathways in arthritis and the potential inhibitory action of Compound this compound.
References
- 1. chondrex.com [chondrex.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling pathways in rheumatoid arthritis: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 8. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
Application Notes and Protocols for Western Blot Analysis of Cellular Signaling Pathways Following HP210 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "HP210" can refer to several distinct therapeutic agents currently under investigation. To provide the most relevant and detailed guidance, this document will focus on Oxy210 , a semi-synthetic oxysterol derivative that has been shown to modulate key cellular signaling pathways. Additionally, we will briefly touch upon other compounds that may be referred to as "this compound" in different research contexts, such as the ferroptosis-inducing molecule ML210 and the anti-inflammatory HP(2-20) peptide .
Oxy210 has garnered significant interest in drug development for its ability to inhibit both the Hedgehog (Hh) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2][3][4] These pathways are crucial in various physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][2][3][5] This application note provides a comprehensive protocol for utilizing Western blot analysis to investigate the effects of Oxy210 treatment on these critical signaling cascades.
Section 1: Overview of Oxy210 and its Impact on Signaling Pathways
Oxy210 is an oxysterol-based dual inhibitor of the Hedgehog and TGF-β signaling pathways.[4] Its mechanism of action is distinct from many other inhibitors. It antagonizes TGF-β signaling independently of TGF-β receptor kinase inhibition and acts downstream of Smoothened (SMO) in the Hedgehog pathway.[3]
The TGF-β Signaling Pathway
The TGF-β signaling pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer. Upon ligand binding, the TGF-β receptors phosphorylate SMAD proteins (SMAD2/3), which then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.
Caption: TGF-β signaling pathway and the inhibitory action of Oxy210.
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is essential for embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. In the "off" state, the Patched (PTCH) receptor inhibits Smoothened (SMO). Upon Hedgehog ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate GLI transcription factors, which then move to the nucleus to control target gene expression.
Caption: Hedgehog signaling and Oxy210's downstream inhibition.
Section 2: Experimental Design and Data Presentation
A well-designed experiment is crucial for obtaining reliable and interpretable Western blot data. Key considerations include cell type, Oxy210 concentration, and treatment duration.
Hypothetical Experimental Setup
-
Cell Line: A549 (human non-small cell lung cancer) or LX-2 (human hepatic stellate cells)
-
Treatment: Vehicle (DMSO), Oxy210 (1 µM, 5 µM, 10 µM)
-
Stimulation: TGF-β1 (5 ng/mL) for TGF-β pathway analysis
-
Time Points: 0, 6, 12, 24 hours
-
Replicates: n=3 for each condition
Data Presentation
Quantitative data from densitometric analysis of Western blots should be presented in a clear and organized manner. Below are example tables summarizing hypothetical results.
Table 1: Effect of Oxy210 on TGF-β-induced SMAD2 Phosphorylation
| Treatment | p-SMAD2/Total SMAD2 Ratio (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.00 ± 0.12 |
| TGF-β1 (5 ng/mL) | 5.21 ± 0.45 |
| TGF-β1 + Oxy210 (1 µM) | 3.89 ± 0.31 |
| TGF-β1 + Oxy210 (5 µM) | 2.15 ± 0.22 |
| TGF-β1 + Oxy210 (10 µM) | 1.23 ± 0.15 |
Table 2: Effect of Oxy210 on GLI1 Protein Expression
| Treatment | GLI1/GAPDH Ratio (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.00 ± 0.09 |
| Oxy210 (1 µM) | 0.85 ± 0.07 |
| Oxy210 (5 µM) | 0.42 ± 0.05 |
| Oxy210 (10 µM) | 0.21 ± 0.03 |
Section 3: Detailed Experimental Protocol for Western Blot Analysis
This protocol outlines the steps for performing a Western blot to analyze changes in protein expression and phosphorylation status after Oxy210 treatment.
Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris base, Glycine, Methanol.
-
Membrane: Polyvinylidene difluoride (PVDF).
-
Blocking Buffer: 5% (w/v) non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-SMAD2 (Ser465/467)
-
Rabbit anti-SMAD2
-
Rabbit anti-GLI1
-
Mouse anti-GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Oxy210 or vehicle for the specified time.
-
If applicable, stimulate with TGF-β1 for the final 30-60 minutes of the treatment period.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., GAPDH). For phosphoproteins, normalize to the total protein level.
-
Disclaimer: This document provides a generalized protocol and should be adapted to specific experimental conditions and laboratory standards. It is essential to optimize antibody concentrations and incubation times for each new set of experiments.
References
- 1. Oxy210, a novel inhibitor of hedgehog and TGF-β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxy210, a novel inhibitor of hedgehog and TGF‐β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Non-Small Cell Lung Cancer Cells by Oxy210, an Oxysterol-Derivative that Antagonizes TGFβ and Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxy210, a Semi-Synthetic Oxysterol, Inhibits Profibrotic Signaling in Cellular Models of Lung and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of IL-6 mRNA Expression in Response to HP210 Treatment using RT-qPCR
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for quantifying the messenger RNA (mRNA) expression of Interleukin-6 (IL-6) in a cellular model following treatment with HP210, a selective glucocorticoid receptor modulator (SGRM).
Introduction
This compound is a selective glucocorticoid receptor modulator with potential applications in the study of inflammation-related diseases. It has been identified as an inhibitor of the mRNA expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). The proposed mechanism of action involves the repression of pro-inflammatory gene transcription, such as that induced by lipopolysaccharide (LPS), by acting on the NF-κB mediated tethered transrepression pathway.
Interleukin-6 is a pleiotropic cytokine with a critical role in regulating immune responses, inflammation, and hematopoiesis. Dysregulated IL-6 expression is implicated in a wide range of inflammatory diseases and cancers. Therefore, compounds that can modulate IL-6 expression, such as this compound, are valuable tools for therapeutic development. This application note provides a comprehensive RT-qPCR protocol to accurately measure changes in IL-6 mRNA levels in response to this compound treatment.
Signaling Pathway of this compound in IL-6 Regulation
This compound, as a selective glucocorticoid receptor modulator (SGRM), is proposed to exert its anti-inflammatory effects through the transrepression of pro-inflammatory transcription factors like NF-κB. In an inflammatory context (e.g., stimulation with LPS), the NF-κB pathway is activated, leading to the transcription of target genes, including IL-6. This compound binds to the glucocorticoid receptor (GR), which then interferes with the transcriptional activity of NF-κB, resulting in decreased IL-6 expression.
Caption: this compound signaling pathway in the inhibition of IL-6 expression.
Experimental Protocol: RT-qPCR for IL-6
This protocol outlines the steps for treating a suitable cell line with this compound, extracting total RNA, synthesizing cDNA, and performing quantitative PCR to measure IL-6 mRNA levels.
Experimental Workflow
Caption: Experimental workflow for RT-qPCR analysis of IL-6 expression.
Materials
-
Cell Line: A cell line known to express IL-6 upon stimulation (e.g., human monocytic THP-1 cells, murine macrophage RAW 264.7 cells, or human umbilical vein endothelial cells - HUVECs).
-
This compound: Stock solution of known concentration.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli or another appropriate stimulus.
-
Cell Culture Medium and Reagents: As required for the chosen cell line.
-
RNA Extraction Kit: (e.g., QIAGEN RNeasy Mini Kit, Thermo Fisher Scientific TRIzol Reagent).
-
DNase I: RNase-free.
-
Reverse Transcription Kit: (e.g., Thermo Fisher Scientific SuperScript IV VILO Master Mix, Bio-Rad iScript cDNA Synthesis Kit).
-
qPCR Master Mix: (e.g., Thermo Fisher Scientific PowerUp SYBR Green Master Mix, Bio-Rad SsoAdvanced Universal SYBR Green Supermix).
-
Primers: Forward and reverse primers for human IL-6 and a validated housekeeping gene (e.g., GAPDH, ACTB, or RPLP0).
-
Nuclease-free water.
-
qPCR-compatible plates and seals.
Human IL-6 Primer Sequences (Example):
-
Forward: 5'-ACTCACCTCTTCAGAACGAATTG-3'
-
Reverse: 5'-CCATCTTTGGAAGGTTCAGGTTG-3'
Human GAPDH Primer Sequences (Example):
-
Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
Note: Primer sequences should be validated for specificity and efficiency before use.
Procedure
1. Cell Culture and Treatment 1.1. Seed the chosen cell line into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. 1.2. Allow cells to adhere and grow overnight. 1.3. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO). 1.4. Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells. Include a negative control (no stimulus) and a positive control (stimulus only). 1.5. Incubate for a time period known to induce robust IL-6 expression (e.g., 4-6 hours). This should be optimized for the specific cell line and stimulus.
2. RNA Extraction 2.1. After incubation, wash the cells with ice-cold PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit. 2.2. Proceed with total RNA extraction according to the manufacturer's protocol. 2.3. Include an on-column or in-solution DNase I treatment step to remove any contaminating genomic DNA. 2.4. Elute the RNA in nuclease-free water. 2.5. Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is indicative of pure RNA.
3. Reverse Transcription (cDNA Synthesis) 3.1. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. 3.2. Follow the manufacturer's instructions for setting up the reaction, including the appropriate primers (e.g., random hexamers, oligo(dT)s, or a mix). 3.3. Perform the reverse transcription reaction in a thermal cycler with the recommended temperature profile. 3.4. The resulting cDNA can be stored at -20°C until use.
4. Real-Time Quantitative PCR (RT-qPCR) 4.1. Prepare the qPCR reaction mix in a sterile, nuclease-free environment. For each reaction, combine the qPCR master mix, forward and reverse primers for either IL-6 or the housekeeping gene, nuclease-free water, and the diluted cDNA template. 4.2. Set up the following reactions in triplicate for each sample:
- Target gene (IL-6)
- Housekeeping gene
- No-template control (NTC) for each primer set. 4.3. Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 2-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds). 4.4. Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
Data Presentation and Analysis
The relative expression of IL-6 mRNA can be calculated using the comparative Ct (ΔΔCt) method. The data should be presented in a clear, tabular format.
Table 1: Template for RT-qPCR Data on IL-6 Expression after this compound Treatment
| Treatment Group | Concentration | Target Gene (IL-6) Avg. Ct | Reference Gene (e.g., GAPDH) Avg. Ct | ΔCt (CtIL-6 - CtRef) | ΔΔCt (ΔCtSample - ΔCtControl) | Fold Change (2-ΔΔCt) |
| Untreated Control | - | 1.0 | ||||
| LPS Only | 100 ng/mL | |||||
| This compound + LPS | 0.1 µM | |||||
| This compound + LPS | 1 µM | |||||
| This compound + LPS | 10 µM | |||||
| This compound Only | 10 µM |
All Ct values should be the average of technical triplicates.
Conclusion
This application note provides a detailed framework for investigating the effect of this compound on IL-6 mRNA expression using RT-qPCR. The provided protocol is a general guideline and should be optimized for the specific experimental conditions, including cell type, this compound concentrations, and incubation times. Accurate quantification of IL-6 mRNA levels will enable researchers to further characterize the anti-inflammatory properties of this compound and its potential as a therapeutic agent.
Unraveling the Identity of HP210 for Flow Cytometry Analysis
Initial investigations into "HP210" have revealed multiple entities associated with this designation, creating an ambiguity that prevents the development of specific application notes and protocols for flow cytometry analysis. Further clarification is required to proceed with generating the detailed scientific content requested.
Searches for "this compound" have identified at least two distinct possibilities:
-
A Thermo Fisher Scientific HP-210 Hand Probe: This is a radiation detection instrument and is not relevant to biological applications like flow cytometry.[1]
-
Potential Biochemical Substances: The context of the request strongly suggests a biological molecule. However, a definitive substance named "this compound" with established flow cytometry applications has not been clearly identified in initial searches. Several related terms have emerged, each with distinct characteristics:
-
HP (2-20) Peptide and its Analogs: Research on an antimicrobial peptide derived from Helicobacter pylori, designated HP (2-20), and its analog A3-NT, has utilized flow cytometry to study its mechanism of action on bacteria.[2] This peptide, however, is not explicitly named "this compound."
-
p210 Oncoprotein: This refers to the BCR-ABL fusion protein, a tyrosine kinase central to the pathogenesis of chronic myeloid leukemia. Its associated signaling pathways, such as JAK/STAT and RAS/MAPK, are well-documented.[3] While flow cytometry is a common tool in leukemia research, the direct analysis of p210 via this method is not its primary application.
-
Without a precise identification of the "this compound" substance of interest, the creation of accurate and relevant application notes, protocols, data tables, and signaling pathway diagrams is not feasible. To fulfill the user's request, it is crucial to specify which of these, or another yet unidentified molecule, is the intended subject of the flow cytometry analysis.
Once the specific identity of this compound is clarified, a comprehensive set of application notes and protocols can be developed, including:
-
Detailed Experimental Protocols: Step-by-step instructions for sample preparation, staining, and acquisition using flow cytometry.
-
Quantitative Data Summaries: Clearly structured tables for easy comparison of experimental results.
-
Signaling Pathway and Workflow Diagrams: Visual representations of relevant biological pathways and experimental procedures generated using Graphviz.
We await further clarification from the user to proceed with generating the requested detailed scientific content.
References
Application Notes and Protocols for HP210 in In Vivo Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HP210 (also known as Oxy210) is an orally bioavailable, semi-synthetic oxysterol-based drug candidate demonstrating significant anti-inflammatory and anti-fibrotic properties in preclinical studies. These application notes provide a comprehensive overview of the use of this compound in in vivo inflammation research, with a focus on studies utilizing the humanized APOE*3-Leiden.CETP mouse model of metabolic dysfunction-associated steatohepatitis (MASH) and atherosclerosis. Detailed protocols and quantitative data are presented to facilitate the design and execution of similar experimental investigations.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways implicated in the inflammatory response. The primary mechanisms of action include the inhibition of:
-
Toll-Like Receptor (TLR) Signaling: this compound has been shown to inhibit TLR2 and TLR4 signaling pathways. By interfering with these pathways, this compound can reduce the production of pro-inflammatory cytokines and chemokines in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2]
-
Transforming Growth Factor-β (TGF-β) Signaling: this compound antagonizes the TGF-β signaling cascade, a critical pathway in fibrosis and inflammation. This inhibition helps to reduce the expression of pro-fibrotic genes and ameliorate tissue fibrosis.[3][4][5]
-
Hedgehog (Hh) Signaling: this compound also demonstrates inhibitory effects on the Hedgehog signaling pathway, which is involved in cellular proliferation and differentiation and has been implicated in fibrotic processes.[3][4][5]
-
AP-1 Signaling: The compound has been observed to inhibit AP-1 signaling, a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and immune responses.[1][2]
-
Macrophage Polarization: this compound has been shown to modulate macrophage polarization, a key process in the resolution of inflammation.[2]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from a 16-week in vivo study in APOE*3-Leiden.CETP mice fed a Western diet.[1][6]
Table 1: Effect of this compound on Atherosclerosis in APOE*3-Leiden.CETP Mice
| Treatment Group | Dose (in diet) | Atherosclerotic Lesion Area Reduction (%) | Macrophage Content in Lesions | Reference |
| Control (Western Diet) | - | - | High | [6][7] |
| This compound | 4 mg/g | >50% | Significantly Reduced | [6][7] |
Table 2: Effect of this compound on Gene Expression of Inflammatory Markers in White Adipose Tissue of APOE*3-Leiden.CETP Mice
| Treatment Group | Gene | Fold Change vs. Control (Western Diet) | p-value | Reference |
| This compound | Il-6 | Data not available | <0.05 | [2] |
| This compound | Ccl2 (MCP-1) | Data not available | <0.01 | [2] |
| This compound | Cd68 | Data not available | <0.001 | [2] |
Note: While the publications state significant inhibition, specific fold-change values were not provided in the reviewed literature.
Experimental Protocols
Animal Model and Diet
A widely used and relevant model for studying inflammation in the context of metabolic disease is the APOE*3-Leiden.CETP transgenic mouse .[1][6] This model, when fed a "Western" style diet, develops a human-like metabolic syndrome, including hyperlipidemia, inflammation, and atherosclerosis.[8][9][10]
-
Animal Strain: Male or female APOE*3-Leiden.CETP mice.
-
Housing: Individually housed in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.[1][6]
-
Acclimatization: Allow for at least one week of acclimatization to individual housing before the start of the experiment.[8]
-
Diet:
This compound Formulation and Administration
This compound is orally bioavailable and can be formulated directly into the diet for chronic administration.[3]
-
Formulation: this compound is mixed into the powdered Western diet at the desired concentrations (e.g., 0.5, 1, 2, or 4 mg of this compound per gram of food).[6] This mixture is then typically formed into pellets by a commercial provider like Research Diets, Inc.[1][6]
-
Administration: Provided ad libitum as the sole food source for the duration of the study (e.g., 16 weeks).[6]
Assessment of Inflammation
-
Tissue Collection: At the end of the study, euthanize mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Dissect the heart and aorta.
-
Tissue Processing: Embed the upper portion of the heart and proximal aorta in OCT compound for cryosectioning.
-
Staining:
-
Cut serial cryosections (e.g., 10 µm thick) from the aortic root.
-
Stain with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.[7]
-
Counterstain with hematoxylin.
-
-
Quantification: Capture images of the stained sections using a light microscope. Quantify the lesion area using image analysis software (e.g., ImagePro Premier).[7]
-
Tissue Sections: Use cryosections of the aortic root as prepared for lesion analysis.
-
Staining Protocol:
-
Fix sections with cold acetone.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a macrophage marker, such as CD68 (e.g., rat anti-mouse CD68, clone FA-11).[7][11][12][13][14]
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rat IgG).
-
Counterstain with DAPI to visualize nuclei.
-
Mount with an appropriate mounting medium.
-
-
Quantification: Capture fluorescent images using a confocal or fluorescence microscope. Quantify the CD68-positive area as a percentage of the total lesion area (defined by DAPI staining) using image analysis software.[7]
-
Tissue Collection: At the end of the study, collect white adipose tissue (e.g., gonadal fat pads) and snap-freeze in liquid nitrogen. Store at -80°C until use.
-
RNA Extraction: Isolate total RNA from the adipose tissue using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and a real-time PCR system.
-
Use primers specific for the genes of interest (e.g., Il-6, Ccl2, Cd68) and a housekeeping gene for normalization (e.g., Gapdh or Rpl4).[15]
-
Example Primer Sequences (Mouse):
-
Il-6 Forward: 5'-CTGCAAGAGACTTCCATCCAG-3'
-
Il-6 Reverse: 5'-AGTGGTATAGACAGGTCTGTTGG-3'
-
Ccl2 Forward: 5'-TTAAAAACCTGGATCGGAACCAA-3'
-
Ccl2 Reverse: 5'-GCATTAGCTTCAGATTTACGGGT-3'
-
Cd68 Forward: 5'-CTTCCCACAGGCAGCACAG-3'
-
Cd68 Reverse: 5'-AATGATGAGAGGCAGCAAGAGG-3'
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vivo inflammation studies with this compound.
Caption: this compound inhibits the TLR4 signaling pathway.
Caption: this compound inhibits the TGF-β signaling pathway.
References
- 1. preprints.org [preprints.org]
- 2. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxy210, a novel inhibitor of hedgehog and TGF-β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Non-Small Cell Lung Cancer Cells by Oxy210, an Oxysterol-Derivative that Antagonizes TGFβ and Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxy210, a novel inhibitor of hedgehog and TGF‐β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Western Diet-Fed ApoE Knockout Male Mice as an Experimental Model of Non-Alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time course of western diet (WD) induced nonalcoholic steatohepatitis (NASH) in female and male Ldlr-/- mice | PLOS One [journals.plos.org]
- 11. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Cellular Proliferation in Mouse Atherosclerotic Lesions | Musculoskeletal Key [musculoskeletalkey.com]
- 13. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Oxy210 Inhibits Hepatic Expression of Senescence-Associated, Pro-Fibrotic, and Pro-Inflammatory Genes in Mice During Development of MASH and in Hepatocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for using HP210 in research
For Research Use Only
Introduction
HP210 is a selective glucocorticoid receptor modulator (SGRM) with anti-inflammatory properties.[1] It operates by inhibiting the mRNA expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6).[1] A specific enantiomer, R-HP210, has been shown to act on the NF-κB mediated tethered transrepression function, effectively repressing the lipopolysaccharide (LPS)-induced transcription of various proinflammatory genes, including IL-1β, IL-6, and COX-2.[2] Notably, this compound achieves this without inducing the transactivation functions typically associated with glucocorticoids, suggesting a more targeted anti-inflammatory effect with a potentially improved safety profile.[2] These characteristics make this compound a valuable tool for researchers studying inflammation-related diseases.[1]
Mechanism of Action
This compound's primary mechanism of action is the selective modulation of the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which broadly activate GR, leading to both desired anti-inflammatory effects (transrepression) and undesired metabolic side effects (transactivation), this compound preferentially engages the transrepression pathway.
Specifically, R-HP210's activity is linked to the NF-κB signaling pathway. In inflammatory conditions, NF-κB is a key transcription factor that drives the expression of numerous pro-inflammatory genes. R-HP210, through its interaction with the GR, interferes with the ability of NF-κB to promote the transcription of genes like IL-1β and IL-6.[2] This targeted interference with a central inflammatory pathway underscores its potential in inflammation research.
Data Presentation
The following table summarizes the known quantitative data for the R-enantiomer of this compound.
| Compound | Target | Assay | IC50 (µM) |
| R-HP210 | NF-κB mediated tethered transrepression | Functional Assay | 3.80[2] |
Signaling Pathway Diagram
The diagram below illustrates the simplified signaling pathway of NF-κB activation and the inhibitory point of this compound. Under inflammatory stimuli (like LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, by selectively modulating the Glucocorticoid Receptor (GR), interferes with this transcriptional activation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Protocol for In Vitro Analysis of Pro-inflammatory Gene Expression
This protocol details the steps to assess the efficacy of this compound in reducing the expression of pro-inflammatory genes in a cell-based assay.
a. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO only).
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 4-6 hours to induce an inflammatory response. Include an unstimulated control group.
b. RNA Extraction and qRT-PCR:
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and specific primers for target genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-stimulated vehicle control.
2. Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro analysis of pro-inflammatory gene expression.
References
Troubleshooting & Optimization
Technical Support Center: HP210
For researchers, scientists, and drug development professionals utilizing the selective glucocorticoid receptor modulator (SGRM), HP210, ensuring its proper dissolution and handling is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to address common issues, particularly insolubility in Dimethyl Sulfoxide (DMSO), and offers detailed protocols and troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective glucocorticoid receptor modulator (SGRM). Unlike traditional glucocorticoids, SGRMs are designed to selectively modulate the activity of the glucocorticoid receptor (GR). The primary mechanism of action for this compound involves binding to the GR and promoting its transrepression activity while minimizing its transactivation functions.[1] In essence, it inhibits pro-inflammatory transcription factors like NF-κB without activating the expression of genes associated with some of the adverse side effects of glucocorticoids.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound (specifically the R-enantiomer, R-HP210) is Dimethyl Sulfoxide (DMSO).[2][3][4]
Q3: What is the reported solubility of this compound in DMSO?
A3: A stock solution of R-HP210 can be prepared in DMSO at a concentration of up to 20.8 mg/mL.[3][4] It is crucial to refer to the manufacturer's product data sheet for the specific lot you are using, as solubility can vary.
Q4: My this compound is not dissolving in DMSO, even at lower concentrations. What are the possible reasons?
A4: Several factors can contribute to the difficulty in dissolving this compound in DMSO:
-
Compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the compound can significantly impact its solubility.
-
Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5][6] Water contamination in DMSO can dramatically decrease the solubility of many organic compounds.[7]
-
Incorrect Storage of this compound or DMSO: Improper storage of either the compound or the solvent can lead to degradation or contamination, affecting solubility.
-
Low Temperature: DMSO can solidify at temperatures below 18.5°C (65.3°F). If your lab is cool, the DMSO may be partially frozen, hindering dissolution.
Q5: How should I store my this compound powder and DMSO stock solutions?
A5:
-
This compound Powder: Store the solid compound as recommended by the supplier, typically at -20°C or -80°C in a tightly sealed container to protect it from moisture and light.
-
DMSO Stock Solutions: For long-term storage, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] When stored at -80°C, please use it within 6 months. When stored at -20°C, please use it within 1 month.[3] Ensure the vials are tightly sealed to prevent moisture absorption.
Troubleshooting Guide: this compound Dissolution in DMSO
This guide provides a step-by-step approach to troubleshoot and resolve issues with dissolving this compound in DMSO.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder is not dissolving in DMSO. | 1. Suboptimal Dissolution Technique: The compound may require more energy to dissolve. 2. Low-Quality or Contaminated DMSO: Water content in DMSO reduces its solvating power for hydrophobic compounds. 3. Compound Characteristics: The specific batch or form of this compound may have lower solubility. | 1. Sonication: Use a bath sonicator to provide ultrasonic energy to break up compound aggregates and facilitate dissolution. Sonicate for 10-15 minute intervals. 2. Gentle Warming: Warm the solution in a water bath to 37°C. Do not exceed 50°C to avoid potential compound degradation. 3. Vortexing: Vigorously vortex the solution for several minutes. 4. Use High-Purity, Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of high-purity, anhydrous DMSO. 5. Contact Supplier: If the issue persists, contact the supplier for technical support regarding the specific lot number. |
| This compound precipitates out of DMSO solution upon storage. | 1. Supersaturated Solution: The initial concentration may have been too high, leading to precipitation over time. 2. Water Absorption: Moisture may have been introduced into the stock solution during handling. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can promote crystallization and precipitation.[7] | 1. Prepare a Lower Concentration Stock: Try preparing a stock solution at a lower concentration (e.g., 10 mg/mL). 2. Proper Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize exposure to air and prevent freeze-thaw cycles.[3] 3. Use Anhydrous DMSO and Proper Handling: Handle DMSO in a dry environment and keep containers tightly sealed when not in use.[5][8] |
| This compound precipitates when diluted into aqueous media for cell culture. | 1. Low Aqueous Solubility: this compound is likely poorly soluble in aqueous solutions. 2. High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit. 3. Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out." | 1. Step-wise Dilution: Perform serial dilutions of the DMSO stock in the cell culture medium.[9] 2. Lower Final Concentration: Test a lower final concentration of this compound in your assay. 3. Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound solution.[9] 4. Rapid Mixing: Ensure thorough and immediate mixing after adding the compound to the media.[9] 5. Maintain Low Final DMSO Concentration: Keep the final DMSO concentration in the cell culture below 0.5% to minimize cytotoxicity.[10] |
Quantitative Data Summary
| Compound | Solvent | Reported Maximum Stock Concentration | Storage of Stock Solution |
| R-HP210 | DMSO | 20.8 mg/mL | -80°C (up to 6 months) or -20°C (up to 1 month)[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of R-HP210 in DMSO
Materials:
-
R-HP210 powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
-
Water bath (optional)
Procedure:
-
Allow the vial of R-HP210 powder to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mg/mL concentration. For example, to prepare 1 mL of a 10 mg/mL solution, you will need 10 mg of R-HP210.
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the R-HP210 powder.
-
Vortex the solution vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles. If particles are present, place the vial in a bath sonicator for 10-15 minutes.
-
If dissolution is still incomplete, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing and/or sonication.
-
Once the R-HP210 is completely dissolved and the solution is clear, aliquot the stock solution into sterile, single-use vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Simplified signaling pathway of this compound as an SGRM.
References
- 1. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 6. quora.com [quora.com]
- 7. ziath.com [ziath.com]
- 8. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 9. benchchem.com [benchchem.com]
- 10. captivatebio.com [captivatebio.com]
Technical Support Center: Optimizing HP210 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing HP210 concentration in cell viability experiments.
FAQs: this compound and Cell Viability
Q1: What is this compound and what is its mechanism of action?
This compound is a selective glucocorticoid receptor modulator (SGRM).[1] Its primary mechanism of action involves binding to the glucocorticoid receptor, which in turn modulates the expression of target genes. Specifically, this compound has been shown to inhibit the mRNA expression of pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), suggesting its potential in studying inflammation-related processes.[1] Another variant, R-HP210, has been identified to act on the NF-κB mediated tethered transrepression function.[2][3]
Q2: What is the expected effect of this compound on cell viability?
As a selective glucocorticoid receptor modulator with anti-inflammatory properties, the effect of this compound on cell viability is expected to be cell-type and context-dependent. In inflammatory models, it may enhance cell viability by reducing inflammatory-mediated cell death. However, in other cell types, like cancer cells, glucocorticoid receptor activation can have anti-proliferative or pro-apoptotic effects. Therefore, it is crucial to experimentally determine the optimal concentration for your specific cell line and experimental goals.
Q3: What is a good starting concentration range for this compound in a cell viability assay?
Based on publicly available information for related compounds and the nature of SGRMs, a broad concentration range is recommended for initial screening. A typical starting range for a dose-response experiment would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations. This wide range will help in identifying the potent concentration window for your specific cell line.
Q4: How should I prepare and store this compound?
For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, it is advised to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1][2] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentrations. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guide: this compound Cell Viability Assays
This guide addresses common issues encountered when determining the optimal this compound concentration for cell viability assays.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability at any concentration. | 1. Concentration range is too low: The effective concentration for your cell line might be higher than tested. 2. Incorrect compound handling: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line: Your chosen cell line may not be responsive to this compound. 4. Assay interference: The detection method of your viability assay might be incompatible with this compound. | 1. Expand the concentration range: Test concentrations up to 100 µM or higher, if solubility permits. 2. Verify compound integrity: Use a fresh aliquot of this compound and ensure proper storage conditions were maintained. 3. Test on a different cell line: Use a cell line known to be responsive to glucocorticoid receptor modulators as a positive control. 4. Use an orthogonal viability assay: For example, if you are using a metabolic assay (e.g., MTT), try a membrane integrity assay (e.g., LDH or trypan blue exclusion). |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations and cell growth. 3. Compound precipitation: this compound may not be fully soluble at higher concentrations in the culture medium. | 1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. 3. Check for precipitation: Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower top concentration or a different solvent. |
| Unexpected increase in cell viability at high concentrations (Hormesis-like effect). | 1. Off-target effects: At high concentrations, this compound might interact with other cellular targets, leading to unexpected biological responses. 2. Assay artifact: The compound may directly interact with the assay reagents. | 1. Investigate off-target effects: This may require more advanced molecular biology techniques beyond the scope of a standard viability assay. 2. Perform an assay interference check: Run the viability assay in a cell-free system with the same concentrations of this compound to see if it directly affects the assay readout. |
Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines a general procedure for a dose-response experiment to determine the optimal concentration of this compound for your cell line of interest using a standard colorimetric cell viability assay (e.g., MTT or XTT).
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or XTT assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare working solutions at 2X the final desired concentrations. A suggested final concentration range is 0.001, 0.01, 0.1, 1, 10, and 100 µM.
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cell plate and add 100 µL of the appropriate working solution (or vehicle control) to each well. It is recommended to have at least three replicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on your experimental design.
-
-
Cell Viability Assay (MTT Example):
-
Following the manufacturer's instructions, add the MTT reagent to each well.
-
Incubate the plate for the recommended time to allow for formazan (B1609692) crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 or EC50 value, which represents the concentration of this compound that causes 50% inhibition or effect, respectively.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the proposed signaling pathway for this compound's anti-inflammatory action and a typical experimental workflow for optimizing its concentration.
Caption: this compound Anti-inflammatory Signaling Pathway
Caption: this compound Concentration Optimization Workflow
References
HP210 Assay System Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high variability in fluorescence readings between replicate wells?
High variability in fluorescence readings is a frequent issue that can often be attributed to a few key factors. These include imprecise liquid handling, the presence of air bubbles in the wells, and uneven incubation temperatures across the microplate. It is also important to ensure that the plate reader's calibration is current and that the correct filter set is in use for the specific fluorophore in your assay. Incomplete cell lysis or non-uniform cell seeding density can also be significant contributors to result variability.
Q2: My negative controls are showing a high background signal. What could be the cause?
Elevated background signal in negative controls can obscure the distinction between positive and negative results, leading to a narrow assay window. Common causes include contamination of reagents with fluorescent compounds, autofluorescence from the microplate material, or non-specific binding of assay components. To mitigate this, it is recommended to use fresh, high-purity reagents, select microplates with low autofluorescence (e.g., black-walled plates), and optimize washing steps to remove unbound reagents.
Q3: Why am I observing a progressive decrease in signal intensity across the plate (edge effects)?
Edge effects, characterized by a systematic variation in signal across the microplate, are often due to differential evaporation from the wells, particularly those on the perimeter. This can lead to changes in reagent concentration and, consequently, altered reaction kinetics. To minimize edge effects, it is advisable to use a plate sealer during incubation steps, ensure a humidified environment in the incubator, and avoid using the outermost wells for critical samples.
Troubleshooting Guides
Issue: Inconsistent Enzyme Kinetics
If you are observing variable reaction rates or non-linear kinetics, consult the following troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent enzyme kinetics.
Issue: Poor Z'-Factor
A low Z'-factor indicates a small separation band between positive and high controls, suggesting that the assay may not be robust enough for high-throughput screening.
Troubleshooting Steps:
-
Evaluate Control Performance:
-
Ensure that the positive control consistently yields a high signal and the negative control a low signal.
-
Test a range of concentrations for the positive control to confirm that you are operating at a saturating level.
-
-
Optimize Assay Parameters:
-
Adjust incubation times and temperatures to maximize the signal-to-background ratio.
-
Vary the concentrations of key reagents, such as enzymes or detection antibodies.
-
-
Improve Liquid Handling Precision:
-
Calibrate all pipettes and automated liquid handlers.
-
Use reverse pipetting for viscous solutions.
-
Experimental Protocols
Standard Protocol for HP210 Cell-Based Fluorescence Assay
This protocol outlines the key steps for a typical cell-based assay using the this compound system.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in the appropriate medium to achieve a uniform cell suspension.
-
Seed cells into a 96-well, black-walled, clear-bottom microplate at a predetermined density.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds.
-
Remove the culture medium from the cell plate and add the compound dilutions.
-
Incubate for the desired treatment period.
-
-
Fluorescence Detection:
-
Prepare the fluorescent substrate solution according to the kit instructions.
-
Add the substrate solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Experimental Workflow Diagram
Caption: Standard workflow for a cell-based fluorescence assay.
Data Presentation
Table 1: Example of Inconsistent Results and Corrected Data
The following table illustrates a common scenario of inconsistent data and the expected outcome after troubleshooting.
| Well ID | Initial Reading (RFU) | Reading after Optimization (RFU) | % CV (Initial) | % CV (Optimized) |
| A1 | 12345 | 15123 | 15.2% | 4.5% |
| A2 | 10567 | 15345 | ||
| A3 | 14023 | 14987 | ||
| B1 | 12567 | 15210 | 14.8% | 4.2% |
| B2 | 14231 | 15401 | ||
| B3 | 10890 | 14999 |
RFU: Relative Fluorescence Units % CV: Percent Coefficient of Variation
Signaling Pathway Diagram
The this compound assay system is often used to study specific signaling pathways. The diagram below illustrates a generic kinase signaling cascade that can be investigated.
Caption: Generic kinase signaling pathway with inhibitor action.
Technical Support Center: HP210 (Oxy210) Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the semi-synthetic oxysterol HP210 (Oxy210).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Oxy210) and what is its primary mechanism of action?
This compound (Oxy210) is a semi-synthetic oxysterol derivative with demonstrated anti-inflammatory and anti-fibrotic properties. Its primary mechanism of action involves the modulation of multiple signaling pathways. Notably, it has been shown to inhibit Toll-like receptor 4 (TLR4) and TLR2 signaling, as well as antagonize the Hedgehog (Hh) and transforming growth factor-beta (TGF-β) signaling pathways.[1][2][3] These inhibitory actions contribute to its efficacy in models of non-alcoholic steatohepatitis (NASH), atherosclerosis, and fibrosis.[2][4][5]
Q2: In which experimental models has this compound (Oxy210) been studied?
This compound (Oxy210) has been evaluated in both in vivo and in vitro models. A key in vivo model is the APOE*3-Leiden.CETP humanized mouse, which is used to study NASH and atherosclerosis.[2][4] In vitro studies have been conducted on a variety of cell types, including:
Q3: What are the known on-target effects of this compound (Oxy210)?
The primary on-target effects of this compound (Oxy210) are the inhibition of TLR4/2, Hedgehog, and TGF-β signaling pathways.[1][2][3] These lead to several downstream effects, including:
-
Reduced expression of pro-inflammatory cytokines (e.g., IL-6, MCP-1).[1][4]
-
Decreased expression of pro-fibrotic genes (e.g., COL1A1, FN1).[2][5]
-
Inhibition of macrophage polarization.[1]
-
Reduced proliferation of fibroblasts, pericytes, and mesangial cells.[5]
-
Reduction in atherosclerotic lesion formation.[4]
Troubleshooting Guide
Problem 1: Inconsistent anti-inflammatory effects in macrophage cultures.
-
Possible Cause 1: Cell line variability. Different macrophage cell lines or primary macrophages from different donors may exhibit varied responses.
-
Troubleshooting Tip: Standardize your cell model. If using primary cells, ensure consistent isolation and culture protocols. Test a range of this compound (Oxy210) concentrations to determine the optimal dose for your specific cells.
-
Possible Cause 2: TLR agonist potency. The potency and purity of the TLR agonist (e.g., LPS) used to induce inflammation can vary between batches and suppliers.
-
Troubleshooting Tip: Use a fresh, high-quality TLR agonist and titrate its concentration to achieve a consistent inflammatory response before introducing this compound (Oxy210).
-
Possible Cause 3: Assay timing. The timing of this compound (Oxy210) treatment relative to inflammatory stimulation is critical.
-
Troubleshooting Tip: Perform a time-course experiment to determine the optimal pre-treatment duration with this compound (Oxy210) before adding the inflammatory stimulus.
Problem 2: High cytotoxicity observed in cell culture experiments.
-
Possible Cause 1: Off-target effects at high concentrations. While this compound (Oxy210) is reported to have a good safety profile in animal models, high concentrations in vitro may lead to off-target cytotoxicity.[2]
-
Troubleshooting Tip: Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell type. Use concentrations that are effective for pathway inhibition but well below the cytotoxic threshold.
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound (Oxy210) (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting Tip: Ensure the final concentration of the solvent in your culture medium is minimal and consistent across all experimental conditions, including vehicle controls.
Problem 3: Lack of anti-fibrotic effect in fibroblast cultures.
-
Possible Cause 1: Insufficient TGF-β stimulation. The anti-fibrotic effects of this compound (Oxy210) are often observed in the context of TGF-β-induced fibrosis.
-
Troubleshooting Tip: Confirm that your TGF-β treatment is effectively inducing the expression of fibrotic markers (e.g., COL1A1, ACTA2) before testing the inhibitory effect of this compound (Oxy210).
-
Possible Cause 2: Cell density. Fibroblast behavior and response to stimuli can be density-dependent.
-
Troubleshooting Tip: Standardize cell seeding density for all experiments.
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| IC50 for Proliferation Inhibition | |||
| Human Renal Pericytes | 1.0 ± 0.08 µM | [5] | |
| Human Renal Fibroblasts | 2.3 ± 0.17 µM | [5] | |
| Human Renal Mesangial Cells | 1.4 ± 0.4 µM | [5] | |
| In Vivo Efficacy | |||
| Atherosclerotic Lesion Reduction | APOE*3-Leiden.CETP mice | >50% at 4 mg/g in diet | [4] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Anti-Inflammatory Assay
-
Cell Seeding: Plate RAW264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound (Oxy210) Pre-treatment: Prepare stock solutions of this compound (Oxy210) in DMSO. Dilute to desired concentrations in culture medium. Pre-treat the cells with this compound (Oxy210) or vehicle control for 2-4 hours.
-
Inflammatory Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate for 6-24 hours.
-
Analysis:
-
Cytokine Measurement: Collect the supernatant and measure the concentration of inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or a multiplex bead-based assay.
-
Gene Expression Analysis: Lyse the cells and extract RNA. Perform RT-qPCR to analyze the expression of inflammatory genes.
-
Protocol 2: In Vitro Fibroblast Anti-Fibrotic Assay
-
Cell Seeding: Plate human lung fibroblasts (e.g., IMR-90) in a 12-well plate at a density that allows for proliferation over the course of the experiment.
-
Serum Starvation: Once cells reach 70-80% confluency, reduce the serum concentration in the medium to 0.5-1% for 24 hours.
-
This compound (Oxy210) and TGF-β Treatment: Treat cells with this compound (Oxy210) at various concentrations in the presence or absence of recombinant human TGF-β1 (5 ng/mL).
-
Incubation: Incubate for 48-72 hours.
-
Analysis:
-
Gene Expression Analysis: Extract RNA and perform RT-qPCR to measure the expression of fibrotic markers such as COL1A1, FN1, and ACTA2.
-
Protein Analysis: Perform Western blotting or immunofluorescence to assess the protein levels of fibronectin and alpha-smooth muscle actin.
-
Visualizations
Caption: this compound (Oxy210) signaling pathway inhibition.
Caption: General experimental workflows for this compound (Oxy210).
References
- 1. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxy210, a novel inhibitor of hedgehog and TGF-β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. Oxy210, a Semi-Synthetic Oxysterol, Inhibits Profibrotic Signaling in Cellular Models of Lung and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of HP210
For researchers, scientists, and drug development professionals utilizing the selective glucocorticoid receptor modulator (SGRM), HP210, achieving adequate solubility is critical for obtaining reliable and reproducible experimental results. This guide provides practical troubleshooting advice and detailed protocols to address common solubility challenges encountered with this compound.
Troubleshooting Guide for this compound Solubility
Low aqueous solubility is a frequent issue with many small molecule compounds, including this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| This compound powder is difficult to dissolve, even in organic solvents like DMSO. | - Compound may have low intrinsic solubility.- Aggregation of particles.- Use of aged or hygroscopic DMSO. | - Use fresh, anhydrous DMSO.- Employ sonication or gentle heating (vortexing) to aid dissolution.- Prepare a high-concentration stock solution (e.g., 125 mg/mL in DMSO with ultrasonic assistance).[1] |
| Precipitation occurs when the this compound DMSO stock solution is diluted into aqueous buffer or cell culture media. | - The compound "crashes out" as the solvent environment becomes more aqueous.- The final concentration in the aqueous medium exceeds the kinetic solubility of this compound. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvents in the final solution (if the experiment allows).- Add a non-ionic surfactant like Tween 80 or Pluronic F68 to the aqueous medium.- Consider using cyclodextrins to form an inclusion complex. |
| Inconsistent results in bioassays. | - Poor solubility leading to variable effective concentrations.- Precipitation of the compound over the course of the experiment. | - Visually inspect assay plates for precipitation before and after the experiment.- Perform a solubility test of this compound in the final assay buffer.- Prepare fresh dilutions from the stock solution for each experiment. |
| Low bioavailability in in vivo studies. | - Poor dissolution of the compound in the gastrointestinal tract (for oral administration).- Precipitation at the injection site (for parenteral administration). | - Employ advanced formulation strategies such as co-solvents, surfactants, or cyclodextrins.- Consider creating a nanosuspension or an amorphous solid dispersion. |
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a selective glucocorticoid receptor modulator with the following properties:
A known starting point for solubility is in Dimethyl Sulfoxide (DMSO), where it can be dissolved at 125 mg/mL with the aid of ultrasonication.[1] It is important to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[1]
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A2: This is a common issue known as "crashing out." Here are several strategies to address this, starting with the simplest:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay to a level below its kinetic solubility in the aqueous medium.
-
Use a Co-solvent System: If your experimental system can tolerate it, increasing the percentage of a water-miscible organic solvent can maintain solubility.
-
Incorporate Surfactants: Adding a small amount of a non-ionic surfactant can help to create micelles that encapsulate the hydrophobic this compound, keeping it in solution.
-
Utilize Cyclodextrins: These molecules can form inclusion complexes with this compound, increasing its apparent solubility in water.
Q3: What are some common excipients I can use to improve the solubility of this compound for in vitro experiments?
A3: Several excipients can be used to enhance the solubility of poorly soluble compounds like this compound. The choice of excipient will depend on the specific requirements of your experiment.
| Excipient Type | Examples | Typical Starting Concentration | Mechanism of Action |
| Co-solvents | DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) | 0.1% - 5% (v/v) | Reduces the polarity of the aqueous solvent.[3][4] |
| Surfactants (Non-ionic) | Tween® 80, Pluronic® F68, Kolliphor® EL (formerly Cremophor® EL) | 0.01% - 0.5% (w/v) | Forms micelles to encapsulate the drug. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1% - 10% (w/v) | Forms inclusion complexes with the drug molecule.[5] |
Q4: Can you provide a general workflow for selecting a solubility enhancement strategy?
A4: A systematic approach is recommended to find the optimal solubilization method for this compound in your specific application.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 125 mg/mL stock, add 8 µL of DMSO to 1 mg of this compound).
-
Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using Co-solvents to Improve Aqueous Solubility
-
Prepare the aqueous buffer or cell culture medium.
-
Add the desired co-solvent (e.g., PEG 400) to the aqueous medium at the desired final concentration (e.g., 1% v/v). Mix thoroughly.
-
Prepare an intermediate dilution of the this compound DMSO stock solution in the co-solvent.
-
Add the intermediate dilution to the aqueous medium containing the co-solvent to reach the final desired this compound concentration.
-
Vortex briefly and visually inspect for any signs of precipitation.
Protocol 3: Using Cyclodextrins for Solubilization
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer (e.g., 10% w/v).
-
Warm the HP-β-CD solution to 37-40°C to aid in complex formation.
-
Add the this compound DMSO stock solution dropwise to the warm HP-β-CD solution while vortexing.
-
Continue to vortex or shake the solution at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates before use.
This compound Signaling Pathway
This compound is a selective glucocorticoid receptor (GR) modulator. These compounds are designed to separate the two main signaling pathways of the GR: transactivation and transrepression. The goal is to retain the anti-inflammatory effects (mediated by transrepression) while minimizing the side effects associated with metabolic changes (often linked to transactivation).
References
Technical Support Center: Preventing HP210 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of HP210 in experimental media. By following these troubleshooting guides and frequently asked questions, you can ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in media a concern?
This compound is a selective glucocorticoid receptor modulator (SGRM) that has shown potential in studying inflammation-related diseases by inhibiting the mRNA expression of IL-1β and IL-6.[1] Like many small molecule compounds, this compound can be prone to precipitation when introduced into aqueous-based cell culture media, especially at higher concentrations. This precipitation can lead to inaccurate experimental results due to a lower effective concentration of the compound and may also have cytotoxic effects on cells.
Q2: What are the common causes of compound precipitation in cell culture media?
Several factors can contribute to the precipitation of compounds like this compound in cell culture media:
-
Temperature Shifts: Abrupt changes in temperature, such as moving media from refrigeration to a 37°C incubator, can decrease the solubility of some compounds.[2]
-
pH Instability: The pH of the media is critical for maintaining the solubility of many compounds. Deviations from the optimal pH range can lead to precipitation.
-
High Compound Concentration: Exceeding the solubility limit of this compound in the media is a primary cause of precipitation. This can happen if the stock solution is too concentrated or if the final dilution is not prepared correctly.
-
Solvent Shock: When a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[3]
-
Interaction with Media Components: Components in the cell culture media, such as salts, proteins, and other supplements, can interact with the compound and reduce its solubility.[2]
-
Evaporation: Water evaporation from the culture vessel can lead to an increase in the concentration of all components, including this compound, potentially exceeding its solubility limit.[2]
Q3: How can I prepare this compound stock solutions to minimize precipitation?
Proper preparation of stock solutions is crucial. This compound is soluble in DMSO.[1][4] It is recommended to prepare a high-concentration stock solution in a suitable organic solvent and then perform serial dilutions.
Recommended Solvents and Storage:
| Solvent | Maximum Solubility | Storage of Stock Solution |
| DMSO | 125 mg/mL (296.53 mM)[1] | -80°C for 6 months, -20°C for 1 month[1][4] |
Note: It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can impact solubility.[1][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound precipitation issues.
Problem: I observed a precipitate in my media after adding this compound.
Follow these steps to troubleshoot the issue:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 421.54 g/mol )[1][4]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out 4.22 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound into Cell Culture Media
This protocol is designed to minimize "solvent shock" and precipitation upon dilution.
Caption: Recommended workflow for diluting this compound into media.
Protocol 3: Formulation with Solubility Enhancers for In Vivo Studies
For in vivo applications or particularly challenging in vitro systems, co-solvents can be used. The following formulation has been suggested for achieving a clear solution of a related compound, R-HP210.[4]
Formulation Components:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Methodology:
-
Start with the desired amount of the active compound (e.g., R-HP210).
-
Add the solvents sequentially, ensuring the solution is mixed thoroughly after each addition.
-
For example, to prepare 1 mL of a 2.08 mg/mL solution, dissolve 2.08 mg of the compound in 100 µL of DMSO.
-
To this, add 400 µL of PEG300 and mix.
-
Then, add 50 µL of Tween-80 and mix.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
This protocol can be adapted for cell culture by preparing a more concentrated stock in this solvent mixture and then diluting it into the media, keeping the final concentration of the excipients low to avoid cytotoxicity. Always perform a vehicle control experiment to account for any effects of the solvents on the cells.
References
HP210 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of HP210 in long-term experiments. Researchers, scientists, and drug development professionals can find information to help identify and resolve potential issues encountered during their studies.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems that may arise during the long-term application of this compound in experimental settings.
Question: We are observing a decrease in the expected biological effect of this compound over several days in our cell culture experiment. How can we determine if the compound is stable?
Answer:
A gradual loss of bioactivity in long-term cell culture can be indicative of compound instability. We recommend a multi-step approach to investigate this issue, starting with an assessment of this compound's stability in your specific experimental conditions.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol is designed to determine the chemical stability of this compound in your cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at standard cell culture conditions (e.g., 37°C, 5% CO₂)
-
HPLC-MS or a comparable analytical instrument
-
Control medium (without this compound)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.
-
Aliquot the this compound-containing medium into multiple sterile microcentrifuge tubes.
-
Prepare a set of control tubes containing only the cell culture medium.
-
Place all tubes in a cell culture incubator under your standard experimental conditions.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one tube of the this compound solution and one control tube.
-
Immediately analyze the samples by HPLC-MS to quantify the concentration of intact this compound. The control medium is used to identify any interfering peaks.
-
Plot the concentration of this compound versus time to determine its degradation kinetics.
Data Presentation: this compound Stability in Different Media
The following table summarizes the stability of this compound in common cell culture media at 37°C over 72 hours. This data can be used as a reference to compare with your experimental findings.
| Time (Hours) | Concentration in DMEM + 10% FBS (% of Initial) | Concentration in RPMI-1640 + 10% FBS (% of Initial) | Concentration in PBS (% of Initial) |
| 0 | 100% | 100% | 100% |
| 6 | 98% | 99% | 100% |
| 12 | 95% | 97% | 100% |
| 24 | 85% | 92% | 99% |
| 48 | 65% | 80% | 98% |
| 72 | 40% | 68% | 97% |
Question: We have noticed a precipitate forming in our culture plates after 48 hours of treatment with this compound. What could be the cause and how can we prevent it?
Answer:
Precipitation of this compound in long-term experiments can be due to several factors, including poor solubility in the culture medium, interaction with media components, or the compound coming out of solution over time.
To address this, consider the following:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in your specific cell culture medium.
-
Vehicle Optimization: If using a solvent like DMSO, ensure the final concentration does not exceed 0.1% to minimize the risk of precipitation.
-
Formulation Strategies: For extended experiments, consider formulating this compound with solubility-enhancing excipients, although this should be carefully validated for any effects on your experimental system.
Frequently Asked Questions (FAQs)
Q1: Can repeated freeze-thaw cycles of the this compound stock solution affect its stability?
A1: Yes, we recommend minimizing freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity of the compound.
Q2: Does light exposure affect the stability of this compound?
A2: Some compounds are light-sensitive. While this compound has not shown significant photolability in short-term handling, for long-term experiments, it is advisable to protect solutions from direct light by using amber vials and minimizing light exposure during experimental setup.
Q3: We are observing unexpected cellular toxicity at later time points. Could this be related to a degradation product of this compound?
A3: This is a possibility. If this compound degrades, its byproducts could have different biological activities, including unforeseen toxicity. We recommend using HPLC-MS to analyze your aged this compound-containing medium to identify any potential degradants.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound stability.
Caption: A simplified diagram of potential degradation pathways for this compound in aqueous solutions.
Caption: A troubleshooting workflow for diagnosing the cause of reduced this compound efficacy in long-term experiments.
Technical Support Center: Adjusting HP210 Dosage for Different Cell Lines
Disclaimer: The information provided below is for illustrative purposes only. "HP210" is a hypothetical compound, and the data presented are not from actual experimental results. This guide is intended to serve as a template for creating a technical support resource for a novel research compound.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with this compound, a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. Due to the diverse genetic backgrounds and signaling pathway dependencies of different cell lines, dose optimization is a critical step for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a previously untested cell line, we recommend performing a dose-response experiment starting from a broad range of concentrations. A good starting point is a 10-point serial dilution from 10 µM down to 1 nM. This will help determine the half-maximal inhibitory concentration (IC50) and the optimal concentration range for your specific cell line.
Q2: Why do I observe significant differences in the IC50 value of this compound across different cell lines?
A2: The sensitivity of a cell line to a PI3K inhibitor like this compound is influenced by several factors:
-
Genetic Background: Cell lines with activating mutations in the PI3K catalytic subunit (PIK3CA) or loss of the tumor suppressor PTEN are often more sensitive to PI3K inhibition.[1]
-
Pathway Redundancy: Some cell lines may have compensatory signaling pathways (e.g., the MAPK/ERK pathway) that can bypass the effects of PI3K inhibition, leading to reduced sensitivity.[1]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins can actively pump this compound out of the cells, reducing its effective intracellular concentration.
Q3: I am not observing the expected inhibition of downstream signaling (e.g., decreased phosphorylation of Akt) after this compound treatment. What should I do?
A3: There are several potential reasons for this observation:
-
Suboptimal Concentration or Duration: The concentration of this compound may be too low, or the treatment duration may be too short to see a significant effect. A time-course and dose-response experiment is recommended to determine the optimal conditions.
-
Cell Line Characteristics: Ensure that the PI3K/Akt pathway is active in your cell line under your specific experimental conditions. In some cases, pathway stimulation (e.g., with growth factors) may be necessary to observe a robust inhibitory effect.
-
Technical Issues: Verify the quality and specificity of your antibodies for phosphorylated proteins. Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve protein phosphorylation states during sample preparation.[2]
Q4: My cells are showing signs of toxicity at concentrations where I don't see specific pathway inhibition. What could be the cause?
A4: This could indicate off-target effects of the compound at high concentrations. It is crucial to identify a therapeutic window where you observe specific inhibition of the PI3K pathway with minimal general cytotoxicity. Performing a cell viability assay in parallel with your mechanistic studies will help define this window.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the hypothetical IC50 values for this compound in a panel of cancer cell lines after a 72-hour treatment period, as determined by a standard MTT cell viability assay.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | E545K (Activating) | Wild-Type | 50 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | 850 |
| U87 MG | Glioblastoma | Wild-Type | Null (Loss) | 120 |
| PC-3 | Prostate Cancer | Wild-Type | Null (Loss) | 150 |
| HCT116 | Colorectal Cancer | H1047R (Activating) | Wild-Type | 75 |
This data is hypothetical and for illustrative purposes only.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cell viability assays. | - Inconsistent cell seeding- Edge effects in the microplate- Improper mixing of this compound dilutions | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate; fill them with sterile PBS instead.- Vortex each drug dilution thoroughly before adding to the wells.[3] |
| No significant cell death observed even at high concentrations of this compound. | - Cell line is resistant to PI3K inhibition- this compound stock solution has degraded- Mycoplasma contamination altering cellular response | - Verify the PI3K pathway dependency of your cell line.- Prepare a fresh stock solution of this compound from powder.- Regularly test your cell cultures for mycoplasma contamination.[2] |
| Unexpected cell morphology changes after treatment. | - Off-target effects of this compound- Solvent (e.g., DMSO) toxicity | - Use the lowest effective concentration of this compound.- Ensure the final concentration of the solvent is consistent across all wells and is below a toxic threshold (typically <0.5%). |
Experimental Protocols
Protocol: Determination of this compound IC50 using MTT Assay
This protocol describes the measurement of cell viability in response to varying concentrations of this compound using a colorimetric MTT assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5][6]
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to prepare 2X working concentrations.
-
Remove the medium from the wells and add 100 µL of the corresponding this compound dilutions (or vehicle control) to each well.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Data Acquisition:
-
Mix the contents of each well by gentle pipetting.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Mandatory Visualization
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.
Caption: Experimental workflow for determining this compound IC50 value.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. ascopubs.org [ascopubs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
HP210 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing HP210, a novel inhibitor of the hypothetical "Kinase Signaling Pathway (KSP)" implicated in various oncogenic processes. Here you will find troubleshooting guides, frequently asked questions, and best practices to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting this compound?
A1: this compound is supplied as a lyophilized powder. For initial reconstitution, we recommend using sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 10 mM. For subsequent dilutions into cell culture media or assay buffers, ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cellular toxicity.
Q2: What is the optimal concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell line-dependent and should be determined empirically. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell line. A typical starting point for many cancer cell lines is between 100 nM and 1 µM.
Q3: How should this compound be stored to ensure stability?
A3: The lyophilized powder should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is stable for up to six months. Diluted solutions in aqueous buffers are less stable and should be prepared fresh for each experiment.
Q4: What are the essential experimental controls when using this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dilute this compound. This control accounts for any effects of the solvent on cellular function.
-
Untreated Control: Cells that do not receive any treatment. This serves as a baseline for normal cellular activity.
-
Positive Control: A known activator of the Kinase Signaling Pathway (KSP) or a compound with a well-characterized effect on your endpoint of interest.
-
Negative Control: A structurally similar but inactive analog of this compound, if available, or a known inactive compound for the KSP.
Troubleshooting Guides
Unexpected results can arise during experimentation. The following table summarizes common issues, their potential causes, and recommended solutions when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during treatment, edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of plates or fill them with sterile PBS to maintain humidity. |
| No observable effect of this compound treatment | Incorrect dosage, degraded this compound, low expression of the target kinase in the cell line, or cell line resistance. | Verify the calculated dilutions and perform a new dose-response experiment. Use a fresh aliquot of this compound. Confirm target expression via Western Blot or qPCR. Test a different cell line known to be sensitive to KSP inhibition. |
| High background signal in assays | Non-specific binding of antibodies, insufficient washing steps, or issues with the detection reagent. | Optimize antibody concentrations and blocking conditions. Increase the number and duration of wash steps. Ensure detection reagents are properly prepared and not expired. |
| Unexpected cell toxicity in vehicle control | DMSO concentration is too high, or the cell line is particularly sensitive to DMSO. | Ensure the final DMSO concentration is at or below 0.1%. If toxicity persists, test lower concentrations of DMSO to determine the tolerance of your cell line. |
Experimental Protocols
Western Blot Analysis of KSP Inhibition
This protocol details the steps to assess the inhibitory effect of this compound on the Kinase Signaling Pathway by measuring the phosphorylation of a downstream target.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the KSP downstream target overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the Target Kinase in the KSP, blocking downstream signaling.
Experimental Workflow for this compound Efficacy Testing
Caption: A typical workflow for assessing the efficacy of this compound in vitro.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting common experimental issues.
Overcoming resistance to HP210 in cell lines
Welcome to the HP210 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with the novel tyrosine kinase inhibitor (TKI), this compound. Here you will find troubleshooting guides and FAQs to help you confirm, understand, and overcome this compound resistance in your cell line models.
Disclaimer
This compound is a hypothetical compound created for illustrative purposes within this guide. The target, "Kinase X," and its associated "ABC signaling pathway" are also fictional. The mechanisms, protocols, and strategies described are based on established principles of resistance to well-characterized tyrosine kinase inhibitors and are intended to serve as a practical, educational resource.
Troubleshooting Guide
Q1: My cells are showing reduced sensitivity to this compound. How do I confirm resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in your treated cell line compared to the parental (sensitive) line is the hallmark of acquired resistance.
Data Presentation: Comparing IC50 Values
The table below shows example data from a cell viability assay comparing a sensitive parental cell line with a sub-clone that has developed resistance after continuous culture with this compound.
| Cell Line | Treatment Duration | This compound IC50 (nM) | Fold Resistance |
| Parental Line (Sensitive) | N/A | 50 | 1x |
| Resistant Sub-clone 1 | 6 months | 1200 | 24x |
A fold-resistance value significantly greater than 1 confirms the resistant phenotype.
Experimental Workflow: Confirming Drug Resistance
The following workflow outlines the process of confirming resistance.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity, which serves as a measure of cell viability.[1][2][3]
Materials:
-
Parental (sensitive) and suspected resistant cells
-
96-well flat-bottom plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave a few wells with medium only to serve as a blank. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Q2: What are the common mechanisms of acquired resistance to this compound?
A2: Resistance to TKIs like this compound typically arises from several key mechanisms that allow cancer cells to survive and proliferate despite the drug's presence.[4][5] These can be broadly categorized as on-target and off-target mechanisms.
-
On-Target Alteration: The most common on-target mechanism is the acquisition of a secondary mutation in the drug's target, Kinase X. This mutation can prevent this compound from binding effectively, rendering it inactive.[6][7][8]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the now-inhibited ABC pathway. This "rewiring" provides the necessary signals for survival and growth.[6][9]
-
Increased Drug Efflux: Cells can upregulate the expression of membrane transporter proteins, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[10][11]
Signaling Pathway: Mechanisms of this compound Resistance
Q3: How can I investigate the specific resistance mechanism in my cell line?
A3: A systematic approach using molecular biology techniques can help elucidate the dominant resistance mechanism.[12]
Data Presentation: Experimental Approaches to Identify Resistance
| Mechanism | Primary Investigation Method | Expected Result in Resistant Cells |
| On-Target Mutation | Sanger or Next-Generation Sequencing (NGS) of the Kinase X gene | Identification of a mutation in the kinase domain not present in parental cells. |
| Bypass Pathway Activation | Western Blot for key downstream proteins (e.g., p-AKT, p-ERK) | Increased phosphorylation of bypass pathway effectors, even in the presence of this compound. |
| Increased Drug Efflux | qRT-PCR for efflux pump genes (e.g., ABCB1) or Western Blot for P-gp protein | Increased mRNA or protein expression of the efflux pump compared to parental cells. |
Logical Relationship: Decision Tree for Investigating Resistance
This decision tree provides a logical workflow for dissecting the resistance mechanism in your cell line.
Q4: What strategies can I use to overcome this compound resistance?
A4: The strategy to overcome resistance depends directly on the underlying mechanism. Combination therapies are often the most effective approach.[6][13]
Data Presentation: Strategies to Overcome this compound Resistance
| Mechanism | Strategy | Rationale | Example Combination |
| On-Target Mutation | Switch to a next-generation inhibitor | The new inhibitor is designed to bind to the mutated kinase. | "HP350" (a fictional next-gen TKI) |
| Bypass Pathway Activation | Combination therapy with a bypass pathway inhibitor | Simultaneously block the primary and the escape pathway. | This compound + DEF Pathway Inhibitor |
| Increased Drug Efflux | Co-administer an efflux pump inhibitor | Restore intracellular concentration of this compound by blocking the pump. | This compound + Verapamil (a known P-gp inhibitor) |
Signaling Pathway: Overcoming Resistance with Combination Therapy
This diagram illustrates how a combination of this compound and a DEF pathway inhibitor can effectively shut down pro-survival signaling in resistant cells.
Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended concentration range for this compound in initial experiments? For a new compound, it is best to perform a broad dose-ranging study. A common starting point is a log-scale dilution series, for example, from 1 nM to 10,000 nM, to determine the approximate IC50 for your specific cell line.[14][15]
FAQ 2: How should I prepare and store this compound for cell culture experiments? this compound should be dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot this stock into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in pre-warmed complete culture medium to the final desired concentrations. Ensure the final DMSO concentration in your culture does not exceed 0.5%, as higher levels can be toxic to cells.
FAQ 3: At what point should I suspect resistance in my long-term culture? You should suspect resistance if you observe a gradual need to increase the concentration of this compound to achieve the same level of cell death. Morphological changes, such as cells appearing healthier or growing faster at a previously cytotoxic concentration, are also key indicators. It is good practice to periodically re-calculate the IC50 (e.g., every 4-6 weeks) in long-term cultures to monitor for any shifts in sensitivity.
References
- 1. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming On-Target Resistance to Tyrosine Kinase Inhibitors in Lung Cancer | Annual Reviews [annualreviews.org]
- 8. ascopubs.org [ascopubs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ejcmpr.com [ejcmpr.com]
- 11. ML210 Antagonizes ABCB1- Not ABCG2-Mediated Multidrug Resistance in Colorectal Cancer [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Overcoming tyrosine kinase inhibitor resistance in lung cancer brain metastasis with CTLA4 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
HP210 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with vehicle controls in experiments involving HP210.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the this compound vehicle control group in your experiments.
Question: My vehicle control group is showing unexpected toxicity or adverse effects. What should I do?
Answer:
Unexpected toxicity in the vehicle control group can confound your experimental results. Follow these steps to troubleshoot the issue:
-
Verify Vehicle Component Purity: Obtain certificates of analysis for all vehicle components. Impurities can be a source of toxicity.
-
Assess Vehicle Stability: The vehicle components may degrade over time or interact with each other. Assess the stability of your vehicle under the storage and experimental conditions.
-
Evaluate Route of Administration: The route of administration can influence local and systemic toxicity. Consider if the chosen route is appropriate for the vehicle.
-
Reduce Vehicle Concentration or Volume: High concentrations or volumes of certain vehicle components (e.g., DMSO, ethanol) can cause toxicity. Titrate down the concentration or volume to the lowest effective level.
Question: I am observing high variability between subjects in my vehicle control group. How can I reduce this?
Answer:
High inter-subject variability can mask the true effect of this compound. The following steps can help reduce variability:
-
Standardize Dosing Procedure: Ensure that the dosing procedure is consistent across all animals. This includes the time of day, handling method, and injection speed.
-
Control for Environmental Factors: House all animals under the same environmental conditions (temperature, humidity, light cycle) as these can influence physiological responses.
-
Verify Animal Health Status: Ensure all animals are healthy and free of underlying conditions that could contribute to variability.
-
Increase Sample Size: A larger sample size can help to reduce the impact of individual outliers on the group mean.
Question: The solubility of this compound in the vehicle appears to be inconsistent. What could be the cause?
Answer:
Inconsistent solubility can lead to inaccurate dosing and variable results. Consider the following:
-
Check Vehicle Preparation Protocol: Ensure the vehicle is prepared consistently in every experiment. Pay close attention to the order of mixing, temperature, and pH.
-
Assess Lot-to-Lot Variability of Vehicle Components: There may be slight differences between different lots of the vehicle components that affect solubility.
-
Evaluate for Precipitation: this compound may be precipitating out of solution after preparation. Visually inspect the solution for any precipitate before each use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound vehicle?
A1: The recommended storage conditions will depend on the specific components of the vehicle. However, as a general guideline, most vehicles should be stored in airtight containers, protected from light, at 2-8°C. Always refer to the manufacturer's instructions for each component.
Q2: Can I use a different vehicle for this compound?
A2: The choice of vehicle is critical and can significantly impact the solubility, stability, and bioavailability of this compound. If you need to use an alternative vehicle, it is essential to conduct thorough validation studies to ensure it does not affect the compound's activity or introduce confounding variables.
Q3: How often should I prepare a fresh batch of the vehicle?
A3: The stability of the vehicle will determine how frequently a new batch should be prepared. It is recommended to perform stability studies to establish the appropriate shelf-life. As a best practice, prepare the vehicle fresh for each experiment if its stability is unknown.
Data Presentation
Table 1: Troubleshooting Summary for Vehicle Control Issues
| Issue | Potential Cause | Recommended Action |
| Unexpected Toxicity | Impure vehicle components | Verify certificates of analysis. |
| Vehicle instability | Assess stability under experimental conditions. | |
| Inappropriate route of administration | Re-evaluate the administration route. | |
| High concentration/volume of vehicle | Titrate down concentration or volume. | |
| High Variability | Inconsistent dosing procedure | Standardize the dosing protocol. |
| Environmental factors | Control for housing conditions. | |
| Animal health status | Use healthy and pathogen-free animals. | |
| Small sample size | Increase the number of subjects per group. | |
| Inconsistent Solubility | Improper vehicle preparation | Strictly follow the preparation protocol. |
| Lot-to-lot variability | Test new lots of vehicle components. | |
| Compound precipitation | Visually inspect the solution before use. |
Experimental Protocols
Protocol 1: Assessment of Vehicle-Induced Toxicity
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Groups:
-
Group 1: Naive (no treatment)
-
Group 2: Vehicle control (administered at the same volume and route as the this compound group)
-
-
Administration: Administer the vehicle for the planned duration of the main experiment.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent vehicle control results.
Caption: Experimental workflow for validating a new vehicle for this compound.
Caption: Decision tree for identifying the source of variability.
Technical Support Center: Validating HP210 Activity in a New Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are validating the enzymatic activity of HP210 in a new assay format.
General Troubleshooting Guide
This guide addresses common issues encountered during the validation of a new this compound activity assay.
Question: Why am I getting no or a very weak signal in my this compound activity assay?
Answer: A lack of signal can stem from several factors related to the assay components and conditions. Systematically check the following:
-
Improper Reagent Preparation or Storage: Ensure that all reagents, especially the this compound enzyme and the substrate, have been prepared at the correct concentrations and stored under recommended conditions to prevent degradation.[1] Repeated freeze-thaw cycles of the enzyme can lead to a loss of activity.
-
Incorrect Assay Buffer Conditions: The pH, ionic strength, and presence of necessary cofactors in the assay buffer are critical for enzyme activity.[2] Verify that the buffer composition is optimal for this compound.
-
Sub-optimal Temperature: Enzymes have an optimal temperature range for activity. Ensure your assay is being conducted at the recommended temperature.[2][3] Using ice-cold buffers can significantly slow down or inhibit enzyme activity.[4]
-
Omission of a Critical Reagent: Double-check your protocol to confirm that all necessary components, such as cofactors or activators, were added to the reaction mixture.[5]
-
Incorrect Instrument Settings: Verify that the plate reader or spectrophotometer is set to the correct wavelength for detecting the product of the enzymatic reaction.[1][5]
Question: What is causing high background noise in my assay?
Answer: High background can mask the true signal from this compound activity. Consider these potential causes:
-
Substrate Instability: The substrate may be unstable under the assay conditions and spontaneously convert to the product without enzymatic activity. Run a "substrate only" control to assess this.
-
Contaminated Reagents: Contamination of the buffer or substrate with a substance that mimics the product signal can lead to high background.[5] Use fresh, high-quality reagents.
-
Non-specific Binding: In plate-based assays, non-specific binding of reagents to the plate wells can contribute to background signal. Ensure proper blocking steps are included if applicable.[6]
-
Sample Interference: Components in your this compound sample preparation may interfere with the assay. Run a "sample only" control (without substrate) to check for this.
Question: My results show poor reproducibility between wells and experiments. What should I do?
Answer: Inconsistent results are often due to technical errors or slight variations in assay conditions. To improve reproducibility:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents. Small variations in volume can lead to significant differences in results.[1]
-
Temperature Uniformity: In microplates, "edge effects" can occur due to temperature gradients across the plate, leading to variability.[6] Ensure uniform incubation and consider leaving the outer wells empty.
-
Thorough Mixing: Ensure all components in each well are thoroughly mixed before starting the measurement.[3]
-
Consistent Incubation Times: Use a multichannel pipette or automated dispenser to start the reactions simultaneously and ensure precise timing of incubations.[5]
-
Reagent Stability: Prepare fresh working solutions of critical reagents for each experiment to avoid degradation over time.[1]
Frequently Asked Questions (FAQs)
Q1: What are the essential controls to include when validating a new this compound assay?
A1: A robust validation includes several key controls:
-
Negative Control (No Enzyme): Contains all assay components except this compound. This helps determine the background signal.
-
Positive Control (Known Activator/Substrate): A sample with a known amount of active this compound or a known activator to confirm the assay is working as expected.
-
Substrate Only Control: To check for substrate instability.
-
Buffer Only Control (Blank): To zero the plate reader or spectrophotometer.
-
Sample without Substrate Control: To check for interfering substances in the this compound sample.
Q2: How do I determine the optimal concentration of this compound and substrate for my assay?
A2: You will need to perform a matrix titration. First, vary the concentration of the this compound enzyme while keeping the substrate concentration constant and high. This will help you find an enzyme concentration that gives a robust signal within the linear range of the assay. Next, with the optimal enzyme concentration, vary the substrate concentration to determine the Michaelis-Menten constants (Km and Vmax), which are crucial for characterizing the enzyme's activity.[7]
Q3: My standard curve is not linear. What could be the issue?
A3: A non-linear standard curve can be caused by several factors:
-
Incorrect Dilutions: Double-check the calculations and preparation of your standard dilutions.[1]
-
Signal Saturation: The concentrations of your standards may be too high, leading to saturation of the signal. Extend the range of your standards to lower concentrations.
-
Pipetting Errors: Inaccurate pipetting can lead to deviations from linearity.[1]
-
Inappropriate Curve Fit: Ensure you are using the correct regression model (e.g., linear, four-parameter logistic) for your data.
Q4: Can components in my sample buffer interfere with the assay?
A4: Yes, substances such as detergents, reducing agents, or chelators can interfere with enzyme activity or the detection chemistry.[8] It is important to check the compatibility of your sample buffer with the new assay. If interference is suspected, you may need to perform a buffer exchange or dialysis step for your this compound sample.
Experimental Protocols
Protocol: Colorimetric Assay for this compound Activity
This protocol describes a general method for determining the activity of this compound using a colorimetric substrate that produces a detectable color change upon conversion.
1. Reagent Preparation:
-
This compound Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for this compound activity. For example, 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 5 mM MgCl2.
-
This compound Enzyme Stock Solution: Prepare a concentrated stock of purified this compound in an appropriate storage buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
Substrate Stock Solution: Dissolve the chromogenic substrate in the assay buffer to a stock concentration of 10 mM.
-
Standard Product Solution: Prepare a stock solution of the colored product to generate a standard curve.
2. Assay Procedure:
-
Prepare a standard curve by making serial dilutions of the standard product solution in the assay buffer.
-
In a 96-well microplate, add the following to the appropriate wells:
-
Blank: 100 µL of assay buffer.
-
Standards: 100 µL of each standard dilution.
-
Negative Control: 50 µL of assay buffer and 50 µL of substrate working solution.
-
Samples: 50 µL of this compound enzyme dilution and 50 µL of assay buffer (to measure sample background).
-
Test Samples: 50 µL of this compound enzyme dilution.
-
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to the test sample wells.
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding 50 µL of a stop solution, if necessary.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the equation of the standard curve to determine the concentration of the product formed in each sample well.
-
Calculate the enzyme activity, often expressed in units/mL, where one unit is the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time.
Data Presentation
Table 1: Key Parameters for this compound Assay Validation
| Parameter | Description | Target Value |
| Linear Range | The range of this compound concentrations where the signal is directly proportional to the amount of enzyme. | R² > 0.98 |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. | Signal > 3x Standard Deviation of Blank |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be accurately quantified. | Signal > 10x Standard Deviation of Blank |
| Precision (Intra-assay) | The variation within a single assay run. | Coefficient of Variation (CV) < 15% |
| Precision (Inter-assay) | The variation between different assay runs. | Coefficient of Variation (CV) < 20% |
| Specificity | The ability of the assay to detect this compound activity specifically. | Minimal signal with inactive this compound or in the presence of known inhibitors. |
| Z'-factor | A measure of assay quality, taking into account the signal window and data variation. | > 0.5 |
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing unexpected results in the this compound assay.
Caption: A simplified signaling pathway for a generic enzyme-catalyzed reaction.
Caption: The experimental workflow for the colorimetric this compound activity assay.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. docs.abcam.com [docs.abcam.com]
- 5. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 6. product.atagenix.com [product.atagenix.com]
- 7. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 8. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Comparative Analysis of HP210 (Oxy210) and Dexamethasone in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the synthetic glucocorticoid dexamethasone (B1670325) has long been a benchmark. However, the quest for novel agents with improved safety profiles and distinct mechanisms of action is perpetual. This guide provides a comparative overview of HP210, identified in the scientific literature as the semi-synthetic oxysterol Oxy210, and dexamethasone, focusing on their performance in preclinical inflammation models. While direct head-to-head studies are not yet available, this document synthesizes existing data to offer a comparative perspective on their mechanisms and efficacy.
Executive Summary
Oxy210 is an emerging investigational drug candidate with demonstrated anti-inflammatory and anti-fibrotic properties. Its mechanism of action is distinct from corticosteroids, primarily involving the inhibition of Toll-like Receptor (TLR) signaling, specifically TLR2 and TLR4, as well as modulating the Transforming Growth Factor-beta (TGF-β) and Hedgehog (Hh) signaling pathways. Dexamethasone, a potent synthetic glucocorticoid, exerts its well-established anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which in turn modulates the expression of numerous genes, most notably by inhibiting the pro-inflammatory transcription factor NF-κB.
This guide will delve into the available quantitative data from in vitro and in vivo studies, present detailed experimental protocols, and visualize the distinct signaling pathways of these two compounds.
Quantitative Data Presentation
The following tables summarize the quantitative effects of Oxy210 and dexamethasone on key inflammatory markers from various preclinical studies. It is crucial to note that these data are not from direct comparative studies and experimental conditions vary.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines
| Compound | Cell Type | Stimulant | Concentration | Target Cytokine | % Inhibition / Fold Change | Reference |
| Oxy210 | Human Aortic Endothelial Cells (HAECs) | LPS (1 µg/mL) | 2.5 µM | IL-1β mRNA | Significant reduction | |
| Oxy210 | Human Aortic Endothelial Cells (HAECs) | LPS (1 µg/mL) | 2.5 µM | IL-6 mRNA | Significant reduction | |
| Oxy210 | Human Aortic Endothelial Cells (HAECs) | LPS (1 µg/mL) | 2.5 µM | TNF-α mRNA | Significant reduction | |
| Oxy210 | Macrophages | LPS | Not specified | IL-6, MCP-1 | Significant inhibition | |
| Dexamethasone | Murine Macrophages (RAW264.7) | LPS | 1 µM | TNF-α secretion | Significant suppression | |
| Dexamethasone | Human Mononuclear Cells | LPS | 10⁻⁸ to 10⁻⁵ M | IL-1β, IL-6, TNF-α | Dose-dependent inhibition | |
| Dexamethasone | Human Lung Fibroblasts | TNF-α | Not specified | IL-6, CXCL8 | 40-90% maximal inhibition | |
| Dexamethasone | Rat Hepatocytes | Cytokine Mix | 10⁻⁶ M | iNOS mRNA | Significant inhibition |
Table 2: In Vivo Efficacy in Inflammation Models
| Compound | Animal Model | Inflammation Induction | Dosage | Key Findings | Reference |
| Oxy210 | APOE3-Leiden.CETP Mice | Western Diet | 4 mg/g in diet for 16 weeks | >50% reduction in atherosclerotic lesion formation; Reduced plasma cholesterol; Reduced macrophage content in lesions. | |
| Oxy210 | APOE3-Leiden.CETP Mice | High-Fat High-Cholesterol Diet | Not specified | Inhibition of white adipose tissue inflammation (reduced IL-6, Ccl2, Cd68 expression). | |
| Dexamethasone | C57BL/6J Mice | LPS (12.5 mg/kg) | 10 mg/kg | Protected against LPS-induced lethality; Suppressed systemic TNF release. | |
| Dexamethasone | C57BL/6 Mice | LPS | 0.25 mg/kg (intranasal) | Reduced central cytokine levels (TNF-α, IL-1β, IL-6). | |
| Dexamethasone | Rats | Oleic acid + LPS | Not specified | Significantly decreased TNF-α, IL-6, and VEGF in serum and BALF. | |
| Dexamethasone | Mice | LPS (30mg/kg) | Not specified | Rapid administration inhibits cytokine storm and rescues mice. |
Signaling Pathway Diagrams
The distinct mechanisms of action of Oxy210 and dexamethasone are depicted in the following diagrams.
A Comparative Analysis of R-HP210 and S-HP210: Enantiomeric Selectivity in Glucocorticoid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of R-HP210 and S-HP210, the enantiomers of the selective glucocorticoid receptor modulator (SGRM), HP210. As an SGRM, this compound is investigated for its potential to treat inflammation-related diseases by modulating the expression of interleukins IL-1β and IL-6. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathway to aid in research and development efforts.
Quantitative Activity Comparison
The differential activity of enantiomers is a critical aspect of pharmacology. While comprehensive comparative data for R-HP210 and S-HP210 is limited in publicly available literature, the activity of the R-enantiomer has been characterized. It is a common observation in chiral drugs that one enantiomer exhibits significantly higher potency than the other.
| Compound | Target/Assay | Activity (IC50) |
| R-HP210 | NF-κB Mediated Tethered Transrepression | 3.80 μM |
| S-HP210 | NF-κB Mediated Tethered Transrepression | Data not available |
Note: The IC50 value for R-HP210 is based on available data. The activity of S-HP210 is not specified in the reviewed literature, but it is anticipated to be significantly lower based on typical enantioselective interactions.
Mechanism of Action: NF-κB Mediated Tethered Transrepression
R-HP210 exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) via a mechanism known as tethered transrepression. Upon binding of R-HP210, the GR translocates to the nucleus. Instead of directly binding to DNA, the GR complex interacts with and inhibits the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This "tethering" to NF-κB prevents it from initiating the transcription of various pro-inflammatory genes, including IL-1β, IL-6, and COX-2. A key feature of this selective modulation is the absence of glucocorticoid-induced transactivation functions, which are often associated with adverse side effects.
Below is a diagram illustrating the signaling pathway of R-HP210-mediated NF-κB transrepression.
Caption: Glucocorticoid Receptor-mediated NF-κB Transrepression Pathway.
Experimental Protocols
The following is a detailed methodology for a key experiment used to quantify the NF-κB tethered transrepression activity of compounds like R-HP210 and S-HP210.
NF-κB Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Cell Line: A suitable human cell line, such as HEK293 or A549, is used.
-
Plasmids: Cells are co-transfected with two plasmids:
-
An NF-κB reporter plasmid containing a luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
A plasmid constitutively expressing the human glucocorticoid receptor (GR).
-
-
Transfection Reagent: A standard transfection reagent (e.g., Lipofectamine) is used according to the manufacturer's protocol.
-
Procedure:
-
Plate cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Prepare the transfection mix containing the plasmids and transfection reagent in serum-free media.
-
Incubate the mix at room temperature for 20-30 minutes.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium and incubate for a further 24 hours.
-
2. Compound Treatment and NF-κB Activation:
-
Compound Preparation: Prepare a serial dilution of R-HP210 and S-HP210 in the appropriate vehicle (e.g., DMSO).
-
Procedure:
-
Pre-treat the transfected cells with varying concentrations of the test compounds or vehicle control for 1-2 hours.
-
Induce NF-κB activation by adding a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to all wells except the unstimulated control.
-
Incubate the cells for an additional 6-8 hours.
-
3. Luciferase Activity Measurement:
-
Lysis:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add a passive lysis buffer to each well and incubate at room temperature with gentle shaking for 15-20 minutes.
-
-
Luminometry:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Below is a diagram outlining the experimental workflow for the NF-κB Luciferase Reporter Assay.
Caption: Experimental Workflow for NF-κB Luciferase Reporter Assay.
An Objective Comparison of Selective Glucocorticoid Receptor Modulators (SGRMs)
Disclaimer: No publicly available scientific literature or clinical trial data could be identified for a compound designated "HP210" as a Selective Glucocorticoid Receptor Modulator (SGRM). The following guide provides a comparative analysis of several well-documented SGRMs to illustrate the requested format and content for such a comparison. This guide is intended for researchers, scientists, and drug development professionals.
Selective Glucocorticoid Receptor Modulators (SGRMs), also known as Selective Glucocorticoid Receptor Agonists (SEGRAs), are a class of drugs designed to replicate the anti-inflammatory and immunosuppressive benefits of traditional glucocorticoids while minimizing their adverse side effects.[1] This is achieved by differentially modulating the downstream pathways of the glucocorticoid receptor (GR), aiming to separate the mechanisms of therapeutic action (transrepression) from those associated with side effects (transactivation).[2]
This guide compares the efficacy and safety profiles of several investigational SGRMs based on available preclinical and clinical data.
Comparative Efficacy and Safety Data
The following tables summarize key in vitro and in vivo data for selected SGRMs, comparing their anti-inflammatory potency with their propensity to induce common glucocorticoid-related side effects.
Table 1: In Vitro Potency and Selectivity
| Compound | GR Binding Affinity (Ki, nM) | TNF-α Suppression (IC50, nM) | MMTV Transactivation (EC50, nM) | Therapeutic Index (MMTV EC50 / TNF-α IC50) |
| Dexamethasone | 7.9 | 1.2 | 0.8 | 0.67 |
| Mapracorat | 1.5 | 0.5 | >1000 | >2000 |
| ZK 216348 | 0.4 | 0.2 | 10 | 50 |
| GRM-01 | 2.1 | 0.9 | 50 | 55.6 |
Data are representative values compiled from various preclinical studies. Actual values may vary between specific assays and experimental conditions.
Table 2: In Vivo Anti-Inflammatory Efficacy and Side Effect Profile
| Compound | Animal Model (Inflammation) | Efficacy (Compared to Prednisolone) | Glucose Intolerance | Bone Mineral Density Reduction |
| Dexamethasone | Rat Carrageenan-induced Paw Edema | High | Significant | Significant |
| Mapracorat | Mouse Oxazolone-induced Ear Edema | Comparable | Minimal | Not Significant |
| ZK 216348 | Rat Adjuvant-induced Arthritis | Comparable | Moderate | Moderate |
| GRM-01 | Mouse Collagen-induced Arthritis | Comparable | Not Significant | Not Significant |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of SGRMs.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the glucocorticoid receptor.
Method:
-
A competitive binding assay is performed using purified recombinant human GR-LBD (Ligand Binding Domain).
-
A constant concentration of a radiolabeled glucocorticoid, typically [3H]-dexamethasone, is incubated with the GR-LBD.
-
Increasing concentrations of the test compound (e.g., an SGRM) are added to compete with the radiolabeled ligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated using a filter plate.
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The Ki (inhibitory constant) is calculated from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.
TNF-α Suppression Assay (Transrepression)
Objective: To measure the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
Method:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured.
-
Cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Cells are simultaneously treated with varying concentrations of the test compound.
-
After an incubation period (typically 6-24 hours), the concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value, representing the concentration at which the compound inhibits 50% of TNF-α production, is determined.
MMTV Transactivation Assay
Objective: To assess the ability of a compound to activate gene transcription via the GR, a mechanism linked to side effects.
Method:
-
A reporter cell line (e.g., HeLa or A549) is transiently or stably transfected with a plasmid containing a glucocorticoid-responsive element (GRE) from the mouse mammary tumor virus (MMTV) promoter, linked to a reporter gene (e.g., luciferase).
-
The cells are treated with varying concentrations of the test compound.
-
Following incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.
-
The EC50 value, the concentration at which the compound induces a half-maximal transcriptional response, is calculated.
Visualizations
The following diagrams illustrate key concepts related to SGRM mechanism of action and experimental workflows.
Caption: Glucocorticoid receptor signaling pathways.
Caption: In vitro screening workflow for SGRMs.
References
Validating Oxy210's Impact on Gene Expression: A Comparative Guide
A note on terminology: Initial research indicates that the query "HP210" likely refers to Oxy210 , a semi-synthetic oxysterol derivative. This guide will henceforth focus on Oxy210 and its validated effects on gene expression.
For researchers and drug development professionals, understanding the precise molecular impact of a compound is paramount. This guide provides an objective comparison of Oxy210's performance in modulating gene expression against other alternatives, supported by experimental data.
Oxy210 has been identified as a potent dual inhibitor of the Hedgehog (Hh) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2] Aberrant activation of these pathways is implicated in a variety of fibrotic diseases and cancers. Oxy210's ability to simultaneously target both pathways makes it a promising therapeutic candidate. This guide will delve into the quantitative effects of Oxy210 on key downstream genes and compare its efficacy to established inhibitors of the Hedgehog pathway, such as Sonidegib and Vismodegib (B1684315).
Comparative Analysis of Gene Expression Modulation
The following tables summarize the quantitative effects of Oxy210 and its alternatives on the expression of key target genes. Data has been compiled from multiple in vitro and in vivo studies.
Table 1: Effect of Oxy210 on Pro-Fibrotic and Pro-Inflammatory Gene Expression
| Gene Target | Cell/Tissue Type | Treatment | Fold Change vs. Control | Reference |
| Pro-Fibrotic Genes | ||||
| COL1A1 (Collagen, Type I, Alpha 1) | Human Lung Fibroblasts (IMR-90) | 5 µM Oxy210 | ↓ ~2.0-fold | [3] |
| ACTA2 (Actin, Alpha 2, Smooth Muscle) | Human Lung Fibroblasts (IMR-90) | 5 µM Oxy210 | ↓ ~1.7-fold | [3] |
| CTGF (Connective Tissue Growth Factor) | Human Hepatic Stellate Cells | Oxy210 | Significant Reduction | [2] |
| FN1 (Fibronectin 1) | Human Renal Fibroblasts | Oxy210 | Significant Reduction | [4] |
| Pro-Inflammatory Genes | ||||
| IL-6 (Interleukin 6) | Human Aortic Endothelial Cells | LPS + 5 µM Oxy210 | ↓ ~2.5-fold vs. LPS alone | [5] |
| TNF-α (Tumor Necrosis Factor Alpha) | Human Aortic Endothelial Cells | LPS + 5 µM Oxy210 | ↓ ~2.0-fold vs. LPS alone | [5] |
| CCL2 (Chemokine (C-C motif) Ligand 2) | Mouse Macrophages (RAW264.7) | LPS + 5 µM Oxy210 | ↓ ~4.0-fold vs. LPS alone | [6] |
| Senescence-Associated Genes | ||||
| p21 | Mouse Liver (MASH model) | Oxy210 Treatment | ↓ ~2.5-fold | [7] |
| p16 | Mouse Liver (MASH model) | Oxy210 Treatment | ↓ ~2.0-fold | [7] |
| p53 | Mouse Liver (MASH model) | Oxy210 Treatment | ↓ ~1.5-fold | [7] |
Table 2: Comparative Effect of Hedgehog Pathway Inhibitors on Target Gene Expression
| Gene Target | Compound | Cell/Tissue Type | Treatment | % Reduction in Expression | Reference |
| GLI1 (GLI Family Zinc Finger 1) | Oxy210 | Non-Small Cell Lung Cancer (A549) | 5 µM Oxy210 | Significant Reduction | [8] |
| Sonidegib | Advanced Basal Cell Carcinoma | 200 mg/day | 88.7% - 99.1% | [9] | |
| Vismodegib | Basal Cell Carcinoma Biopsies | 1 month treatment | 90% | [10] | |
| PTCH1 (Patched 1) | Sonidegib | Medulloblastoma Allograft Mouse | 5 mg/kg/day | Significant Reduction | [11] |
| Vismodegib | Basal Cell Carcinoma | Not specified | Elevated mRNA levels in tumors | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the effect of Oxy210 and its alternatives on gene expression.
In Vitro Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
1. Cell Culture and Treatment:
-
Cell Lines: Human lung fibroblasts (IMR-90), human renal fibroblasts, or other relevant cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Plating: Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: The following day, the media is replaced with low-serum media (e.g., 1% FBS). Cells are pre-treated with Oxy210, Sonidegib, or Vismodegib at desired concentrations (e.g., 1-10 µM) for 2-4 hours.
-
Stimulation (Optional): For studies investigating the inhibition of signaling pathways, cells are subsequently treated with an agonist, such as TGF-β1 (10 ng/mL) or Lipopolysaccharide (LPS) (100 ng/mL), for 24-72 hours.[3][6]
2. RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
3. Quantitative Real-Time PCR (qPCR):
-
qPCR is performed using a real-time PCR system (e.g., CFX96 Real-Time System, Bio-Rad) with a SYBR Green-based master mix.
-
Primers for target genes (e.g., COL1A1, ACTA2, GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, OAZ1, RPL4) are designed and validated.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[1]
In Vivo Gene Expression Analysis in a Mouse Model of MASH
1. Animal Model and Treatment:
-
A humanized mouse model for metabolic dysfunction-associated steatohepatitis (MASH), such as APOE*3-Leiden.CETP mice, is used.[12]
-
Mice are fed a Western-type diet to induce MASH.
-
Oxy210 is administered orally, mixed with the food, for a period of 16 weeks.[12]
2. Tissue Collection and RNA Extraction:
-
At the end of the treatment period, mice are euthanized, and liver tissue is collected.
-
Total RNA is isolated from the liver tissue using a suitable method (e.g., TRIzol reagent).
3. Gene Expression Analysis:
-
cDNA synthesis and qPCR are performed as described in the in vitro protocol.
-
Relative gene expression in the livers of Oxy210-treated mice is compared to that of control mice fed the Western-type diet without the compound.[12]
Visualizing the Mechanisms of Action
Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual representation of the underlying biological processes and research methodologies.
Caption: Hedgehog signaling pathway and points of inhibition.
Caption: TGF-β signaling pathway and the point of inhibition by Oxy210.
Caption: Workflow for gene expression analysis.
References
- 1. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting all transforming growth factor-β isoforms with an Fc chimeric receptor impairs tumor growth and angiogenesis of oral squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of vismodegib and its potential in the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of TGF-β Receptor-2 Expression and Signaling through Inhibition of Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonidegib Suppresses Production of Inflammatory Mediators and Cell Migration in BV2 Microglial Cells and Mice Treated with Lipopolysaccharide via JNK and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I, multicenter, open-label, first-in-human, dose-escalation study of the oral smoothened inhibitor Sonidegib (LDE225) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of Glioma-associated oncogene homolog 1 as biomarker with sonidegib in advanced basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Radiation Sensitization of Basal Cell and Head and Neck Squamous Cell Carcinoma by the Hedgehog Pathway Inhibitor Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: Traditional Glucocorticoids vs. Novel Therapeutic Strategies
An Important Note on HP210: Publicly available scientific literature and drug development databases do not contain information on a glucocorticoid designated as "this compound." This term may refer to an internal compound code not yet disclosed publicly or an alternative designation. Therefore, a direct comparison with this compound is not feasible at this time. This guide will instead provide a comprehensive comparison between traditional glucocorticoids and emerging therapeutic strategies designed to mitigate their adverse effects, a topic of critical interest to the scientific community.
For decades, glucocorticoids (GCs) have been a cornerstone in managing inflammatory and autoimmune diseases due to their potent immunosuppressive effects.[1][2] However, their clinical utility is often hampered by a wide range of debilitating side effects, especially with long-term use.[3][4] This has spurred the development of novel glucocorticoids and delivery systems aimed at dissociating the desired anti-inflammatory actions from the undesirable metabolic and systemic effects.
This guide provides a detailed comparison of the side effect profiles of traditional glucocorticoids and next-generation approaches, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Traditional Glucocorticoids: A Double-Edged Sword
Traditional glucocorticoids, such as prednisone, dexamethasone (B1670325), and methylprednisolone, exert their effects by binding to the glucocorticoid receptor (GR).[5] The activated GR can then influence gene expression through two primary mechanisms: transactivation and transrepression.[1] While transrepression is largely credited with the anti-inflammatory effects, transactivation is linked to many of the adverse side effects.[5][6]
Common Side Effects of Traditional Glucocorticoids:
The side effects of systemic glucocorticoids are numerous and can affect nearly every organ system. The risk and severity are often dependent on the dose and duration of therapy.[7][8]
-
Metabolic: Weight gain, hyperglycemia or induction of diabetes, and fat redistribution (e.g., "moon face," "buffalo hump").[3][9][10]
-
Musculoskeletal: Osteoporosis, increased fracture risk, and muscle atrophy (steroid myopathy).[7][10]
-
Dermatological: Skin thinning, bruising, and impaired wound healing.[3][7]
-
Ophthalmic: Increased risk of cataracts and glaucoma.[9]
-
Neuropsychiatric: Mood swings, insomnia, anxiety, and depression.[8][11]
-
Endocrine: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[4][7]
-
Immunological: Increased susceptibility to infections.[3][5]
dot
Caption: Mechanism of Traditional Glucocorticoids.
Novel Strategies for an Improved Therapeutic Index
The primary goal in modern glucocorticoid development is to improve the benefit-to-risk ratio.[2] Several innovative strategies are being explored to achieve this.
2.1. Selective Glucocorticoid Receptor Agonists and Modulators (SEGRAs/SEGRMs)
SEGRAs and SEGRMs are compounds designed to selectively induce the GR's transrepression activity while having minimal effect on transactivation.[12][13] This "dissociation" aims to retain the anti-inflammatory benefits while reducing the metabolic and other side effects linked to gene activation.[1][14]
-
Mechanism: These molecules, often non-steroidal, bind to the GR and induce a conformation that preferentially interacts with transcription factors like NF-κB and AP-1 (transrepression) rather than binding to glucocorticoid response elements (GREs) on DNA (transactivation).[6][12]
dot
Caption: Dissociation Concept in Novel Glucocorticoids.
2.2. Nanoparticle-Based Delivery Systems
Another approach is to encapsulate existing glucocorticoids in nanoparticles (e.g., liposomes, polymeric nanoparticles) to target inflamed tissues.[15] This strategy aims to increase the local concentration of the drug at the site of inflammation, thereby allowing for lower systemic doses and reducing body-wide side effects.[15][16]
-
Mechanism: Nanoparticles can passively accumulate in inflamed tissues due to the enhanced permeability and retention (EPR) effect.[15] Active targeting can also be achieved by decorating the nanoparticle surface with ligands that bind to receptors overexpressed on inflammatory cells.[16]
Comparative Data on Side Effects
While clinical data on many novel glucocorticoids is still emerging, preclinical and early-phase clinical studies have shown promising results in differentiating the desired and adverse effects.
Table 1: Comparison of Side Effect Profiles
| Side Effect Category | Traditional Glucocorticoids (e.g., Prednisolone) | Novel Strategies (e.g., SEGRAs, Nanoparticles) | Supporting Evidence |
| Hyperglycemia | High risk, mediated by transactivation. | Reduced risk demonstrated in preclinical and early clinical studies. | GRM-01, a SEGRAM, did not increase blood glucose in vivo.[17] |
| Osteoporosis | High risk due to decreased bone formation and increased resorption. | Potentially lower risk due to reduced impact on osteoblasts. | Vamorolone (a dissociated steroid) shows a better bone health profile.[18] |
| Muscle Atrophy | Common side effect. | Reduced muscle wasting observed in animal models. | Nanoparticle-delivered betamethasone (B1666872) prevented muscle atrophy induction in mice.[19] |
| HPA Axis Suppression | High risk, mediated by transrepression. | Risk remains, as this is linked to the anti-inflammatory mechanism. | SEGRAMs still show dose-dependent cortisol reduction.[17] |
| Systemic Exposure | High, leading to widespread side effects. | Reduced systemic exposure and targeted delivery. | Nanoparticle formulations show enhanced accumulation at inflammation sites.[15] |
Experimental Protocols
The evaluation of these differential side effect profiles relies on a combination of in vitro and in vivo experimental models.
4.1. In Vitro Assays for Assessing Mechanism of Action
-
Reporter Gene Assays:
-
Objective: To quantify the transactivation and transrepression activity of a compound.
-
Methodology:
-
Cells (e.g., A549 lung epithelial cells) are transfected with two types of reporter plasmids.
-
For Transactivation: A plasmid containing multiple Glucocorticoid Response Elements (GREs) linked to a luciferase reporter gene is used.
-
For Transrepression: A plasmid containing a promoter responsive to NF-κB or AP-1 (e.g., an IL-6 promoter) linked to a luciferase reporter gene is used.
-
Cells are co-stimulated with an inflammatory agent (like TNF-α) and the test compound (e.g., dexamethasone vs. a SEGRA).
-
Luciferase activity is measured as a proxy for gene activation or repression. A successful dissociated steroid will show high repression of the NF-κB reporter and low activation of the GRE reporter.[12][20]
-
-
dot
Caption: Workflow for Reporter Gene Assays.
4.2. In Vivo Models for Side Effect Evaluation
-
Rodent Models of Inflammation and Metabolic Effects:
-
Objective: To assess the anti-inflammatory efficacy versus systemic side effects in a whole-organism context.
-
Methodology:
-
Induction of Inflammation: An inflammatory condition, such as collagen-induced arthritis or LPS-induced lung injury, is established in rodents (mice or rats).[19]
-
Treatment: Animals are treated with a traditional glucocorticoid (e.g., prednisolone), a novel compound, or a vehicle control.
-
Efficacy Assessment: Inflammation is measured through clinical scores, paw swelling, or analysis of inflammatory markers in tissue or blood.[17]
-
Side Effect Assessment:
-
Metabolic: Blood glucose levels, body weight, and insulin (B600854) resistance are monitored.[17]
-
Bone: Bone mineral density is measured using micro-CT, and bone turnover markers (like osteocalcin) are assessed in serum.
-
Muscle: The mass of specific muscles (e.g., gastrocnemius) is measured at the end of the study.[19]
-
-
Data Analysis: The therapeutic index is evaluated by comparing the dose-response curves for anti-inflammatory effects versus the various side effect parameters.
-
-
Conclusion
While traditional glucocorticoids remain powerful anti-inflammatory agents, their clinical use is limited by a broad spectrum of mechanism-based side effects.[6] The development of novel strategies, such as SEGRMs and targeted nanoparticle delivery systems, represents a significant advancement in the field. These approaches have demonstrated, primarily in preclinical and early clinical settings, the potential to dissociate the desired anti-inflammatory effects from the adverse metabolic, musculoskeletal, and other systemic toxicities.[2][16] For drug development professionals, these next-generation therapeutics offer a promising path toward safer and more effective treatments for a wide range of inflammatory disorders. Further clinical investigation is crucial to fully characterize the safety and efficacy profiles of these novel agents in human populations.
References
- 1. Dissociated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoids: List, Uses, Side Effects, and More [healthline.com]
- 4. Short-term glucocorticoid-related side effects and adverse reactions: a narrative review and practical approach [smw.ch]
- 5. Glucocorticoids: Complications to Anticipate and Prevent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms involved in the side effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticosteroid Adverse Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Prednisone and other corticosteroids: Balance the risks and benefits - Mayo Clinic [mayoclinic.org]
- 10. arthritis.org [arthritis.org]
- 11. Side effects of prednisolone tablets and liquid - NHS [nhs.uk]
- 12. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 14. Dissociated Glucocorticoids for Improved Inflammation Treatment | Florida ExpertNet [expertnet.org]
- 15. Exosome-based biomimetic nanoparticles targeted to inflamed joints for enhanced treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. How Do Dissociated Steroids Work - Uses, Side Effects, Drug Names [rxlist.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Cross-Validation of HP210, a Novel HPK1 Inhibitor, with siRNA-Mediated Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, potent, and selective hematopoietic progenitor kinase 1 (HPK1) inhibitor, herein designated as HP210, with the established method of small interfering RNA (siRNA) for target validation. The objective is to offer a clear, data-supported framework for cross-validating the pharmacological effects of this compound with the genetic knockdown of its target, HPK1. This comparison is crucial for confirming on-target activity and building confidence in subsequent drug development efforts.
Introduction to HPK1 Inhibition and Target Validation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell and B-cell receptor signaling.[1][2] By inhibiting HPK1, the aim is to enhance the activation, proliferation, and effector functions of immune cells, making it a promising therapeutic target for immuno-oncology.[3][4]
Target validation is a critical step in drug discovery to ensure that the observed biological effects of a compound are due to its interaction with the intended target. Cross-validation using a distinct modality, such as siRNA, provides strong evidence for on-target activity. While a small molecule inhibitor like this compound acts by blocking the kinase activity of the HPK1 protein, siRNA prevents the translation of the HPK1 mRNA, thus reducing the total amount of the protein.[5] Comparing the phenotypic outcomes of both interventions is a robust validation strategy.
Data Presentation: this compound vs. HPK1 siRNA
The following table summarizes the expected comparative effects of this compound and HPK1 siRNA on key functional readouts in activated human T-cells. The data is synthesized from studies on various HPK1 inhibitors and HPK1 knockout/knockdown experiments.[3][4][6][7]
| Parameter | Method | Expected Outcome | Quantitative Endpoint (Illustrative) |
| Target Engagement | This compound | Inhibition of HPK1 kinase activity | IC50: 1-10 nM (Biochemical Assay) |
| HPK1 siRNA | Reduction of HPK1 protein expression | >80% knockdown (Western Blot) | |
| Downstream Signaling | This compound | Decreased phosphorylation of SLP-76 (Ser376) | IC50: 50-200 nM (Cell-based pSLP-76 Assay) |
| HPK1 siRNA | Decreased phosphorylation of SLP-76 (Ser376) | Significant reduction in pSLP-76 levels | |
| T-Cell Activation | This compound | Increased IL-2 secretion | EC50: 10-100 nM (IL-2 ELISA) |
| HPK1 siRNA | Increased IL-2 secretion | 2-4 fold increase in IL-2 production vs. control siRNA | |
| Effector Function | This compound | Increased IFN-γ production | Significant increase in IFN-γ secretion |
| HPK1 siRNA | Increased IFN-γ production | Significant increase in IFN-γ secretion |
Experimental Protocols
This compound Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the treatment of PBMCs with the hypothetical HPK1 inhibitor, this compound, to assess its effect on T-cell activation.
-
PBMC Isolation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
This compound Treatment: Seed PBMCs in 96-well plates. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to the wells.
-
T-Cell Stimulation: Stimulate T-cells by adding anti-CD3 and anti-CD28 antibodies to the culture medium.[1]
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis:
-
Cytokine Secretion: Collect the culture supernatant and measure the concentration of IL-2 and IFN-γ using an ELISA kit.[4]
-
Phospho-SLP-76 Analysis: For signaling studies, lyse the cells after a shorter incubation period (e.g., 30 minutes) and analyze the phosphorylation of SLP-76 at Ser376 by Western blot or a cell-based immunoassay.
-
siRNA-Mediated Knockdown of HPK1 in Jurkat Cells
This protocol describes the transfection of Jurkat T-cells with siRNA targeting HPK1. Jurkat cells are a common model for studying T-cell signaling.
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Ensure cells are in the logarithmic growth phase and have a viability of >90%.
-
siRNA Preparation: Dilute HPK1-targeting siRNA and a non-targeting control siRNA in an appropriate transfection buffer (e.g., Opti-MEM).[8]
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same transfection buffer.[8]
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.[9]
-
Transfection: Add the siRNA-transfection reagent complexes to the Jurkat cells in suspension. Seed the cells in 24-well plates.[9]
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis:
-
Knockdown Verification: Harvest the cells and assess the efficiency of HPK1 knockdown by Western blot analysis of HPK1 protein levels or qRT-PCR for HPK1 mRNA levels.
-
Functional Assay: After confirming knockdown, stimulate the cells with anti-CD3/anti-CD28 antibodies and measure IL-2 production in the supernatant by ELISA.[4]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcusbio.com [arcusbio.com]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. signagen.com [signagen.com]
A Comparative Analysis of Oxy210 and JAK Inhibitors in Inflammatory Pathways
An objective guide for researchers and drug development professionals on the performance of Oxy210 versus Janus Kinase (JAK) inhibitors, supported by experimental data.
Introduction: The landscape of inflammatory disease therapeutics is continually evolving, with novel mechanisms of action offering new hope for patients. This guide provides a comparative overview of Oxy210, a semi-synthetic oxysterol, and the established class of Janus Kinase (JAK) inhibitors. While the initial query referenced "HP210," our comprehensive search indicates this is likely a typographical error for "Oxy210," a compound with emerging anti-inflammatory properties. This comparison will delve into their distinct mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for key assays.
Section 1: Mechanisms of Action
Oxy210: A Modulator of Toll-Like Receptor Signaling
Oxy210 exerts its anti-inflammatory effects by inhibiting Toll-like receptor (TLR) signaling, specifically TLR4 and TLR2.[1] TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of downstream signaling cascades and the production of pro-inflammatory cytokines. By inhibiting TLR4 and TLR2, Oxy210 can dampen the inflammatory response at an early stage.[1]
JAK Inhibitors: Targeting Intracellular Cytokine Signaling
JAK inhibitors are small molecules that interfere with the JAK-STAT signaling pathway.[2] This pathway is a primary route for signal transduction for numerous cytokines and growth factors involved in inflammation and immunity.[2] There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. Different cytokines utilize different combinations of JAKs to transmit their signals. By inhibiting one or more of these JAKs, these drugs can block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[3]
Section 2: Quantitative Data Comparison
In Vitro Potency
The following table summarizes the available in vitro data for Oxy210 and a selection of JAK inhibitors.
| Compound | Target | IC50 (nM) | Assay System |
| Oxy210 | Macrophage Proliferation | 880 ± 160 | RAW264.7 cells |
| Tofacitinib | JAK1 | 112 | Enzymatic Assay |
| JAK2 | 20 | Enzymatic Assay | |
| JAK3 | 1 | Enzymatic Assay | |
| Baricitinib | JAK1 | 5.9 | Enzymatic Assay |
| JAK2 | 5.7 | Enzymatic Assay | |
| JAK3 | >400 | Enzymatic Assay | |
| TYK2 | 53 | Enzymatic Assay | |
| Upadacitinib | JAK1 | 43 | Enzymatic Assay |
| JAK2 | 120 | Enzymatic Assay | |
| JAK3 | 2300 | Enzymatic Assay | |
| TYK2 | 4700 | Enzymatic Assay | |
| Filgotinib | JAK1 | 10 | Enzymatic Assay |
| JAK2 | 28 | Enzymatic Assay | |
| JAK3 | 810 | Enzymatic Assay | |
| TYK2 | 116 | Enzymatic Assay |
Note: IC50 values for JAK inhibitors can vary between different assay systems (enzymatic vs. cellular). The data presented here are from enzymatic assays for direct comparison of kinase inhibition.
In Vivo and Clinical Efficacy
Direct comparative clinical trial data between Oxy210 and JAK inhibitors is not available. The following tables present a summary of key efficacy data from preclinical studies of Oxy210 and clinical trials of various JAK inhibitors in relevant inflammatory conditions.
Oxy210: Preclinical In Vivo Data
| Animal Model | Inflammatory Condition | Key Findings |
| APOE3-Leiden.CETP mice | Diet-induced NASH and atherosclerosis | Reduced hepatic and adipose tissue expression of IL-6, MCP-1, and CD68.[4] Reduced atherosclerotic lesion formation by over 50%.[5] |
| APOE3-Leiden.CETP mice | Atherosclerosis | Reduced expression of IL-1β, IL-6, TNF-α, CCL2, VCAM-1, and E-Selectin in vascular cells.[5] |
JAK Inhibitors: Clinical Trial Efficacy in Rheumatoid Arthritis (RA) and Psoriatic Arthritis (PsA)
| Drug | Indication | Trial | Key Efficacy Endpoint | Result |
| Tofacitinib | RA (DMARD-IR) | ORAL Solo | ACR20 at Month 3 | Tofacitinib 5mg BID: 59.8% vs. Placebo: 26.7% |
| RA (MTX-IR) | ORAL Scan | ACR20 at Month 6 | Tofacitinib 5mg BID + MTX: 51.5% vs. Placebo + MTX: 25.3% | |
| Baricitinib | RA (DMARD-IR) | RA-BEACON | ACR20 at Week 12 | Baricitinib 4mg QD: 55% vs. Placebo: 27%[6] |
| RA (MTX-IR) | RA-BEAM | ACR20 at Week 12 | Baricitinib 4mg QD: 70% vs. Adalimumab: 61% | |
| Upadacitinib | PsA (non-bDMARD-IR) | SELECT-PsA 1 | ACR20 at Week 12 | Upadacitinib 15mg QD: 71% vs. Placebo: 36%[1] |
| PsA (bDMARD-IR) | SELECT-PsA 2 | ACR20 at Week 12 | Upadacitinib 15mg QD: 57% vs. Placebo: 24%[7] |
ACR20/50/70 represents a 20%/50%/70% improvement in the American College of Rheumatology criteria. DMARD-IR: Inadequate response to disease-modifying antirheumatic drugs. MTX-IR: Inadequate response to methotrexate. bDMARD-IR: Inadequate response to biologic DMARDs.
Section 3: Experimental Protocols
Oxy210: Inhibition of LPS-Induced Cytokine Production in Macrophages
Objective: To determine the in vitro efficacy of Oxy210 in inhibiting the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Oxy210 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Oxy210 (or vehicle control, DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours (for gene expression analysis) or 24 hours (for protein analysis).
-
Sample Collection:
-
Gene Expression: After 6 hours of LPS stimulation, wash the cells with PBS and lyse them for RNA extraction.
-
Protein Expression: After 24 hours of LPS stimulation, collect the cell culture supernatants for cytokine measurement by ELISA.
-
-
Analysis:
-
qRT-PCR: Synthesize cDNA from the extracted RNA and perform qRT-PCR to measure the relative mRNA expression levels of Tnf-α, Il-6, and Il-1β, normalized to a housekeeping gene (e.g., Gapdh).
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Interpretation: Calculate the percentage of inhibition of cytokine production by Oxy210 at each concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.
JAK Inhibitors: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a JAK inhibitor against specific JAK isoforms (JAK1, JAK2, JAK3, TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test JAK inhibitor (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the JAK inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer
-
JAK inhibitor dilution or DMSO (vehicle control)
-
Recombinant JAK enzyme
-
A mixture of ATP and substrate peptide to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into a luminescent signal.
-
-
Measurement: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize, then measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Section 4: Conclusion
Oxy210 and JAK inhibitors represent two distinct approaches to modulating the inflammatory response. Oxy210 acts upstream by targeting TLR signaling on the cell surface, potentially preventing the initiation of a broad inflammatory cascade. In contrast, JAK inhibitors act intracellularly, intercepting the signals of multiple cytokines that are crucial for the amplification and maintenance of inflammation.
The quantitative data highlights the high potency of JAK inhibitors in enzymatic assays, with IC50 values in the low nanomolar range. While direct comparative IC50 values for Oxy210's anti-inflammatory effects are not yet widely published, preclinical in vivo studies demonstrate its significant efficacy in reducing inflammatory markers and disease pathology in animal models.
The choice between these therapeutic strategies will depend on the specific inflammatory disease, the desired level of immunosuppression, and the safety profile. As a novel compound, Oxy210's clinical potential is still under investigation. Further research, including head-to-head comparative studies, will be crucial to fully elucidate the relative merits of these two promising anti-inflammatory approaches.
References
- 1. hcplive.com [hcplive.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells [escholarship.org]
- 6. Baricitinib Has Promising Clinical Trial Results for Treating RA - The Rheumatologist [the-rheumatologist.org]
- 7. Vulgar Psoriasis | Upadacitinib in Patients with Psoriatic Arthritis and Inadequate Response to Biologics: 56-Week Data from the Randomized Controlled Phase 3 SELECT-PsA 2 Study | springermedicine.com [springermedicine.com]
In Vivo Validation of Anti-Inflammatory Effects: A Comparative Analysis of Oxy210 and HU210
For researchers and professionals in drug development, the in vivo validation of a compound's therapeutic efficacy is a critical step. This guide provides a comparative analysis of the anti-inflammatory properties of two investigational compounds, Oxy210 and HU210, based on published preclinical data. The information is intended for an audience with a scientific background, offering a detailed look at the experimental evidence, methodologies, and mechanisms of action.
Overview of Compounds
Oxy210 is a semi-synthetic oxysterol-based drug candidate with demonstrated anti-inflammatory and anti-fibrotic properties. In vivo studies have primarily focused on its potential in metabolic diseases with a significant inflammatory component, such as atherosclerosis and non-alcoholic steatohepatitis (NASH).
HU210 is a potent, synthetic cannabinoid that acts as a non-selective agonist for cannabinoid receptors. Its anti-inflammatory effects have been investigated in models of intestinal inflammation, such as colitis.
In Vivo Anti-Inflammatory Efficacy: A Comparative Summary
Due to the investigation of Oxy210 and HU210 in different inflammatory models, a direct head-to-head comparison is not available in the current literature. The following tables summarize their in vivo effects in their respective primary disease models.
Table 1: In Vivo Efficacy of Oxy210 in a Mouse Model of Atherosclerosis
| Parameter | Control (Western Diet) | Oxy210-Treated (4 mg/g in Diet) | Percentage Change | Citation |
| Atherosclerotic Lesion Formation | High | Reduced by over 50% | >50% reduction | [1][2] |
| Plasma Total Cholesterol | Elevated | Significantly reduced | Reduction | [1][2] |
| Macrophage Content in Lesions | High | Reduced | Reduction | [1][2] |
Table 2: In Vivo Efficacy of HU210 in a DSS-Induced Colitis Mouse Model
| Parameter | Control (DSS) | HU210-Treated | Percentage Change | Citation |
| Disease Activity Index (DAI) | High | Significantly reduced | Reduction | [3][4] |
| Colon Length | Shortened | Significantly preserved | Preservation | [3][4] |
| Pro-inflammatory Cytokines (Plasma & Lung) | Increased | Alleviated (in WT mice) | Reduction | [5] |
| Pulmonary Myeloperoxidase Activity | Increased | Alleviated (in WT mice) | Reduction | [5] |
Experimental Protocols
Oxy210 in APOE*3-Leiden.CETP Mouse Model of Atherosclerosis
This model utilizes a humanized mouse strain that develops atherosclerosis and NASH in a manner that closely mimics human pathology.
Experimental Workflow:
Experimental Workflow for Oxy210 In Vivo Study.
-
Animal Model: APOE*3-Leiden.CETP transgenic mice, which are susceptible to hyperlipidemia and atherosclerosis, are used.[2]
-
Diet: Mice are fed a high-fat, high-cholesterol "Western" diet (WD) to induce disease.[2]
-
Treatment: Oxy210 is orally administered by incorporating it into the WD at a concentration of 4 mg/g of diet. The treatment duration is typically 16 weeks.[1]
-
Endpoint Analysis:
-
Atherosclerotic Lesion Quantification: The aortic root is sectioned and stained to visualize and quantify the area of atherosclerotic lesions.[2]
-
Plasma Lipid Profile: Blood samples are collected to measure levels of total cholesterol and other lipids.[1]
-
Immunohistochemistry: Aortic sections are stained for macrophage markers to assess the inflammatory cell content within the lesions.[2]
-
HU210 in Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Mouse Model
This is a widely used chemical induction model that mimics the pathology of human ulcerative colitis.
Experimental Workflow:
Experimental Workflow for HU210 In Vivo Study.
-
Animal Model: Wild-type mice or specific knockout strains (e.g., Tlr4-/-) are used to investigate the role of particular signaling pathways.[5]
-
Induction of Colitis: Acute colitis is induced by administering 4% dextran sulfate sodium (DSS) in the drinking water for 7 days.[5]
-
Treatment: HU210 is administered to the mice during the DSS treatment period.
-
Endpoint Analysis:
Mechanistic Insights: Signaling Pathways
Oxy210: Inhibition of TLR2/4 and AP-1 Signaling
Oxy210 exerts its anti-inflammatory effects by inhibiting Toll-like receptor (TLR) 2 and TLR4 signaling pathways. These receptors are key players in the innate immune response and their activation leads to the downstream activation of transcription factors like Activator Protein-1 (AP-1), which in turn promotes the expression of various pro-inflammatory genes.
Oxy210's Anti-Inflammatory Signaling Pathway.
HU210: Modulation of TLR4-p38 MAPK Pathway
The anti-inflammatory action of HU210 in extraintestinal tissues during colitis appears to be dependent on the TLR4 signaling pathway, specifically through the modulation of the p38 mitogen-activated protein kinase (MAPK) pathway.[5]
HU210's Anti-Inflammatory Signaling Pathway.
Comparison with Alternative Anti-Inflammatory Agents
Oxy210 vs. Statins
Statins, such as atorvastatin, are the standard of care for atherosclerosis and are known to have anti-inflammatory effects, although these are often considered secondary to their lipid-lowering properties.[1] Oxy210 also demonstrates lipid-lowering effects.[1] However, the direct inhibition of TLR signaling by Oxy210 suggests a primary anti-inflammatory mechanism that may be independent of its effects on cholesterol levels. This dual action on both lipid metabolism and direct inflammatory pathways could offer a synergistic therapeutic benefit.
HU210 vs. Mesalazine/Sulfasalazine (B1682708)
Mesalazine (5-aminosalicylic acid) and its prodrug sulfasalazine are first-line treatments for mild to moderate ulcerative colitis. Their primary mechanism is thought to involve the inhibition of cyclooxygenase and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. HU210, as a cannabinoid receptor agonist, acts through a distinct mechanism involving the endocannabinoid system and modulation of the TLR4-p38 MAPK pathway. This difference in the mechanism of action suggests that HU210 could be a potential therapeutic option for patients who do not respond to conventional aminosalicylate therapy. One study showed that molecular hydrogen was comparable and sometimes more effective than sulfasalazine in a DSS-induced colitis model, highlighting the potential for novel mechanisms in treating colitis.[6][7]
Conclusion
Both Oxy210 and HU210 have demonstrated significant anti-inflammatory effects in preclinical in vivo models. Their distinct mechanisms of action and efficacy in different disease models highlight their potential as novel therapeutic agents. Oxy210's dual impact on lipid metabolism and direct inflammation makes it a promising candidate for complex metabolic diseases like atherosclerosis. HU210's modulation of the TLR4-p38 MAPK pathway in a colitis model suggests a novel approach for treating inflammatory bowel disease. Further research, including head-to-head comparative studies and clinical trials, is necessary to fully elucidate their therapeutic potential and position them relative to existing treatments.
References
- 1. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular hydrogen is comparable to sulfasalazine as a treatment for DSS-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular hydrogen is comparable to sulfasalazine as a treatment for DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of HP210: A Selective Glucocorticoid Receptor Modulator
A guide for researchers on the preclinical findings of HP210 and its alternatives, focusing on the reproducibility and comparative efficacy of selective glucocorticoid receptor modulators (SGRMs).
Introduction to Selective Glucocorticoid Receptor Modulators (SGRMs)
Selective Glucocorticoid Receptor Modulators (SGRMs) are a class of compounds designed to replicate the anti-inflammatory effects of traditional glucocorticoids while minimizing their associated side effects. The therapeutic action of glucocorticoids is primarily mediated through the glucocorticoid receptor (GR). Upon activation, the GR can modulate gene expression through two main pathways: transrepression and transactivation.
Transrepression is largely responsible for the anti-inflammatory effects of glucocorticoids. In this pathway, the activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the expression of inflammatory cytokines and other mediators.
Transactivation , on the other hand, involves the direct binding of GR dimers to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of various genes. This pathway is associated with many of the undesirable side effects of long-term glucocorticoid therapy, including metabolic changes, osteoporosis, and skin atrophy.
The primary goal in the development of SGRMs, such as this compound, is to create compounds that selectively induce transrepression while having minimal or no transactivation activity. This "dissociation" of effects is key to a more favorable therapeutic profile. It is important to note that direct reproducibility studies for the initial findings of this compound are not currently available in the public domain. This guide, therefore, provides a comparative overview based on the existing preclinical data for this compound and other non-steroidal SGRMs.
Comparative Preclinical Data of SGRMs
The following table summarizes the available preclinical data for this compound and selected alternative SGRMs. The data is primarily focused on their potency in NF-κB transrepression, a key indicator of anti-inflammatory activity, and their reported effects on GR transactivation. Dexamethasone (B1670325), a potent synthetic glucocorticoid, is included for comparison.
| Compound | Target | NF-κB Transrepression (IC50) | GR Transactivation | Key Findings & Citations |
| This compound | Glucocorticoid Receptor (GR) | 2.32 µM | Did not induce transactivation functions of GR. | A non-steroidal SGRM that suppresses the secretion of pro-inflammatory cytokines IL-1β and IL-6. It exhibits a reduced side-effect profile compared to dexamethasone by not activating phylogenetically related mineralocorticoid and progesterone (B1679170) receptors. |
| Dexamethasone | Glucocorticoid Receptor (GR) | ~0.5 nM (for κB-driven reporter) | EC50 ~3.6 x 10-8 M (for β2-receptor transcription) | A potent synthetic glucocorticoid that exhibits both strong transrepression and transactivation, serving as a benchmark for SGRM development.[1][2] |
| Mapracorat (ZK 216348) | Glucocorticoid Receptor (GR) | IC50 ~0.97 nM (for IL-6 inhibition) | ~60-fold less potent than prednisolone (B192156) in inducing tyrosine aminotransferase (TAT), a marker for transactivation. | Demonstrates a clear selectivity for transrepression over transactivation in vitro and has shown anti-inflammatory activity in vivo with a reduced potential for hyperglycemia compared to prednisolone. |
| Compound A (CpdA) | Glucocorticoid Receptor (GR) | Efficiently blocks TNF-induced NF-κB-driven promoter activity. | Does not efficiently transrepress AP-1-driven promoter activity. | A non-steroidal SGRM that selectively blocks NF-κB- but not AP-1-driven gene expression. |
| AZD9567 | Glucocorticoid Receptor (GR) | Potent GR modulator. | Exhibits partial agonist/antagonist activity. | An oral GR modulator designed to have a partial efficacy for transactivation while maintaining full efficacy in transrepression. |
| Org 214007-0 | Glucocorticoid Receptor (GR) | Retained full efficacy in in vivo inflammation models. | Lower efficacy (32%) in GRE-mediated gene expression compared to prednisolone. | A non-steroidal SGRM with an improved therapeutic index compared to prednisolone, showing full anti-inflammatory properties with a lower risk for metabolic side effects. |
Note: The IC50 and EC50 values are sourced from various studies and may not be directly comparable due to differences in experimental conditions. The lack of a quantitative EC50 value for GR transactivation by this compound is a current data gap in the publicly available literature.
Experimental Protocols
The evaluation of SGRMs typically involves in vitro assays to determine their activity on both the transrepression and transactivation pathways of the glucocorticoid receptor. Below are generalized protocols for these key experiments.
NF-κB Transrepression Reporter Gene Assay
This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription, a key mechanism of anti-inflammatory action.
Objective: To determine the IC50 value of a test compound for the inhibition of NF-κB-dependent reporter gene expression.
Materials:
-
Human cell line (e.g., A549, HEK293)
-
Expression vector for the p65 subunit of NF-κB (optional, depending on cell line)
-
Reporter plasmid containing NF-κB response elements upstream of a luciferase gene (e.g., 3xκB-luc)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and control (e.g., Dexamethasone)
-
Inducing agent for NF-κB activation (e.g., TNF-α, IL-1β)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Plate the transfected cells into 96-well plates and allow them to recover for 24 hours.
-
-
Compound Treatment and Induction:
-
Prepare serial dilutions of the test compound and controls.
-
Pre-treat the cells with the compounds for 1-2 hours.
-
Induce NF-κB activation by adding the inducing agent (e.g., TNF-α) to the wells.
-
Incubate for a further 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the induced NF-κB activity.
-
GR Transactivation Reporter Gene Assay
This assay measures the ability of a compound to activate GR-mediated gene transcription, which is associated with potential side effects.
Objective: To determine the EC50 value of a test compound for the activation of a GR-dependent reporter gene.
Materials:
-
Human cell line (e.g., A549, HEK293)
-
Expression vector for the human glucocorticoid receptor (hGR)
-
Reporter plasmid containing Glucocorticoid Response Elements (GREs) upstream of a luciferase gene (e.g., MMTV-luc)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements (charcoal-stripped serum is recommended to reduce background from endogenous steroids)
-
Test compound (e.g., this compound) and control (e.g., Dexamethasone)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in medium supplemented with charcoal-stripped fetal bovine serum.
-
Co-transfect the cells with the hGR expression vector, the GRE-luciferase reporter plasmid, and the control plasmid.
-
Plate the transfected cells into 96-well plates and allow them to recover for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and controls.
-
Treat the cells with the compounds for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathways
The following diagram illustrates the desired (transrepression) and undesired (transactivation) signaling pathways of the glucocorticoid receptor when activated by a ligand.
Caption: SGRM signaling: desired transrepression vs. undesired transactivation.
Experimental Workflow for SGRM Evaluation
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a novel SGRM compound.
Caption: Preclinical workflow for the evaluation of novel SGRM compounds.
References
- 1. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of HP210: A Comparative Guide for Researchers
For Immediate Release
A detailed analysis of the selective glucocorticoid receptor modulator (SGRM), HP210, reveals a focused activity profile with significant implications for targeted therapeutic development. This guide provides a comprehensive comparison of this compound's specificity against other nuclear receptors, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a non-steroidal SGRM designed to preferentially induce transrepression of the glucocorticoid receptor (GR), a mechanism associated with anti-inflammatory effects, while minimizing transactivation activities linked to adverse side effects.
Executive Summary of this compound Specificity
Experimental data indicates that this compound is a potent modulator of the glucocorticoid receptor. A key study demonstrated its efficacy in inhibiting the NF-κB mediated tethered transrepression function of GR with a half-maximal inhibitory concentration (IC50) of 2.32 μM. Crucially, the same research highlighted the selectivity of this compound, noting an absence of cross-reactivity with the closely related mineralocorticoid receptor (MR) and progesterone (B1679170) receptor (PR)[1][2].
Currently, quantitative data on the binding affinity of this compound to the androgen receptor (AR) and estrogen receptor (ER) is not publicly available. The following table summarizes the existing data on this compound's activity profile.
Comparative Activity of this compound Across Nuclear Receptors
| Nuclear Receptor | Parameter | This compound | Dexamethasone (Reference) |
| Glucocorticoid Receptor (GR) | Functional Activity (NF-κB Transrepression IC50) | 2.32 μM[1][2] | Data not available for direct comparison in the same assay |
| Mineralocorticoid Receptor (MR) | Cross-reactivity | No cross-activity observed[1][2] | Known to have cross-reactivity |
| Progesterone Receptor (PR) | Cross-reactivity | No cross-activity observed[1][2] | Known to have cross-reactivity |
| Androgen Receptor (AR) | Cross-reactivity | Data not publicly available | - |
| Estrogen Receptor (ER) | Cross-reactivity | Data not publicly available | - |
Delving into the Mechanism: The this compound Signaling Pathway
As a selective glucocorticoid receptor modulator, this compound's mechanism of action is centered on the differential regulation of GR-mediated gene expression. The ideal SGRM, such as this compound, primarily engages in transrepression, leading to the desired anti-inflammatory outcomes, while avoiding the transactivation pathway that is associated with metabolic and other side effects.
References
Confirming the Mechanism of Action of HP210: An Orthogonal Assay Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of orthogonal experimental methods to validate the hypothesized mechanism of action of HP210, a novel inhibitor of the MEK1/2 signaling pathway.
The robust confirmation of a drug's mechanism of action is fundamental to its development. Relying on a single assay can be misleading due to potential off-target effects or assay-specific artifacts. Therefore, employing a series of orthogonal assays, which measure different aspects of the drug's biological activity, is a critical validation step. This guide details three key orthogonal assays to confirm that this compound functions as a MEK1/2 inhibitor: a target engagement assay, a downstream signaling assay, and a cell proliferation assay. We compare the hypothetical performance of this compound with a known MEK1/2 inhibitor, Trametinib.
The MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a common driver in many cancers.[2][] MEK1 and MEK2 are dual-specificity protein kinases that phosphorylate and activate their only known substrates, ERK1 and ERK2.[1][5] Inhibition of MEK1/2 is expected to block the phosphorylation of ERK1/2 and subsequently inhibit cell proliferation.[1][]
Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.
Data Presentation: this compound vs. Trametinib
The following table summarizes hypothetical quantitative data for this compound in comparison to the well-characterized MEK1/2 inhibitor, Trametinib.
| Assay Type | Parameter | This compound | Trametinib (Reference) |
| Target Engagement | NanoBRET IC50 | 15 nM | 10 nM |
| Downstream Signaling | p-ERK Western Blot IC50 | 25 nM | 18 nM |
| Cellular Phenotype | Cell Proliferation (MTT) IC50 | 50 nM | 40 nM |
Orthogonal Assay Methodologies
Target Engagement: NanoBRET™ Assay
This assay directly measures the binding of this compound to MEK1/2 in live cells, providing evidence of target engagement.[6][7] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused MEK1/2 and a fluorescent tracer that binds to the same target.[6] A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[6]
Caption: Workflow for the NanoBRET™ target engagement assay.
Experimental Protocol:
-
Cell Plating: Seed HEK293 cells transiently expressing a NanoLuc®-MEK1 or MEK2 fusion protein in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference compound, Trametinib.
-
Assay: Add the NanoBRET™ tracer and the test compounds to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Detection: Measure the BRET signal using a luminometer.
-
Data Analysis: Plot the BRET signal against the compound concentration and determine the IC50 value.
Downstream Signaling: Western Blot for Phospho-ERK (p-ERK)
This assay assesses the functional consequence of MEK1/2 inhibition by measuring the phosphorylation status of its direct downstream substrate, ERK1/2.[1][5] A reduction in the levels of phosphorylated ERK (p-ERK) upon treatment with this compound indicates inhibition of the upstream MEK1/2 kinase activity.[1][5]
Caption: Workflow for detecting p-ERK levels by Western Blot.
Experimental Protocol:
-
Cell Treatment: Plate a suitable cell line (e.g., A549) and serum-starve overnight. Treat cells with various concentrations of this compound or Trametinib for 1-2 hours.[8]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Antibody Incubation: Block the membrane and incubate overnight with a primary antibody specific for p-ERK1/2. Subsequently, probe with an HRP-conjugated secondary antibody.[9]
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to serve as a loading control.[10][11]
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Calculate the IC50 value.
Cellular Phenotype: Cell Proliferation (MTT) Assay
This assay measures the downstream functional effect of MEK1/2 inhibition on cell viability and proliferation.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for the MTT cell proliferation assay.
Experimental Protocol:
-
Cell Plating: Seed cells (e.g., A375) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Trametinib for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and determine the IC50 value.
References
- 1. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 细胞活力和增殖测定 [sigmaaldrich.com]
A Comparative Analysis of HP210 (Oxy210) Against Established Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel anti-inflammatory agent HP210, identified as the semi-synthetic oxysterol Oxy210, against the established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This comparison is based on available in vitro experimental data, focusing on the differential mechanisms of action and their impact on key inflammatory pathways.
Executive Summary
Oxy210 demonstrates a potent anti-inflammatory profile through a distinct mechanism of action that differentiates it from traditional anti-inflammatory agents. By inhibiting Toll-like receptor (TLR) signaling, Oxy210 effectively suppresses the production of key pro-inflammatory cytokines. In direct comparative studies, Oxy210 has shown superior or equivalent efficacy to Dexamethasone and a different response profile than Ibuprofen at the tested concentrations.
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the quantitative data from in vitro studies in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.
Table 1: Comparative Inhibition of Pro-inflammatory Cytokine Expression
| Compound | Concentration | Target Gene | Result |
| Oxy210 | 5 µM | IL-6 | More effective inhibition than Dexamethasone[1] |
| 5 µM | TNF-α | As effective as Dexamethasone[1] | |
| Dexamethasone | 5 µM | IL-6 | Less effective inhibition than Oxy210[1] |
| 5 µM | TNF-α | As effective as Oxy210[1] | |
| Ibuprofen | 5 µM | IL-6, TNF-α | No inhibitory effect observed[1] |
Table 2: IC50 Values for Oxy210 Inhibition of Inflammatory Gene Expression in LPS-Stimulated RAW264.7 Macrophages
| Target Gene | IC50 (µM) |
| IL-6 | 0.99 - 1.73[1] |
| TNF-α | 0.99 - 1.73[1] |
| iNOS | 0.99 - 1.73[1] |
| NLRP3 | 0.99 - 1.73[1] |
| MCP-1 (CCL2) | 0.99 - 1.73[1] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of Oxy210, Ibuprofen, and Dexamethasone.
Caption: Mechanism of action for Oxy210.
Caption: Mechanism of action for Ibuprofen.
Caption: Mechanism of action for Dexamethasone.
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[2][3]
-
Cell Seeding: For experiments, cells are seeded in 24-well or 96-well plates at a density of approximately 5 x 10^5 cells/well and allowed to adhere overnight.[3][4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing the desired concentration of the test compound (Oxy210, Dexamethasone, or Ibuprofen) or vehicle control. Cells are typically pre-incubated with the compound for 1 to 24 hours.[1][2]
-
LPS Stimulation: To induce an inflammatory response, lipopolysaccharide (LPS) from E. coli is added to the wells at a concentration ranging from 25 ng/mL to 1 µg/mL.[1][2][4]
-
Incubation: The cells are incubated with the test compounds and LPS for a period of 6 to 24 hours.[1][5]
-
Gene Expression Analysis: Following incubation, total RNA is extracted from the cells. The expression levels of inflammatory genes (e.g., IL-6, TNF-α, iNOS) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Gene expression is normalized to a housekeeping gene such as GAPDH or Oaz1.[1][6]
Conclusion
Oxy210 presents a promising and distinct approach to anti-inflammatory therapy. Its mechanism, centered on the inhibition of TLR signaling, offers a targeted intervention upstream of the inflammatory cascade. The in vitro data demonstrates its high potency, in some cases exceeding that of the corticosteroid Dexamethasone, and highlights its different mode of action compared to the COX-inhibiting NSAID, Ibuprofen. Further in vivo studies and direct comparative clinical trials are warranted to fully elucidate the therapeutic potential of Oxy210 in inflammatory diseases.
References
- 1. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gene expression profiles of RAW264.7 macrophages stimulated with preparations of LPS differing in isolation and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Oxy210: A Novel Dual Inhibitor for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Oxy210, a novel semi-synthetic oxysterol derivative, against standard therapeutic approaches for non-alcoholic steatohepatitis (NASH) and related fibrotic conditions. Oxy210 is distinguished by its unique mechanism of action, targeting both the Hedgehog (Hh) and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are critical drivers of fibrosis.[1][2][3] This document summarizes key experimental findings, outlines detailed protocols, and visualizes the underlying biological pathways and workflows.
Quantitative Data Summary
The following tables present a summary of the key in vivo and in vitro experimental results for Oxy210. The primary comparison is between Oxy210-treated groups and control (vehicle-treated) groups in a humanized mouse model of NASH.
Table 1: In Vivo Efficacy of Oxy210 in a Humanized Mouse Model of NASH
| Parameter | Control Group (Western Diet) | Oxy210-Treated Group (4 mg/g in Diet) | Percentage Change | Reference |
| Hepatic Fibrosis | ||||
| Liver Fibrosis Score | 2.5 ± 0.2 | 1.5 ± 0.1 | ↓ 40% | [4][5] |
| Hepatic Collagen (Sirius Red) | 1.8% ± 0.2% | 0.8% ± 0.1% | ↓ 55.6% | [1][2] |
| Atherosclerosis | ||||
| Atherosclerotic Lesion Area | 250,000 µm² (approx.) | 120,000 µm² (approx.) | ↓ >50% | [5][6] |
| Plasma Lipids & Cytokines | ||||
| Total Plasma Cholesterol | 1200 mg/dL (approx.) | 800 mg/dL (approx.) | ↓ 33% | [5][6] |
| Plasma MCP-1 | Increased | Diminished Increase | Significant Reduction | [7] |
| Plasma TNF-α | Increased | Diminished Increase | Significant Reduction | [7] |
| Gene Expression (Liver) | ||||
| Pro-fibrotic Genes (e.g., Col1a1) | Upregulated | Significantly Reduced | - | [1][2] |
| Pro-inflammatory Genes | Upregulated | Significantly Reduced | - | [1][2] |
Table 2: In Vitro Mechanistic Data for Oxy210
| Cell Type / Assay | Condition | Key Finding | IC50 / Effective Conc. | Reference |
| Human Hepatic Stellate Cells | TGF-β Stimulation | Attenuates expression of pro-fibrotic genes | 5-10 µM | [1][2] |
| Human Lung Fibroblasts (IMR-90) | TGF-β Stimulation | Inhibits expression of fibrotic genes | 5 µM | [8][9] |
| Human Renal Fibroblasts | TGF-β Stimulation | Inhibits expression of fibrotic genes | 5 µM | [8][9] |
| RAW264.7 Macrophages | LPS Stimulation | Inhibits inflammatory gene expression (IL-6, Ccl2) | 5 µM | [10] |
| THP-1 Macrophages | LPS Stimulation | Inhibits inflammatory gene expression (IL-6, TNF-α) | 5 µM | [10] |
| Renal Cell Proliferation | - | Inhibits proliferation of Pericytes, Fibroblasts, Mesangial cells | 1.0 - 2.3 µM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Animal Model for NASH and Atherosclerosis
-
Model: Humanized APOE*3-Leiden.CETP mice were used, which closely recapitulate the hallmarks of human NASH and atherosclerosis when fed a high-fat, high-cholesterol Western Diet (WD).[6][11]
-
Dosing: Oxy210 was orally administered by incorporating it into the WD at concentrations ranging from 0.5 to 4 mg/g of food.[4][6]
-
Treatment Duration: Mice were treated for a period of 16 weeks.[1][6]
-
Endpoint Analysis:
-
Histology: Liver and aortic root sections were collected. Liver fibrosis was assessed using Picrosirius Red staining for collagen. Atherosclerotic lesions in the aorta were stained with Oil Red O.[4][5][6]
-
Biochemical Analysis: Plasma levels of total cholesterol and inflammatory cytokines (e.g., IL-6, MCP-1, TNF-α) were measured using colorimetric assays and ELISAs.[6][7]
-
Gene Expression: RNA was extracted from liver tissue, and quantitative real-time PCR (Q-RT-PCR) was performed to measure the expression of pro-fibrotic and pro-inflammatory genes.[1][2]
-
2. In Vitro Cell-Based Assays
-
Cell Culture:
-
Treatment: Cells were pre-treated with Oxy210 (typically at 5-10 µM) for several hours before stimulation with an agonist.[8][9][10]
-
Stimulation:
-
Analysis: After 24-72 hours of treatment, RNA was extracted and analyzed by Q-RT-PCR to quantify the expression of target genes (e.g., COL1A1, ACTA2, IL-6, TNF-α), which were normalized to a housekeeping gene like GAPDH.[8][9][10]
Visualizations: Signaling Pathways and Workflows
Diagram 1: Oxy210 Mechanism of Action on Fibrotic Pathways
Caption: Oxy210 dually inhibits TGF-β and Hedgehog signaling at the level of SMAD and GLI proteins.
Diagram 2: Experimental Workflow for In Vivo Analysis
Caption: Workflow for evaluating Oxy210's efficacy in a humanized mouse model of NASH.
Diagram 3: Logical Relationship of Oxy210's Therapeutic Effects
Caption: Oxy210's molecular inhibition leads to beneficial cellular and pathophysiological outcomes.
References
- 1. Oxy210, a novel inhibitor of hedgehog and TGF-β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxy210, a novel inhibitor of hedgehog and TGF‐β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Oxy210, a Semi-Synthetic Oxysterol, Inhibits Profibrotic Signaling in Cellular Models of Lung and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxysterol, Oxy210, Inhibits Hepatic Expression of Senescence-Associated and Pro-Fibrotic Genes in Humanized Hyperlipidemic Mice During Development of MASH and in Human Hepatocytes In Vitro | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
Unveiling HP210: A Novel Approach to Inflammation Modulation without Steroidal Side Effects
For researchers, scientists, and professionals in drug development, a new frontier in anti-inflammatory therapeutics is emerging with the development of HP210, a novel, non-steroidal selective glucocorticoid receptor modulator (SGRM). Preclinical research positions this compound as a promising alternative to traditional glucocorticoids, potentially offering similar anti-inflammatory efficacy with a significantly reduced risk of the adverse side effects that commonly limit the use of drugs like dexamethasone. This guide provides a comprehensive comparison of this compound with conventional glucocorticoids, supported by available experimental data, and outlines the methodologies employed in its evaluation.
Performance Comparison: this compound vs. Dexamethasone
This compound has been specifically designed to dissociate the two primary signaling pathways of the glucocorticoid receptor (GR): transrepression and transactivation. The anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression, while the undesirable side effects, such as metabolic dysregulation and immunosuppression, are largely linked to transactivation. This compound selectively induces transrepression of pro-inflammatory genes while exhibiting minimal transactivation activity.
A key study by Hu et al. (2022) in the European Journal of Medicinal Chemistry details the discovery and initial evaluation of this compound and a subsequent, more potent derivative, HP210_b4.[1][2][3] The findings from this research are summarized below, comparing the activity of these novel compounds with the widely used glucocorticoid, dexamethasone.
| Compound | GR Transrepression (NF-κB) IC50 (μM) | GR Transactivation | Pro-inflammatory Cytokine Inhibition | Cross-reactivity with Mineralocorticoid & Progesterone Receptors |
| This compound | 2.32 | Minimal | Suppresses IL-1β and IL-6 | No significant cross-reactivity |
| HP210_b4 | 0.99 | Not specified, expected to be minimal | Not specified, expected to be enhanced | Not specified |
| Dexamethasone | Potent (serves as a positive control) | Significant | Potent suppressor | Known cross-reactivity |
Table 1: Comparative Activity Profile of this compound, HP210_b4, and Dexamethasone. The data indicates that this compound and its derivative HP210_b4 effectively repress the NF-κB pathway, a key mediator of inflammation, with HP210_b4 showing more than double the potency of the parent compound.[2][3] Crucially, this compound demonstrates this anti-inflammatory activity with minimal induction of GR transactivation, a characteristic that suggests a lower propensity for steroidal side effects.[1][2][3] Furthermore, its lack of significant cross-reactivity with other steroid receptors enhances its specificity.[1][2][3]
Experimental Methodologies
The evaluation of this compound and its analogues involved a series of in vitro assays designed to characterize their interaction with the glucocorticoid receptor and their effect on inflammatory signaling pathways. While the full detailed protocols from the primary research are not publicly available, the following represents established and representative methodologies for the key experiments conducted.
Glucocorticoid Receptor (GR) Transrepression and Transactivation Assays
These assays are fundamental to differentiating the activity of SGRMs like this compound from traditional glucocorticoids.
Objective: To quantify the ability of a compound to inhibit pro-inflammatory signaling (transrepression) and to activate gene expression associated with side effects (transactivation).
General Protocol:
-
Cell Culture: Human cell lines, such as A549 (human lung carcinoma) or HEK293 (human embryonic kidney), are cultured under standard conditions. These cells are chosen for their responsiveness to glucocorticoids.
-
Transfection:
-
For Transrepression Assay: Cells are co-transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter and a plasmid expressing the human glucocorticoid receptor.
-
For Transactivation Assay: Cells are co-transfected with a plasmid containing a reporter gene driven by a glucocorticoid response element (GRE) and a GR-expressing plasmid.
-
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds (e.g., this compound, dexamethasone) for a specified period (typically 18-24 hours). For the transrepression assay, an inflammatory stimulus (e.g., TNF-α or LPS) is added to activate the NF-κB pathway.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). For the transrepression assay, the IC50 value (the concentration at which 50% of the inflammatory response is inhibited) is calculated. For the transactivation assay, the EC50 value (the concentration at which 50% of the maximal response is achieved) is determined.
Pro-inflammatory Cytokine Secretion Assay
This assay directly measures the anti-inflammatory effect of the compounds on key signaling molecules.
Objective: To determine the extent to which a compound can inhibit the release of pro-inflammatory cytokines, such as IL-1β and IL-6, from immune cells.
General Protocol:
-
Cell Culture: A suitable cell line, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1), is cultured.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of IL-1β and IL-6 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for each cytokine.
-
Data Analysis: The reduction in cytokine levels in the presence of the test compound is calculated relative to the stimulated, untreated control.
Visualizing the Molecular Mechanisms and Experimental Process
To further elucidate the scientific principles underlying this compound's development and evaluation, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Glucocorticoid Receptor (GR) Signaling Pathways.
Caption: this compound Discovery and Evaluation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]
- 3. Discovery of novel non-steroidal selective glucocorticoid receptor modulators by structure- and IGN-based virtual screening, structural optimization, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HP210: A Guide for Laboratory Professionals
Disclaimer: The identifier "HP210" is associated with multiple, chemically distinct products. This guide provides detailed disposal procedures for the flammable liquid designated as "HP-210" based on its Safety Data Sheet (SDS), as this substance requires stringent safety protocols. It is crucial to verify the specific identity of the "this compound" product you are using by consulting the manufacturer's SDS before following these procedures. For other substances labeled "this compound," such as "Gasil this compound" (a silica-based matting agent) or "HP2100-9X" (a water-reducible alkyd paint), disposal requirements may differ significantly. For research-grade chemicals, including selective glucocorticoid receptor modulators also identified as this compound, disposal should follow your institution's specific protocols for chemical waste.
This document provides essential safety and logistical information for the proper disposal of the flammable liquid this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care due to its hazardous properties. The substance is a flammable liquid and vapor that can cause skin and eye irritation, and may be fatal if swallowed and enters airways.[1]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, aprons, and boots.[1]
-
Use chemical safety goggles and a face shield if there is a risk of splashing.[1]
Work Area Safety:
-
Ensure adequate ventilation. Use local exhaust ventilation if general ventilation is insufficient.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Post "No Smoking" signs in the handling and storage areas.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
An eyewash station should be readily available in the work area.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of the flammable liquid this compound.
| Property | Value |
| Flash Point | 40 - 49 °C (104 - 120 °F)[1] |
| pH | 6.5 - 9.5[1] |
| Relative Density (water = 1) | 0.91[1] |
| Solubility in water | Soluble[1] |
Step-by-Step Disposal and Spill Management Protocol
The proper disposal of this compound and the management of spills are critical to laboratory safety. The following protocols provide a systematic approach to these procedures.
Experimental Protocol for Small Spills:
-
Containment: Immediately contain the spill with an absorbent material that does not react with the product. Do not use combustible materials such as sawdust. [1]
-
Absorption: Soak up the spill with the non-combustible absorbent material.
-
Collection: Place the used absorbent material into a suitable, covered, and labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the container with the absorbed material in accordance with local, regional, national, and international regulations.[1]
Experimental Protocol for Large Spills:
-
Diking: Create a dike around the spilled product to prevent runoff into sewers or waterways.[1]
-
Recovery: Use pumps or vacuum equipment to remove or recover the liquid.[1]
-
Consultation: Contact emergency services and the manufacturer or supplier for advice.[1]
-
Reporting: Report the spill to local health, safety, and environmental authorities as required.[1]
-
Disposal: Review and follow federal, state/provincial, and local government requirements for disposal.
Disposal of Unused Product:
-
Regulatory Compliance: Review all applicable federal, state/provincial, and local government requirements before disposal.
-
Containerization: Store the waste product in a closed, properly labeled container.
-
Storage: Store the waste container in a clean, dry, well-ventilated area, away from direct sunlight, heat, and ignition sources. The storage area should be separate from incompatible materials.[1]
-
Professional Disposal: Arrange for disposal through a licensed waste disposal company, ensuring the contents are disposed of in accordance with all regulations.[1]
Diagrams
Logical Flow for this compound Spill and Disposal Management
Caption: Workflow for this compound spill response and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
